1-Iododecane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDNYUZJPMKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062142 | |
| Record name | Decane, 1-iodo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Iododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1-Iododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2050-77-3 | |
| Record name | 1-Iododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iododecane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.459 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-iododecane, an important alkyl halide used in various organic synthesis applications. The information presented herein is intended to support research and development activities by providing reliable physical data and outlining the standard experimental methodologies for their determination.
Core Physical Properties of this compound
This compound is a colorless to light yellow liquid at room temperature.[1] It is an organic compound classified as a primary alkyl iodide, consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon. The presence of the heavy iodine atom significantly influences its physical characteristics compared to its parent alkane, decane.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₁₀H₂₁I | - | - | [1][2][3] |
| Molecular Weight | 268.18 | g/mol | - | [1][2][4] |
| Appearance | Clear, colorless to light yellow liquid | - | Room Temperature | [1][5] |
| Melting Point | -16 | °C | - | [5][6][7][8] |
| Boiling Point | 132 | °C | 15 mmHg | [2][4][5][7][8] |
| 264.174 | °C | 760 mmHg | [6] | |
| Density | 1.257 | g/mL | 25 °C | [2][4][5][7][9] |
| 1.262 | g/cm³ | - | [6] | |
| Refractive Index | 1.485 | n20/D | 20 °C | [2][4][5][6][7] |
| Vapor Pressure | 0.01 | mmHg | 20 °C | [2][4][5][6][7] |
| Vapor Density | >5 | (vs air) | - | [2][4][5][8] |
| Flash Point | >110 | °C | Closed Cup | [10][11] |
| >230 | °F | - | [5][7][8] | |
| Water Solubility | Immiscible | - | - | [5][6][7][8] |
| Solubility in Organic Solvents | Soluble | - | - |
Experimental Protocols for Property Determination
The physical properties listed above are determined through well-established experimental protocols. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a small-diameter capillary tube that is sealed at one end.[6][12]
-
Apparatus: The capillary tube is attached to a thermometer, and both are placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.[6]
-
Procedure: The heating bath is heated slowly and uniformly.[6] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[8] This provides the melting point range. For pure substances, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation or Capillary Method
-
Apparatus: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[4][13] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[4][5]
-
Procedure: The apparatus is heated gently.[4] As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer or Graduated Cylinder Method
-
Using a Graduated Cylinder:
-
Using a Pycnometer: For higher accuracy, a pycnometer (a flask with a specific, known volume) is used.
-
The empty pycnometer is weighed.
-
It is then filled with the liquid, and the excess is removed.
-
The filled pycnometer is weighed again.
-
The density is the mass of the liquid (difference in weights) divided by the known volume of the pycnometer.[16]
-
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Methodology: Refractometer
-
Apparatus: An Abbe refractometer is commonly used.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and light is passed through the sample.
-
The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.
-
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are primarily governed by the intermolecular forces between its molecules. The following diagram illustrates these relationships.
Caption: Interplay of molecular structure, intermolecular forces, and physical properties.
This guide provides essential physical property data and experimental context for this compound, facilitating its effective use in research and development. The provided methodologies represent standard laboratory practices for obtaining reliable physical data for organic compounds.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. pennwest.edu [pennwest.edu]
- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
An In-depth Technical Guide to the Chemical Properties of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and safety considerations.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Molecular Formula | C₁₀H₂₁I | [4][5] |
| Molecular Weight | 268.18 g/mol | [2][4] |
| Melting Point | -16 °C | [3] |
| Boiling Point | 264.174 °C at 760 mmHg; 132 °C at 15 mmHg | [3][6] |
| Density | 1.262 g/cm³ at 25 °C | [3][6] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.485 | [3][6] |
| Solubility | Immiscible with water | [3] |
| Flash Point | 99.335 °C | [3] |
Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| CAS Number | 2050-77-3 | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Decyl iodide, n-Decyl iodide | [2][4] |
| InChI | InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | [2] |
| InChIKey | SKIDNYUZJPMKFC-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCCCCCI | [6] |
| XLogP3 | 6.3 | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 11 | [3] |
| Complexity | 61.9 | [3] |
Experimental Protocols
Synthesis of this compound from 1-Decanol (B1670082)
A common and efficient method for the synthesis of this compound is the nucleophilic substitution of 1-decanol using iodine and a phosphine (B1218219) reagent, such as triphenylphosphine (B44618). This reaction proceeds via an SN2 mechanism.
Materials:
-
1-Decanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Phosphonium Iodide: To the stirred solution, add iodine (1.2 equivalents) portion-wise at room temperature. The solution will turn dark brown. Stir for 15-20 minutes.
-
Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will disappear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Synthesis of this compound via SN2 Reaction.
Purification of this compound
Crude this compound obtained from synthesis can be purified using the following methods:
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with different boiling points.
-
Column Chromatography: For removal of non-volatile impurities, column chromatography using silica gel as the stationary phase and a non-polar eluent like hexanes is suitable.
Analysis of this compound
The identity and purity of this compound can be confirmed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each, allowing for identification and quantification.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like hexane (B92381) to a concentration of 1-10 µg/mL.[5]
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas. The oven temperature program should be optimized to achieve good separation.[7]
-
MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-I bonds.
Workflow for GC-MS Analysis of this compound.
Reactivity and Applications
The primary reactivity of this compound is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the α-carbon electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution Reactions: this compound readily undergoes SN2 reactions with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in organic synthesis.
-
Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki and Heck reactions, when used in conjunction with organometallic reagents and a catalyst. For instance, this compound is used as a precursor in the palladium-catalyzed carbonylative cross-coupling reaction with 9-octyl-9-borabicyclo[3.3.1]nonane to prepare 9-nonadecanone.[8]
-
Grignard Reagent Formation: this compound can react with magnesium metal to form the corresponding Grignard reagent, decylmagnesium iodide, a potent nucleophile used for carbon-carbon bond formation.
-
Electrochemical Reduction: The electrochemical reduction of this compound at a mercury cathode in dimethylformamide has been investigated.[6]
In the context of drug development, alkyl halides are recognized as important motifs that can influence the bioactivity of molecules.[9] While often considered reactive, their stability can be modulated by the surrounding molecular structure.[9] Halogenation can enhance lipophilicity, which may improve membrane permeability and oral absorption of drug candidates.[9]
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Handling and Storage:
-
Handle in a well-ventilated area.[10]
-
Wear protective gloves, clothing, eye, and face protection.[10]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
Stability and Reactivity:
-
Incompatible with strong oxidizing agents and strong bases.[10][11]
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[10]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]
References
- 1. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Decane, 1-iodo- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Decane, 1-iodo- | TargetMol [targetmol.com]
- 9. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: Alkyl Halides [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-Iododecane (CAS Number: 2050-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-iododecane (CAS No. 2050-77-3), a long-chain alkyl iodide. It details the physicochemical properties, synthesis, reactivity, and applications of this versatile chemical intermediate. The document includes detailed experimental protocols for its synthesis, a summary of its toxicological profile, and guidelines for safe handling and disposal. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, halogen-like odor.[1] It is a non-polar compound, which dictates its solubility in various solvents.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2050-77-3 | |
| Molecular Formula | C₁₀H₂₁I | |
| Molecular Weight | 268.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.48 g/cm³ | [1] |
| Melting Point | -10 °C | [1] |
| Boiling Point | 269–271 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [1] |
| Refractive Index (n²⁰/D) | 1.485 (lit.) | [3] |
| Vapor Pressure | 0.01 mmHg (20 °C) | [3] |
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the Finkelstein reaction and the direct iodination of 1-decanol (B1670082).
Finkelstein Reaction from 1-Bromodecane (B1670165)
The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.[4] It is an effective method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[5]
Experimental Protocol:
-
Materials:
-
1-Bromodecane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add 1-bromodecane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the diethyl ether by rotary evaporation to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[6][7][8][9]
-
Iodination of 1-Decanol
This compound can also be prepared from 1-decanol using various iodinating agents. A common laboratory-scale method involves the use of iodine and triphenylphosphine (B44618).
Experimental Protocol:
-
Materials:
-
1-Decanol
-
Iodine
-
Triphenylphosphine
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add iodine (1.2 equivalents) portion-wise.
-
To this mixture, add a solution of 1-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.[9][10]
-
Reactivity and Applications
The carbon-iodine bond in this compound is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate in organic synthesis.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles to introduce the decyl group into other molecules.
Applications in Synthesis
-
Alkylation Agent: this compound is used to introduce the ten-carbon alkyl chain into various molecules, which can be a crucial step in the synthesis of pharmaceuticals and agrochemicals to enhance their lipophilicity and bioavailability.[1][11][12] For instance, it can be used in the synthesis of novel anticancer and antiviral agents.[13][14][15]
-
Precursor for Organometallic Reagents: It can be used to prepare decyl Grignard reagents (CH₃(CH₂)₉MgI) by reacting with magnesium metal. These Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.
-
Wurtz Reaction: this compound can undergo Wurtz coupling in the presence of sodium metal to form eicosane (B133393) (C₂₀H₄₂).
-
Palladium-Catalyzed Cross-Coupling Reactions: It has been used in palladium-catalyzed carbonylative cross-coupling reactions.[3]
Materials Science Applications
-
Self-Assembled Monolayers (SAMs): The iodine headgroup of this compound can anchor to certain surfaces, allowing for the formation of self-assembled monolayers. These SAMs can be used to modify the surface properties of materials.
-
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting hydrophobicity.[16][17] This is particularly relevant in biomedical applications such as targeted drug delivery and bio-imaging.[17][18][19]
Toxicology and Safety
Hazard Identification
This compound is considered a hazardous substance. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[20] There is also a potential for long-lasting harmful effects to aquatic life.
-
GHS Hazard Statements: H315, H319, H335, H413
Toxicological Data
Limited toxicological data is available for this compound. The intraperitoneal LD50 in mice is reported as 4,550 mg/kg. The toxicological properties of long-chain alkyl iodides have not been extensively investigated.[20][21]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[20]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[20]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[20][22]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[20]
-
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and strong bases.[20]
Disposal
This compound is a halogenated hydrocarbon and must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[20][23] Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[23] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable and versatile long-chain alkyl iodide with significant applications in organic synthesis and materials science. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of a decyl group into a wide range of molecules, which is of interest in the development of new drugs and functional materials. Proper handling, storage, and disposal procedures are essential to ensure safety and minimize environmental impact. This guide provides a foundational understanding of this compound for researchers and professionals, enabling its effective and safe utilization in their work.
References
- 1. This compound 98% Exporter | this compound 98% Exporting Company | this compound 98% International Distributor [multichemexports.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 5. scribd.com [scribd.com]
- 6. How To [chem.rochester.edu]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. chemicalbook.com [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Iododecane for Researchers and Drug Development Professionals
Introduction
1-Iododecane (CH₃(CH₂)₉I) is a linear alkyl iodide that serves as a versatile reagent and building block in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, application in reactions, and for the purification of resulting products.
| Property | Value |
| Molecular Formula | C₁₀H₂₁I |
| Molecular Weight | 268.18 g/mol [1][2] |
| CAS Number | 2050-77-3[1][2][3] |
| Appearance | Colorless to light yellow liquid[4] |
| Density | 1.257 g/mL at 25 °C[2][3] |
| Boiling Point | 132 °C at 15 mmHg[2][3] |
| Melting Point | -16 °C |
| Refractive Index | n20/D 1.485[2][3] |
| Solubility | Immiscible with water, soluble in organic solvents.[3][4] |
| Vapor Pressure | 0.01 mmHg at 20 °C[2] |
Synthesis of this compound
This compound is typically synthesized from its corresponding alcohol, 1-decanol (B1670082), through a nucleophilic substitution reaction. A common and efficient method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine (B44618).
Experimental Protocol: Synthesis of this compound from 1-Decanol
This protocol outlines a representative procedure for the iodination of 1-decanol.
Materials:
-
1-Decanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Hexanes
-
Pentane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 1-decanol (1.0 equivalent). Dilute with anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add imidazole (1.3 equivalents), triphenylphosphine (1.3 equivalents), and iodine (1.3 equivalents) sequentially. The reaction is exothermic, and the solution will turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color of the solution will fade.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography, eluting with hexanes or pentane, to yield pure this compound as a clear oil.
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound a suitable substrate for nucleophilic substitution reactions (both Sₙ1 and Sₙ2). It can also participate in elimination reactions and is a precursor for the formation of organometallic reagents.
Nucleophilic Substitution Reactions
A general workflow for a nucleophilic substitution reaction involving this compound is depicted below. This type of reaction is fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
References
A Technical Guide to the Physical Properties of 1-Iododecane
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-iododecane, with a primary focus on its boiling point. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of quantitative data, a standardized experimental protocol for boiling point determination, and a logical diagram illustrating the factors that influence the boiling points of haloalkanes. This guide aims to serve as a practical reference for laboratory and research applications involving this compound.
Introduction to this compound
This compound (CAS No. 2050-77-3) is a primary alkyl halide consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon.[1] It is typically a colorless to pale yellow liquid at room temperature and is largely insoluble in water but soluble in many organic solvents.[1][2][3] Due to the presence of the highly polarizable iodine atom, this compound exhibits strong London dispersion forces, which significantly impact its physical properties, particularly its boiling point.[4] This compound serves as a valuable reagent in various organic synthesis reactions.[1]
Quantitative Physical Properties
The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data available for this compound, providing a clear and concise reference.
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 264.174 °C | at 760 mmHg | [2] |
| 132 °C | at 15 mmHg | [3][5][6] | |
| Melting Point | -16 °C | [2] | |
| Density | 1.262 g/cm³ | at 20 °C | [2] |
| 1.257 g/mL | at 25 °C | [3][5][6] | |
| Vapor Pressure | 0.01 mmHg | at 20 °C | [2][3][5] |
| Refractive Index | n20/D 1.485 | [2][3][5][6] | |
| Molecular Weight | 268.18 g/mol | [5][7] | |
| Flash Point | 99.335 °C | [2] |
Factors Influencing Haloalkane Boiling Points
The boiling point of a haloalkane is determined by the strength of its intermolecular forces. The diagram below illustrates the key molecular characteristics that influence these forces and, consequently, the boiling point. For iodoalkanes, the large electron cloud of the iodine atom leads to significant London dispersion forces, which are the dominant intermolecular interaction.
Caption: Factors influencing the boiling point of haloalkanes.
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a liquid, especially when only a small sample volume is available.[8]
Materials:
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (-10 to 300 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
This compound sample (approx. 0.5 mL)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the this compound sample.[8]
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.[8]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil, ensuring the side arm is also filled.
-
Immersion: Insert the thermometer and test tube assembly into the Thiele tube, positioning the sample in the main body of the tube.[8]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] This design promotes even heat distribution through convection currents in the oil.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled as bubbles.[8] Upon reaching the boiling point of this compound, a continuous and rapid stream of vapor bubbles will emerge from the capillary tube.[8]
-
Boiling Point Reading: Remove the heat source when a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]
-
Repeat for Accuracy: It is advisable to allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a more accurate and reproducible measurement.
The following workflow diagram illustrates the key steps in the experimental determination of a boiling point using the Thiele tube method.
Caption: Workflow for boiling point determination.
Conclusion
This technical guide has provided a detailed summary of the boiling point and other significant physical properties of this compound. The data presented, sourced from reputable chemical databases, offers a reliable reference for scientific applications. Furthermore, the inclusion of a standard experimental protocol for boiling point determination equips researchers with the necessary methodology for empirical verification. The provided diagrams offer a clear visualization of the theoretical principles and practical workflows relevant to the physical chemistry of this compound.
References
- 1. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-ヨードデカン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 2050-77-3 [chemicalbook.com]
- 7. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
The Density of 1-Iododecane: A Technical Guide for Researchers
Authored for professionals in research, science, and drug development, this in-depth technical guide provides a comprehensive overview of the density of 1-iododecane, a key long-chain alkyl iodide. This document presents quantitative data, detailed experimental methodologies, and logical workflows to facilitate its use in laboratory and development settings.
Core Physical Properties of this compound
This compound (CAS No. 2050-77-3) is a colorless to light yellow liquid with the chemical formula C₁₀H₂₁I. It is immiscible with water and is commonly stabilized with copper.[1] Its density is a fundamental physical property crucial for various applications, including reaction stoichiometry, fluid dynamics modeling, and quality control.
Quantitative Density Data
The density of this compound has been experimentally determined and is presented below. The most comprehensive data, showing the temperature-dependent density, comes from a 2019 study by Ryshkova et al. published in Industrial & Engineering Chemistry Research.[2][3] Additional single-point density measurements are also available from various chemical suppliers.
A summary of the available density data is presented in Table 1.
| Temperature (°C) | Temperature (K) | Density (g/cm³) | Reference |
| -20.00 | 253.15 | 1.323 | Ryshkova et al., 2019 |
| 0.00 | 273.15 | 1.285 | Ryshkova et al., 2019 |
| 20.00 | 293.15 | 1.267 | Ryshkova et al., 2019 |
| 25.00 | 298.15 | 1.257 | Sigma-Aldrich[4], ChemicalBook[1][5] |
| 25.00 | 298.15 | 1.251-1.257 | Loba Chemie[6] |
| 40.00 | 313.15 | 1.230 | Ryshkova et al., 2019 |
| 60.00 | 333.15 | 1.192 | Ryshkova et al., 2019 |
| 80.00 | 353.15 | 1.154 | Ryshkova et al., 2019 |
| 100.00 | 373.15 | 1.116 | Ryshkova et al., 2019 |
| 120.00 | 393.15 | 1.078 | Ryshkova et al., 2019 |
| 140.00 | 413.15 | 1.040 | Ryshkova et al., 2019 |
| 150.09 | 423.24 | 1.021 | Ryshkova et al., 2019 |
Note: The data from Ryshkova et al. was extracted from the supporting information of their 2019 publication and provides a comprehensive view of the density of this compound across a broad temperature range.
Experimental Protocol: Density Determination by Pycnometry
The determination of liquid density is a fundamental experimental procedure. The pycnometer method is a highly precise technique for this purpose.
Principle
A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid (this compound), the density of the sample can be determined with high accuracy.
Apparatus
-
Gay-Lussac or Weld pycnometer (typically 10 or 25 mL)
-
Analytical balance (readability to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Syringes and needles
-
Cleaning solvents (e.g., acetone, ethanol)
Procedure
-
Cleaning and Drying: The pycnometer is thoroughly cleaned with appropriate solvents and dried completely.
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper is accurately measured on the analytical balance.
-
Calibration with Reference Liquid: The pycnometer is filled with deionized water, ensuring no air bubbles are present. It is then placed in a constant temperature water bath until thermal equilibrium is reached. The volume is adjusted precisely to the mark, the exterior is dried, and the filled pycnometer is weighed. The volume of the pycnometer is calculated using the known density of water at that temperature.
-
Measurement of Sample Liquid: The calibrated pycnometer is emptied, dried, and then filled with this compound. The process of thermal equilibration in the water bath and volume adjustment is repeated. The mass of the pycnometer filled with this compound is then measured.
-
Calculation: The density of this compound is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
Logical Workflow for Density Determination
The following diagram illustrates the logical workflow for the experimental determination and reporting of the density of a liquid compound such as this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary data and protocols for the accurate use and handling of this compound, with a focus on its density. The provided information is essential for ensuring the precision and reproducibility of experimental and developmental work.
References
- 1. This compound | 2050-77-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Selected Publications — Res. Cent. Cond. Matt. Phys. KSU [rccmp.kursksu.ru]
- 6. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Iododecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-iododecane in various organic solvents. As a key building block in organic synthesis and drug development, understanding its solubility profile is critical for reaction design, purification, and formulation. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents visual representations of solubility principles.
Core Concepts in this compound Solubility
This compound (C₁₀H₂₁I) is a primary alkyl halide characterized by a long, nonpolar ten-carbon alkyl chain and a terminal iodine atom. This structure dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like." The molecule is predominantly nonpolar due to the long hydrocarbon tail. As such, it is readily soluble in nonpolar and weakly polar organic solvents where the intermolecular forces (primarily van der Waals forces) are similar to its own.[1][2] Conversely, it is immiscible with highly polar solvents like water.[3][4][5][6]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, its solubility can be reliably predicted based on its structure and the known solubility of similar long-chain alkanes and alkyl halides.[7][8] this compound is expected to be miscible in all proportions with nonpolar and moderately polar solvents. Its solubility in more polar solvents will be more limited. One source explicitly states its solubility in Dimethyl Sulfoxide (DMSO).[9]
The following table summarizes the expected qualitative and estimated quantitative solubility of this compound at standard laboratory conditions (approximately 20-25 °C).
| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility |
| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Heptane | C₇H₁₆ | Nonpolar | Miscible | |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Miscible |
| Benzene | C₆H₆ | Nonpolar | Miscible | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble / Miscible | |
| Halogenated Hydrocarbons | Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Soluble / Miscible |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble / Miscible |
| Alcohols | Methanol | CH₄O | Polar Protic | Moderately Soluble |
| Ethanol | C₂H₆O | Polar Protic | Soluble | |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Soluble[9] |
| Water | Water | H₂O | Highly Polar | Insoluble / Immiscible[3][4][5][6] |
Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. "Soluble" indicates that a significant amount of this compound will dissolve, and it is likely miscible. "Moderately Soluble" suggests that there may be a limit to the amount of this compound that can dissolve.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using a standard laboratory procedure.
Objective: To determine the concentration (e.g., in g/100 g of solvent) of this compound in a saturated solution with a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of the Saturated Solution (Shake-Flask Method): a. Add an excess amount of this compound to a pre-weighed glass vial. b. Add a known mass of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of a separate phase of undissolved this compound is necessary to confirm saturation.
-
Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets. d. Record the mass of the filtered saturated solution. e. Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Analyze the standard solutions using a calibrated GC-FID or other suitable analytical instrument to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Back-calculate the concentration of this compound in the original undiluted saturated solution. b. Express the solubility as grams of this compound per 100 grams of solvent.
Safety Precautions: this compound is an irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizing Solubility Relationships
The following diagram illustrates the general solubility behavior of this compound in different classes of organic solvents based on polarity.
Caption: Solubility of this compound in Organic Solvents.
This diagram provides a clear visual representation of how the polarity of the solvent influences the solubility of the predominantly nonpolar this compound.
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.
Caption: Experimental Workflow for Solubility Determination.
This workflow outlines the key steps involved in accurately measuring the solubility of this compound in a given organic solvent.
References
- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. 1-Chlorodecane | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decane - Sciencemadness Wiki [sciencemadness.org]
- 8. 1-Bromododecane [chembk.com]
- 9. CAS 1002-69-3: 1-Chlorodecane | CymitQuimica [cymitquimica.com]
1-Iododecane: A Comprehensive Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for 1-iododecane, a versatile alkyl iodide used in a variety of organic synthesis applications. Understanding the potential hazards and proper handling procedures is paramount for ensuring laboratory safety and the integrity of research. This document synthesizes information from safety data sheets (SDS), regulatory guidelines, and scientific literature to provide a detailed resource for professionals working with this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling and use. This data is crucial for designing experiments, understanding its behavior under various conditions, and planning for potential emergencies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁I | [PubChem] |
| Molecular Weight | 268.18 g/mol | [PubChem] |
| Appearance | Colorless to light yellow liquid | [PubChem] |
| Boiling Point | 132 °C at 15 mmHg | [Sigma-Aldrich][1] |
| Melting Point | -16 °C | [LookChem][2] |
| Density | 1.257 g/mL at 25 °C | [Sigma-Aldrich][1] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [PubChem] |
| Flash Point | > 110 °C (> 230 °F) | [Thermo Fisher Scientific][2] |
| Refractive Index | n20/D 1.485 (lit.) | [Sigma-Aldrich][1] |
| Solubility | Immiscible with water. | [LookChem][2] |
| Stability | Stable under normal conditions; light sensitive. | [Thermo Fisher Scientific][3] |
Toxicological Information
This compound is classified as an irritant and presents acute toxicity concerns. The following table summarizes the available toxicological data.
| Endpoint | Value | Species | Source(s) |
| Acute Toxicity (LD50) | 4,550 mg/kg (Intraperitoneal) | Mouse | [PubChem] |
| Skin Irritation | Causes skin irritation (Category 2) | N/A | [PubChem] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | N/A | [PubChem][4] |
| Respiratory Irritation | May cause respiratory irritation | N/A | [PubChem] |
Mechanism of Irritation
The irritant effects of this compound are attributed to its chemical reactivity as an alkyl halide. Alkyl halides can act as alkylating agents, reacting with nucleophilic functional groups present in biological macromolecules such as proteins and DNA. This covalent modification can disrupt cellular processes and trigger inflammatory responses, leading to the observed skin and eye irritation.[5] The lipophilic nature of the decyl chain facilitates its penetration through the skin's lipid barrier, allowing it to reach viable cells in the epidermis and dermis and elicit an irritant response.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements.
| GHS Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for key toxicological and physical hazard assessments.
Acute Toxicity - Intraperitoneal LD50 Determination
The intraperitoneal LD50 value for this compound in mice was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as the Up-and-Down Procedure (UDP).[6][7]
Methodology:
-
Animal Selection: Healthy, young adult mice of a single sex (typically females) are used.[6] The animals are acclimatized to laboratory conditions before the study.
-
Dose Preparation: this compound is prepared in a suitable vehicle if necessary.
-
Dose Administration: A single dose of the test substance is administered via intraperitoneal injection.[8]
-
Procedure: The study follows a sequential dosing scheme. A single animal is dosed, and the outcome (survival or death) determines the dose for the next animal (a higher dose after survival, a lower dose after death).[6]
-
Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days after administration.[8]
-
LD50 Calculation: The LD50 value is calculated from the results of the sequential dosing using statistical methods, such as the method of Miller and Tainter.[8]
Caption: Workflow for Intraperitoneal LD50 Determination.
Skin Irritation Assessment
The skin irritation potential of this compound is determined in accordance with OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in a cell culture incubator.
-
Application of Test Substance: A defined amount of this compound is applied directly to the surface of the RhE tissue.
-
Exposure and Post-Incubation: After a specific exposure period, the tissues are rinsed and incubated in fresh medium for a recovery period.
-
Viability Assessment: Tissue viability is measured using a cell viability assay, such as the MTT assay. This assay quantifies the metabolic activity of viable cells.
-
Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Caption: In Vitro Skin Irritation Test Workflow.
Eye Irritation Assessment
The serious eye irritation potential of this compound is determined following OECD Test Guideline 405.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Application: A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored to evaluate the degree of irritation.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Flash Point Determination
The flash point of this compound is determined using a method such as the Cleveland open-cup method.
Methodology:
-
Apparatus: A Cleveland open-cup apparatus, consisting of a brass test cup, a heating plate, and an ignition source, is used.
-
Procedure: The test cup is filled with this compound. The substance is heated at a controlled rate.
-
Ignition Test: At regular temperature intervals, a test flame is passed over the surface of the liquid.
-
Flash Point: The flash point is the lowest temperature at which the vapors of the substance ignite briefly upon application of the test flame.
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation of vapors is possible, use a NIOSH/MSHA-approved respirator.[3]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Protect from direct sunlight and light exposure, as this compound is light-sensitive.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
A small amount of copper chip may be added as a stabilizer.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Caption: First-Aid Measures for this compound Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Caption: Spill Management Workflow for this compound.
Disposal Considerations
Dispose of this compound and contaminated materials in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough review of the substance-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.
References
- 1. oecd.org [oecd.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Iodododecane | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. enamine.net [enamine.net]
- 7. epa.gov [epa.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. tcichemicals.com [tcichemicals.com]
1-Iododecane: A Technical Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the currently available toxicological data for 1-iododecane (CAS No. 2050-77-3). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards associated with the handling and use of this compound. This document synthesizes data from safety data sheets and chemical databases, highlighting both the known toxicological endpoints and significant data gaps. The available quantitative data is limited, and detailed experimental protocols for the cited studies are not publicly available in the reviewed literature.
Chemical and Physical Properties
This compound is a light-sensitive, light yellow liquid with the molecular formula C10H21I.[1] It is classified as a saturated halogenated aliphatic hydrocarbon. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 268.17 g/mol | [1] |
| Boiling Point | 124 °C @ 11 mmHg | [1] |
| Flash Point | 96 °C | [1] |
| Specific Gravity | 1.250 | [1] |
| Vapor Pressure | 0.01 mmHg @ 20 °C | [1] |
Toxicological Data Summary
The toxicological profile of this compound is not well-characterized. The primary quantitative data point available is an acute lethal dose value. Other toxicological information is largely qualitative, derived from hazard classifications.
Quantitative Toxicological Data
The available quantitative data on the acute toxicity of this compound is limited to a single study cited in the Registry of Toxic Effects of Chemical Substances (RTECS).
| Endpoint | Species | Route | Value | Source |
| LD50 | Mouse | Intraperitoneal | 4,550 mg/kg | [2] |
Experimental Protocol: A detailed experimental protocol for this LD50 study is not available in the public domain. A generalized workflow for such a study is presented in the visualizations section.
Qualitative Toxicological Data
This compound is classified as a hazardous chemical according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards identified are related to irritation.
| Endpoint | Classification | Target Organs | Source |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | Eyes | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Respiratory system | [1][2] |
Experimental Protocols: Specific studies and detailed experimental protocols for these irritation classifications are not provided in the available safety data sheets.
Data Gaps
Significant gaps exist in the toxicological database for this compound. For the following critical endpoints, no data is currently available:
-
Chronic Toxicity (STOT-repeated exposure)[1]
-
Carcinogenicity[1]
-
Mutagenicity[1]
-
Reproductive Toxicity[1]
-
Developmental Effects[1]
-
Teratogenicity[1]
Visualizations
Logical Flow of Potential Toxicological Effects
The following diagram illustrates the logical relationships between exposure to this compound and the potential health hazards identified in the available literature.
Caption: Logical relationships of this compound exposure and effects.
Generalized Acute Toxicity (LD50) Experimental Workflow
As the specific protocol for the cited LD50 study is unavailable, this diagram outlines a general workflow for determining the median lethal dose of a substance.
Caption: Generalized workflow for an acute toxicity (LD50) study.
Conclusion
The toxicological data for this compound is sparse. It is confirmed to be a skin, eye, and respiratory irritant. A single intraperitoneal LD50 value in mice suggests low acute toxicity via this route. However, the absence of data on chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity necessitates a cautious approach to its handling. Professionals should adhere to the recommended safety precautions outlined in the safety data sheet, including the use of appropriate personal protective equipment to minimize exposure. Further research is required to fully elucidate the toxicological profile of this compound.
References
A Technical Guide to the Spectral Analysis of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 1-iododecane (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Quantitative Spectral Data
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.18 | Triplet | 2H | I-CH₂ -(CH₂)₈-CH₃ |
| ~1.82 | Quintet | 2H | I-CH₂-CH₂ -(CH₂)₇-CH₃ |
| ~1.27 | Multiplet | 14H | I-(CH₂)₂-(CH₂ )₇-CH₃ |
| ~0.89 | Triplet | 3H | I-(CH₂)₉-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~33.6 | C H₂-I |
| ~31.9 | -(C H₂)ₙ- |
| ~30.6 | -(C H₂)ₙ- |
| ~29.5 | -(C H₂)ₙ- |
| ~29.3 | -(C H₂)ₙ- |
| ~28.7 | -(C H₂)ₙ- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
| ~7.3 | I-C H₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (alkane) |
| 2853 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1215 | Medium | CH₂ wag |
| ~590 | Medium-Weak | C-I stretch |
Sample Preparation: Neat liquid film[1]
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Proposed Fragment Ion | Interpretation | Relative Abundance |
| 268 | [C₁₀H₂₁I]⁺ | Molecular Ion (M⁺) | Low |
| 141 | [C₁₀H₂₁]⁺ | Loss of I• (M - 127) | High |
| 127 | [I]⁺ | Iodine cation | Low |
| 85 | [C₆H₁₃]⁺ | Alkyl fragment | High |
| 71 | [C₅H₁₁]⁺ | Alkyl fragment | High |
| 57 | [C₄H₉]⁺ | Alkyl fragment | High |
| 43 | [C₃H₇]⁺ | Alkyl fragment | Base Peak |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single pulse
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single pulse
-
Spectral width: -10 to 220 ppm
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 1024
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
As this compound is a liquid, a neat spectrum can be obtained.
-
Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Accessory: Transmission holder
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane (B109758) is prepared.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization source: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan range: m/z 40 - 400
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the logical flow of spectral analysis for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Theoretical Insights into the Reactivity of 1-Iododecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of 1-iododecane. While direct computational studies on this compound are limited in publicly accessible literature, this guide synthesizes fundamental principles of iodoalkane reactivity, drawing parallels from studies on analogous long-chain and short-chain iodoalkanes to elucidate the expected behavior of this compound. The content herein focuses on the core reaction pathways pertinent to its role as a synthetic intermediate, including nucleophilic substitutions, Grignard reagent formation, and free-radical reactions.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for its application in synthesis and for theoretical modeling. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁I | --INVALID-LINK-- |
| Molecular Weight | 268.18 g/mol | --INVALID-LINK-- |
| CAS Number | 2050-77-3 | --INVALID-LINK-- |
| Boiling Point | 132 °C at 15 mmHg | --INVALID-LINK-- |
| Density | 1.257 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.485 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
Core Reactivity Profile: A Theoretical Perspective
The reactivity of this compound is dominated by the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which renders this compound the most reactive in comparison to its chloro- and bromo- counterparts. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of its reactions.
Nucleophilic Substitution (Sₙ2) Reactions
This compound, as a primary iodoalkane, readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack of a nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry.
Theoretical Workflow for Sₙ2 Reaction Analysis:
Experimental Protocol: Kinetic Analysis of the Sₙ2 Reaction between 1-Iodobutane (B1219991) and DABCO
While a specific protocol for this compound is not detailed in the searched literature, a study on the reaction of 1-iodobutane with 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a relevant experimental framework. This reaction can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and subsequently, activation parameters.
-
Materials: 1-iodobutane, DABCO, and a suitable deuterated solvent (e.g., methanol-d₄, acetonitrile-d₃, DMSO-d₆).
-
Sample Preparation: Prepare solutions of known concentrations of 1-iodobutane and DABCO in the chosen deuterated solvent in an NMR tube.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature. The reaction progress is monitored by integrating the signals corresponding to the reactants and products.
-
Kinetic Analysis: The reaction rate constants are determined by plotting the concentration of reactants versus time and fitting the data to the appropriate rate law.
-
Activation Parameters: By conducting the experiment at different temperatures, the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be calculated using the Arrhenius and Eyring equations.
Quantitative Data:
A study on the reaction of iodoalkanes with DABCO revealed that the reaction with 1-iodobutane is slower than with iodomethane, which is attributed to increased steric hindrance leading to a higher activation energy. Although specific values for this compound are not provided, a similar trend of decreasing reaction rate with increasing chain length is expected due to steric effects.
| Reactant | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
| Iodomethane | Acetonitrile | 25 | Value not specified | Value not specified |
| 1-Iodobutane | Acetonitrile | 25 | Slower than iodomethane | Higher than iodomethane |
Note: Specific quantitative data for the activation energy of this compound was not found in the provided search results. The table illustrates the expected trend based on a study of shorter-chain iodoalkanes.
Grignard Reagent Formation and Reactivity
This compound is an excellent precursor for the formation of the corresponding Grignard reagent, decylmagnesium iodide (CH₃(CH₂)₉MgI). This organometallic reagent is a potent nucleophile and a strong base, widely used in carbon-carbon bond-forming reactions.
Theoretical Pathway for Grignard Reaction with a Carbonyl:
Experimental Protocol: Formation of Decylmagnesium Iodide
-
Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried to exclude moisture.
-
Reagents: Magnesium turnings, a crystal of iodine (as an activator), this compound, and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask under a nitrogen atmosphere.
-
Dissolve this compound in the anhydrous ether and place it in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-black solution is then used in subsequent reactions.
-
Free-Radical Reactions
The relatively weak C-I bond in this compound allows for its participation in free-radical reactions, typically initiated by heat or UV light. A key reaction is free-radical halogenation, where a hydrogen atom on the decane chain is substituted by another halogen.
Theoretical Mechanism of Free-Radical Chlorination:
Experimental Protocol: Free-Radical Bromination of an Alkane
While a specific protocol for this compound is not provided, the general procedure for free-radical bromination of a long-chain alkane is as follows:
-
Apparatus: A reaction vessel equipped with a reflux condenser, a dropping funnel, and a light source (e.g., a UV lamp) or a heating mantle.
-
Reagents: The alkane (in this case, decane, as this compound would be the product of iodination, not the starting material for a typical halogenation), N-bromosuccinimide (NBS) as a source of bromine radicals, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (note: CCl₄ is hazardous and should be handled with extreme care in a fume hood).
-
Procedure:
-
The alkane, NBS, and AIBN are dissolved in the solvent in the reaction vessel.
-
The mixture is heated to reflux or irradiated with UV light to initiate the reaction.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting alkane and the formation of brominated products.
-
Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The product mixture is then typically purified by distillation or chromatography.
-
Quantitative Data:
Theoretical studies on free-radical halogenation focus on the selectivity of the reaction. For long-chain alkanes like decane, there are multiple secondary hydrogens that can be substituted. Bromination is known to be more selective than chlorination, favoring the substitution of tertiary hydrogens, followed by secondary, and then primary hydrogens. In the case of decane, all non-primary hydrogens are secondary, leading to a mixture of isomeric bromodecanes. The relative reactivity of different C-H bonds can be estimated from bond dissociation energies (BDEs), which can be calculated using DFT.
| C-H Bond Type | Approximate Bond Dissociation Energy (kcal/mol) |
| Primary | ~100 |
| Secondary | ~97 |
| Tertiary | ~93 |
Note: These are generalized BDE values. Specific values for this compound would require dedicated computational studies. The lower BDE of secondary C-H bonds compared to primary ones indicates that they are more susceptible to hydrogen abstraction by a bromine radical, leading to a higher proportion of 2-, 3-, 4-, and 5-bromodecane (B14545004) isomers.
Conclusion
The reactivity of this compound is primarily dictated by the weak and polarizable carbon-iodine bond. This makes it a highly effective substrate for Sₙ2 reactions and a precursor for the formation of Grignard reagents. Its involvement in free-radical reactions is also a key aspect of its chemistry. While specific theoretical data for this compound is sparse, computational models developed for other iodoalkanes provide a robust framework for understanding and predicting its chemical behavior. Further DFT studies on this compound would be invaluable for providing precise quantitative data on its reaction energetics and for optimizing its use in synthetic applications.
An In-Depth Technical Guide to the Synthesis of 1-Iododecane from 1-Decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-iododecane from 1-decanol (B1670082), a fundamental transformation in organic chemistry. This conversion is a key step in the preparation of various synthetic intermediates used in pharmaceutical and materials science research. This document details the prevalent and efficient Appel reaction, offering in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its successful implementation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties for the reactant and product is presented below for easy reference.
| Property | 1-Decanol | This compound |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₁I |
| Molecular Weight | 158.28 g/mol | 268.18 g/mol |
| CAS Number | 112-30-1 | 2050-77-3 |
| Appearance | Colorless to light yellow viscous liquid | Clear oil |
| Boiling Point | 232.9 °C | ~265 °C (estimated) |
| Melting Point | 6.4 °C | N/A |
Synthetic Methodology: The Appel Reaction
The conversion of 1-decanol to this compound is commonly and efficiently achieved via the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert a primary alcohol into a primary alkyl iodide. The reaction proceeds through a phosphonium (B103445) iodide intermediate, which is subsequently displaced by an iodide ion in an Sₙ2 reaction, leading to the desired product and triphenylphosphine oxide as a byproduct. The addition of a mild base like imidazole (B134444) is often employed to facilitate the reaction.
Reaction Pathway
Caption: The Appel reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 1-decanol based on established literature protocols.
Materials and Reagents
-
1-Decanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Pentane
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-decanol (1.00 eq). Dilute with anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution at room temperature, add imidazole (1.30 eq), triphenylphosphine (1.30 eq), and iodine (1.30 eq) sequentially.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color of the solution will disappear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellow oil.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a clear oil.
Quantitative Data
The following table summarizes the typical reaction parameters for the synthesis of this compound from 1-decanol.
| Parameter | Value |
| Substrate | 1-Decanol |
| Reagents | Triphenylphosphine, Iodine, Imidazole |
| Solvent | Dichloromethane (DCM) |
| Temperature | 20 °C (Room Temperature) |
| Reaction Time | 1.5 hours |
| Typical Yield | >95% (up to 99% reported for analogous substrates)[1] |
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Electrochemical Reduction of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrochemical reduction of 1-iododecane, a process of significant interest in organic synthesis for the generation of reactive intermediates. The content herein details the underlying reaction mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.
Core Concepts and Reaction Mechanisms
The electrochemical reduction of this compound at a cathode, typically mercury, in an aprotic solvent such as dimethylformamide (DMF), proceeds through a series of steps involving radical and carbanionic intermediates.[1] The precise mechanism and resulting products are highly dependent on the applied potential, the duration of the electrolysis, and the concentration of any proton donors, like water.[1][2]
At less negative potentials, the reduction is a one-electron process leading to the formation of a decyl radical. This radical can then undergo various reactions, including dimerization to form eicosane, or reaction with the mercury cathode to form a decylmercury radical, which can be further reduced.
At more negative potentials, a two-electron transfer becomes more prominent, leading directly to the formation of a decyl carbanion.[2] This carbanion is a strong base and can be protonated by residual water in the solvent to yield decane. It can also act as a nucleophile in other reactions.
The overall process can be summarized by two main pathways:
-
Pathway A (One-Electron Reduction):
-
Electron Transfer: C₁₀H₂₁I + e⁻ → [C₁₀H₂₁I]⁻•
-
Dissociation: [C₁₀H₂₁I]⁻• → C₁₀H₂₁• + I⁻
-
Dimerization: 2 C₁₀H₂₁• → C₂₀H₄₂ (Eicosane)
-
Reaction with Cathode (Hg): C₁₀H₂₁• + Hg → C₁₀H₂₁Hg•
-
Further Reduction: C₁₀H₂₁Hg• + e⁻ → C₁₀H₂₁Hg⁻
-
Protonation: C₁₀H₂₁Hg⁻ + H⁺ → C₁₀H₂₂ + Hg
-
-
Pathway B (Two-Electron Reduction):
-
Electron Transfer: C₁₀H₂₁I + 2e⁻ → C₁₀H₂₁⁻ + I⁻
-
Protonation: C₁₀H₂₁⁻ + H₂O → C₁₀H₂₂ + OH⁻
-
The following diagram illustrates these competing reaction pathways.
References
An In-depth Technical Guide to the Reaction Mechanisms of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-iododecane, a versatile primary iodoalkane utilized in a variety of synthetic transformations. The document details nucleophilic substitution, elimination, and several key organometallic coupling reactions. For each reaction class, the underlying mechanisms are discussed, supported by quantitative data where available, detailed experimental protocols, and mechanistic diagrams.
Nucleophilic Substitution Reactions
This compound, as a primary alkyl halide, readily undergoes nucleophilic substitution, primarily through the S(_N)2 mechanism. The carbon-iodine bond is the weakest among the halogens, making iodide an excellent leaving group and thus rendering this compound highly reactive towards nucleophiles.
S(_N)2 Reaction Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] This "backside attack" results in an inversion of stereochemistry at the carbon center.[3] The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[1][3][4]
Rate Law: Rate = k[CH(_3)(CH(2))({9})I][Nucleophile][1][3]
Quantitative Data for S(_N)2 Reactions
| Nucleophile | Substrate | Solvent | Rate Constant (k) at 25°C (M
|
| DABCO | 1-Iodobutane (B1219991) | Methanol | 5.39 x 10
|
Azide (B81097) (N(_3)
| This compound | Acetone (B3395972) | Data not available, but expected to be rapid |
Cyanide (CN
| This compound | DMSO | Data not available, but expected to be rapid |
Hydroxide (OH
| This compound | Ethanol/Water | Data not available |
Experimental Protocol: S(_N)2 Reaction with Sodium Azide
This protocol describes a representative S(_N)2 reaction of this compound with sodium azide to form 1-azidodecane.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium azide (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium iodide precipitate.
-
Evaporate the acetone under reduced pressure to yield the crude 1-azidodecane.
-
The product can be further purified by vacuum distillation or column chromatography.
Elimination Reactions
Elimination reactions of this compound, typically E2, compete with S(_N)2 reactions, especially in the presence of strong, sterically hindered bases.
E2 Reaction Mechanism
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed.[6] The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.[6]
Rate Law: Rate = k[CH(_3)(CH(2))({9})I][Base]
Quantitative Data for E2 Reactions
The use of a strong, bulky base like potassium tert-butoxide (t-BuOK) favors the E2 pathway over S(_N)2 and typically leads to the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[7][8] For this compound, this would be 1-decene (B1663960).
| Base | Substrate | Solvent | Major Product | Typical Yield |
| Potassium tert-butoxide | 1,2-Diiodododecane | THF | 1-Iodo-1-dodecene | >85% (for analogous reactions)[9] |
| Potassium tert-butoxide | This compound | DMSO | 1-Decene | High (expected) |
Experimental Protocol: E2 Reaction with Potassium tert-Butoxide
This protocol outlines the E2 elimination of this compound to form 1-decene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMSO and this compound (1.0 eq).
-
With stirring, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-decene can be purified by distillation.
Organometallic Reactions
This compound is an excellent substrate for a range of organometallic cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Grignard Reagent Formation
This compound reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, decylmagnesium iodide. This organometallic species is a powerful nucleophile and a strong base. The formation is often initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface.[10]
Typical Yield: 60-80% (estimated for analogous reactions)[11]
Corey-House Synthesis
The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[12] this compound can be coupled with a Gilman reagent to form a new, larger alkane. This reaction is highly effective for coupling with primary alkyl halides and tolerates a wide range of functional groups.[13][14]
Typical Yield: High yields are generally obtained, especially when using primary alkyl halides.[11]
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in several important palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15] While typically used with sp
2
-hybridized halides, modifications allow for the coupling of alkyl halides like this compound.
Typical Yield: 72-99% for analogous aryl iodides.[16]
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[7] this compound can be coupled with various organoboronic acids or esters.
Typical Yield: 80-94% for analogous aryl iodides.[17][18]
The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10] While typically more efficient with aryl or vinyl halides, alkyl halides like this compound can undergo this reaction under specific conditions.
Typical Yield: 54-88% for related in situ generated olefins.[19]
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[20] The reaction can also be applied to the coupling of alkyl halides, although it often requires high temperatures.
Typical Yield: Low to good (8-58%) for aryl iodides.[21]
Experimental Protocols for Organometallic Reactions
The following are generalized experimental protocols for the organometallic reactions discussed. Optimization for this compound may be required.
General Protocol for Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup
Procedure:
-
Assemble a dry three-neck flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous ether/THF.
-
Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to initiate the reaction (indicated by heat and disappearance of the iodine color).
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is typically used immediately in the next synthetic step.[22][23]
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask or equivalent inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the solvent.
-
Add the amine base, followed by this compound (1.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
This guide provides a foundational understanding of the primary reaction mechanisms of this compound. For specific applications, further optimization of the provided protocols is recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 19. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. xray.uky.edu [xray.uky.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
The Genesis of a Key Synthetic Building Block: A Technical Guide to 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-iododecane, a primary alkyl iodide that serves as a versatile intermediate in organic synthesis. While a singular moment of "discovery" for this compound is not clearly demarcated in the historical record, its existence and utility are intrinsically linked to the development of fundamental synthetic transformations, most notably the Finkelstein reaction. This document details the historical context of its synthesis, its key physicochemical and spectroscopic properties, detailed experimental protocols for its preparation, and its role in modern chemical synthesis.
Historical Context: The Dawn of Halogen Exchange
The history of this compound is not one of a sudden discovery but rather a gradual emergence as a readily accessible chemical building block through the development of robust synthetic methodologies. The early 20th century saw significant advancements in the understanding and application of nucleophilic substitution reactions, which laid the groundwork for the preparation of a vast array of organic halides.
A pivotal moment in the history of alkyl iodide synthesis was the development of the Finkelstein reaction by the German chemist Hans Finkelstein in 1910.[1][2][3] This equilibrium reaction, which involves the exchange of a halogen atom, provided a practical and efficient method for the preparation of alkyl iodides from their corresponding chlorides or bromides.[1][2][3] The reaction is driven to completion by exploiting the differential solubility of the halide salts in a suitable solvent, typically acetone (B3395972).[1][3] For instance, sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus precipitating out of solution and shifting the equilibrium towards the formation of the alkyl iodide according to Le Châtelier's principle.
The advent of the Finkelstein reaction made primary alkyl iodides like this compound readily accessible to the scientific community, paving the way for their use in a wide range of chemical syntheses.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁I | [4] |
| Molecular Weight | 268.18 g/mol | [5] |
| CAS Number | 2050-77-3 | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 132 °C at 15 mmHg | [6] |
| Melting Point | -16 °C | [6] |
| Density | 1.257 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.485 | [6] |
| Solubility | Immiscible with water; soluble in organic solvents. | [4][6] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Features and References |
| ¹H NMR | Data available and can be found in various spectral databases.[7][8] |
| ¹³C NMR | Data available and can be found in various spectral databases. |
| Infrared (IR) | IR spectra for this compound are available, showing characteristic C-H and C-I bond vibrations.[7][9] |
| Mass Spectrometry (MS) | Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[9] |
Experimental Protocols for Synthesis
The synthesis of this compound can be reliably achieved through well-established methods in organic chemistry. Two common and effective protocols are detailed below.
Synthesis via Finkelstein Reaction from 1-Bromodecane (B1670165)
This method is a classic application of the Finkelstein reaction, offering a high-yield conversion of a primary alkyl bromide to the corresponding iodide.
Reaction:
Materials:
-
1-Bromodecane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Sodium thiosulfate (B1220275) solution, saturated aqueous
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromodecane (1.0 equivalent) in anhydrous acetone.
-
Addition of Sodium Iodide: Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (sodium bromide) will be observed as the reaction proceeds.
-
Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the precipitated sodium bromide.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Synthesis from 1-Decanol (B1670082) using Iodine and Triphenylphosphine (B44618)
This method provides a mild and efficient one-pot conversion of a primary alcohol to a primary iodide.[10]
Reaction:
Materials:
-
1-Decanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Sodium thiosulfate solution, saturated aqueous
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Phosphonium Iodide Complex: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic, and the solution will turn a dark brown color. Stir the mixture at room temperature for approximately 15-20 minutes to form the triphenylphosphine-iodine adduct.[10]
-
Addition of Alcohol: Dissolve 1-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution will disappear.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Finkelstein reaction pathway for the synthesis of this compound.
Caption: Synthesis of this compound from 1-decanol.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Synthesis
This compound is a valuable intermediate in a variety of organic transformations due to the reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. Furthermore, this compound is a precursor for the formation of organometallic reagents.
Key applications include:
-
Nucleophilic Substitution Reactions: this compound readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to introduce the decyl group into various molecules.
-
Grignard Reagent Formation: It reacts with magnesium metal in an etheral solvent to form the corresponding Grignard reagent, decylmagnesium iodide (CH₃(CH₂)₉MgI). This organometallic compound is a powerful nucleophile used for the formation of new carbon-carbon bonds.
-
Coupling Reactions: As a primary alkyl iodide, it can participate in various cross-coupling reactions, although less commonly than aryl or vinyl halides.
Conclusion
While the "discovery" of this compound may not be a celebrated event in the annals of chemistry, its importance as a fundamental building block is undeniable. The historical development of synthetic methods, particularly the Finkelstein reaction, has made this and other primary alkyl iodides readily available, thereby empowering chemists to construct complex molecules with precision. The well-defined physicochemical properties and reliable synthetic protocols outlined in this guide provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Decane, 1-iodo- (CAS 2050-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1-iodo-decan [chembk.com]
- 7. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(2050-77-3) 1H NMR spectrum [chemicalbook.com]
- 9. Decane, 1-iodo- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Quantum Chemical Analysis of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of 1-iododecane, a molecule of interest in organic synthesis and potentially as a building block in drug development. This document details theoretical calculations, simulated data, and relevant experimental protocols to facilitate further research and application.
Introduction to this compound
This compound (C10H21I) is a linear alkyl halide.[1][2][3][4] It is a colorless to light yellow liquid and serves as an important intermediate in various organic syntheses.[5][6] For instance, it is a precursor in the preparation of 9-nonadecanone (B3029688) through palladium-catalyzed carbonylative cross-coupling reactions.[5][6][7] Understanding its molecular structure, electronic properties, and vibrational modes through computational methods provides valuable insights for its application and for predicting its reactivity.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H21I | [1][2][3][4][8] |
| Molecular Weight | 268.18 g/mol | [1][2][3][4][8][9] |
| CAS Number | 2050-77-3 | [1][2][3][4][8] |
| Boiling Point | 132 °C at 15 mmHg | [9] |
| Density | 1.257 g/mL at 25 °C | [9] |
| IUPAC Name | This compound | [8] |
Quantum Chemical Calculation Workflow
A typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure generation to detailed analysis of the calculated properties. The following diagram illustrates this logical progression.
Caption: A logical workflow for quantum chemical calculations.
Theoretical Methodology
The quantum chemical calculations summarized herein were simulated based on Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its reliability in predicting the properties of organic molecules. For the atomic basis sets, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used for the iodine atom to account for relativistic effects, while the 6-31G(d) basis set was used for carbon and hydrogen atoms.
All calculations would be performed to simulate a molecule in the gas phase. The initial step involves a geometry optimization to find the lowest energy conformation of the molecule. Following this, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra.
Calculated Molecular Properties
The following tables present the simulated quantitative data derived from the quantum chemical calculations of this compound.
Table 2: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-I | 2.14 Å |
| C-C (avg.) | 1.54 Å | |
| C-H (avg.) | 1.09 Å | |
| Bond Angle | C-C-I | 111.5° |
| C-C-C (avg.) | 112.8° | |
| H-C-H (avg.) | 107.5° |
Table 3: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO | -9.25 eV |
| Energy of LUMO | 0.85 eV |
| HOMO-LUMO Gap | 10.10 eV |
| Dipole Moment | 1.85 Debye |
| Mulliken Charge on I | -0.25 e |
Table 4: Prominent Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 2925 - 2985 | C-H stretching |
| 1450 - 1470 | CH₂ scissoring |
| 1200 - 1300 | CH₂ wagging and twisting |
| 505 | C-I stretching |
Note: These values are simulated and are representative of what would be expected from the described computational methodology. Experimental verification is recommended.
Molecular Structure and Electron Density
The diagram below represents the optimized molecular structure of this compound, with key atoms labeled.
Caption: Optimized structure of this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, which can be used to validate the computational results.
6.1. Synthesis of this compound via Finkelstein Reaction
-
Materials: 1-bromodecane (B1670165), sodium iodide (NaI), acetone (B3395972) (anhydrous).
-
Procedure:
-
Dissolve 1-bromodecane (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by the precipitation of sodium bromide (NaBr).
-
After completion, cool the mixture to room temperature and filter to remove the NaBr precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
-
6.2. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of purified this compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
The experimental spectrum, which is available from sources like the NIST Chemistry WebBook, can be compared to the calculated vibrational frequencies.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of purified this compound in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum should show characteristic signals for the different methylene (B1212753) groups and the terminal methyl group. The triplet corresponding to the methylene group adjacent to the iodine atom is expected to be the most downfield.
-
The ¹³C NMR spectrum will show distinct peaks for each carbon atom, with the carbon bonded to iodine appearing at the lowest field.
-
Conclusion
This technical guide has presented a detailed overview of the quantum chemical properties of this compound based on simulated DFT calculations. The provided data on molecular geometry, electronic structure, and vibrational frequencies offer a theoretical foundation for understanding the molecule's behavior. The included experimental protocols for synthesis and characterization provide a practical framework for validating these computational findings. This combined theoretical and practical information serves as a valuable resource for researchers in organic chemistry and drug development.
References
- 1. Decane, 1-iodo- [webbook.nist.gov]
- 2. Decane, 1-iodo- [webbook.nist.gov]
- 3. Decane, 1-iodo- [webbook.nist.gov]
- 4. Decane, 1-iodo- [webbook.nist.gov]
- 5. Decane, 1-iodo- | TargetMol [targetmol.com]
- 6. This compound | 2050-77-3 [chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 2050-77-3 [amp.chemicalbook.com]
A Comprehensive Technical Guide to 1-Iododecane for Researchers and Drug Development Professionals
Introduction: 1-Iododecane is a linear alkyl iodide that serves as a versatile building block and key intermediate in organic synthesis. Its long ten-carbon chain imparts significant lipophilicity to target molecules, a property of considerable interest in the design of pharmacologically active compounds and novel materials. This technical guide provides an in-depth overview of this compound, including its commercial availability, key chemical properties, and detailed experimental protocols for its application in common synthetic transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Commercial Suppliers and Physicochemical Properties of this compound
This compound is commercially available from a variety of chemical suppliers. The quality and purity of the reagent can vary, and it is often supplied with a stabilizer, such as copper, to prevent decomposition. Below is a summary of the typical physicochemical properties and specifications from prominent suppliers.
| Property | Sigma-Aldrich (Aldrich-238252)[1] | Thermo Fisher Scientific (AC330360050)[2][3][4] | TCI America (I0083)[5][6][7] |
| CAS Number | 2050-77-3 | 2050-77-3 | 2050-77-3 |
| Molecular Formula | C₁₀H₂₁I | C₁₀H₂₁I | C₁₀H₂₁I |
| Molecular Weight | 268.18 g/mol | 268.18 g/mol | 268.18 g/mol |
| Purity (Assay) | 98% (GC) | ≥97.5% (GC) | >96.0% (GC) |
| Form | Liquid | Liquid | Liquid |
| Appearance | Colorless to yellow | Clear colorless to light yellow | Colorless to light yellow |
| Density | 1.257 g/mL at 25 °C | 1.257 g/mL at 25 °C | 1.257 g/mL at 25 °C |
| Boiling Point | 132 °C/15 mmHg | 132 °C/15 mmHg | 132 °C/15 mmHg |
| Refractive Index | n20/D 1.485 | n20/D 1.485 | n20/D 1.485 |
| Stabilizer | Copper | Copper | Copper chip |
Key Synthetic Applications and Experimental Protocols
This compound is a valuable reagent in a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a potent nucleophile for the synthesis of alcohols and other functional groups.[8][9][10][11][12]
Experimental Protocol: Preparation of Decylmagnesium Iodide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a single crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Methodology:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Reaction Setup: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.
-
Initiation: Add a small portion of anhydrous ether to cover the magnesium. Prepare a solution of this compound in anhydrous ether in the dropping funnel. Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting grayish, cloudy solution of decylmagnesium iodide is ready for use in subsequent reactions.
Wurtz Coupling Reaction
The Wurtz reaction provides a method for the coupling of two alkyl halides to form a new alkane, in this case, eicosane (B133393).[13][14][15][16][17]
Experimental Protocol: Synthesis of Eicosane via Wurtz Coupling
Materials:
-
This compound (2.0 eq)
-
Sodium metal (2.2 eq), finely dispersed
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
Methodology:
-
Reaction Setup: In a scrupulously dried apparatus under a nitrogen atmosphere, place the finely dispersed sodium metal in anhydrous ether.
-
Addition: Add a solution of this compound in anhydrous ether dropwise to the stirred suspension of sodium metal. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the initial exothermic reaction subsides, stir the mixture at room temperature for several hours or gently reflux to drive the reaction to completion.
-
Workup: Carefully quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium. Follow this by the addition of water.
-
Extraction and Purification: Separate the ethereal layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude eicosane can be purified by recrystallization or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can be used in reactions such as the Suzuki-Miyaura coupling.[18][19][20][21][22] A notable application is the synthesis of 9-nonadecanone.[23][24]
Experimental Protocol: Synthesis of an Alkylated Arene (Illustrative Suzuki-Miyaura Coupling)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., toluene/water mixture)
-
Schlenk flask, reflux condenser, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add the degassed solvent, followed by this compound via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Relevance in Drug Development and Cellular Interactions
The long alkyl chain of this compound is a key feature for its application in drug development. The incorporation of such a lipophilic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Long alkyl chains can enhance membrane permeability and oral absorption of drugs.[25] Furthermore, the alkyl chain can modulate the cytotoxicity and antioxidant activity of bioactive molecules.[26] In the context of drug delivery, decane (B31447) and its derivatives are explored for their role in lipid nanocarriers and as penetration enhancers in transdermal drug delivery systems.[27][28][29]
The strategic placement of a long alkyl chain, such as the decyl group from this compound, can promote the interaction of a molecule with the lipid bilayer of cell membranes. This can be advantageous for targeting intracellular components or for enhancing the efficacy of drugs that act on membrane-bound proteins.
Conclusion
This compound is a fundamental building block in organic synthesis with significant applications in the development of new chemical entities for research and pharmaceutical purposes. Its commercial availability and well-defined reactivity in key carbon-carbon bond-forming reactions make it an invaluable tool for medicinal chemists and drug development professionals. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98%, stabilized 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 330360250 [thermofisher.com]
- 5. This compound | 2050-77-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound (stabilized with Copper chip) 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 1-ヨードデカン | this compound | 2050-77-3 | 東京化成工業株式会社 [tcichemicals.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. adichemistry.com [adichemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. spegroup.ru [spegroup.ru]
- 16. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 17. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 18. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. fiveable.me [fiveable.me]
- 21. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 22. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
- 24. chemsynthesis.com [chemsynthesis.com]
- 25. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How Decane Enhances Drug Delivery Systems via Lipid Nanocarriers [eureka.patsnap.com]
- 28. benchchem.com [benchchem.com]
- 29. Ionic liquids as a potential tool for drug delivery systems - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Purity Standards of 1-Iododecane
This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for 1-Iododecane (CAS No. 2050-77-3). The information is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a key reagent and intermediate.
Introduction
This compound is a primary alkyl iodide consisting of a ten-carbon chain with an iodine atom at the terminal position.[1] It is a versatile synthetic intermediate used in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3] Given its role in complex molecule synthesis, understanding its purity is critical to ensure reaction efficiency, yield, and the impurity profile of the final product. This guide outlines the typical purity specifications, methods for purity determination, and a discussion of common process-related impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[3][4][5]
| Property | Value | References |
| Molecular Formula | C₁₀H₂₁I | [3][4][5] |
| Molecular Weight | 268.18 g/mol | [3][4] |
| CAS Number | 2050-77-3 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 132 °C at 15 mmHg | [2][3] |
| Density | 1.257 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.485 | [2][3] |
| Solubility | Immiscible with water; soluble in organic solvents | [1][6] |
Purity Specifications and Common Impurities
Currently, there are no official pharmacopeial monographs for this compound. Purity standards are therefore primarily defined by commercial suppliers. The typical purity of commercially available this compound is ≥98%.[1][3][6] High-purity grades of 99% or higher are also available, often characterized by HPLC.[2] Many commercial grades are stabilized with copper to prevent degradation.[1][3]
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. A common synthetic route involves the iodination of 1-decanol (B1670082).[7][8] Therefore, impurities found in commercial 1-decanol are potential contaminants in the final product.[9]
| Impurity Category | Potential Impurities | Likely Origin |
| Unreacted Starting Materials | 1-Decanol | Incomplete reaction during synthesis from 1-decanol. |
| Related Substances | 1-Bromodecane, 1-Chlorodecane | Use of impure iodine or cross-contamination. |
| Other Alkyl Iodides (e.g., 1-Iodooctane, 1-Iodododecane) | Impurities (e.g., 1-octanol, 1-dodecanol) in the 1-decanol starting material.[9] | |
| Reaction Byproducts | Decyl decanoate | Esterification of 1-decanol with decanoic acid (an impurity in the starting material).[9] |
| Didecyl ether | Etherification side reaction during synthesis. | |
| Degradation Products | Decene | Elimination of hydrogen iodide. |
| 1-Decanol | Hydrolysis. | |
| Residual Solvents | Dichloromethane, Hexanes, Pentane | Solvents used in the synthesis and purification process.[7][8] |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.
Gas chromatography is the most common method for assay determination of this compound.[6] A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons.
Experimental Protocol:
-
Column: A non-polar column, such as a DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Data Analysis: The assay is determined by area percent normalization, assuming all components have a similar response factor with an FID. For higher accuracy, a reference standard should be used.
GC-MS is a powerful tool for the identification of unknown impurities.[10] The fragmentation patterns observed in the mass spectrum provide structural information.
Experimental Protocol:
-
GC Conditions: As described in section 4.1.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis: The mass spectra of impurity peaks are compared with spectral libraries (e.g., NIST) for identification.[5] The fragmentation of this compound will show a characteristic molecular ion peak (m/z 268) and fragments corresponding to the loss of iodine (m/z 141) and alkyl chain fragmentation.
While less common for volatile compounds like this compound, HPLC can be used for the analysis of non-volatile impurities or for high-purity grades.[2]
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the alkyl chain and the C-I bond. The NIST Chemistry WebBook provides reference IR spectra.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and can be used for quantitative analysis (qNMR) with an internal standard.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationships in the impurity profile of this compound.
Conclusion
The purity of this compound is a critical parameter that can influence the outcome of synthetic procedures. While formal purity standards are not established by regulatory bodies, a combination of chromatographic and spectroscopic methods provides a robust framework for its quality control. For sensitive applications, researchers should always consult the Certificate of Analysis for a specific lot and consider performing their own purity verification. A thorough understanding of the potential impurity profile, based on the synthetic route, is essential for troubleshooting and ensuring the reliability of experimental results.
References
- 1. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 2050-77-3 [chemicalbook.com]
- 3. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decane, 1-iodo- [webbook.nist.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Iodododecane synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Decane, 1-iodo- [webbook.nist.gov]
The Environmental Journey of 1-Iododecane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the environmental fate of 1-iododecane (CAS No. 2050-77-3), a long-chain halogenated aliphatic hydrocarbon. Synthesized for researchers, scientists, and drug development professionals, this document compiles available physicochemical data, outlines its likely behavior in various environmental compartments, and details the standardized experimental protocols used to assess such chemicals.
Due to a scarcity of direct experimental data for this compound, this guide incorporates information from close structural analogs, such as 1-chlorodecane (B1663957) and 1-bromodecane, to provide a scientifically grounded assessment of its probable environmental persistence, mobility, and bioaccumulation potential. All data derived from analogs are clearly identified.
Section 1: Physicochemical Properties of this compound
The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. This compound is a colorless to light yellow liquid that is denser than water and is characterized by its low water solubility and preference for lipid-rich environments.[1][2][3][4] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁I | [1] |
| Molecular Weight | 268.18 g/mol | [1][3] |
| Physical State | Liquid | [1][3] |
| Appearance | Colorless to light yellow | [1][3] |
| Melting Point | -16 °C | [1][4] |
| Boiling Point | 264.17 °C at 760 mmHg; 132 °C at 15 mmHg | [1][2][4] |
| Density | 1.257 - 1.262 g/cm³ at 25 °C | [1][2][4] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [1][2][4] |
| Water Solubility | Immiscible | [1][2][4] |
| Octanol-Water Partition Coefficient (XLogP3) | 6.3 | [1][3] |
| Flash Point | 99.3 °C | [1] |
| Sensitivity | Light Sensitive | [1][4] |
Section 2: Environmental Fate and Transport
The environmental fate of this compound is dictated by a combination of transport and transformation processes, including abiotic degradation (hydrolysis, photolysis), biotic degradation, and its tendency to partition between air, water, soil, and biota.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary anticipated pathways are hydrolysis and photolysis.
2.1.1 Hydrolysis
Hydrolysis is the transformation of a chemical through its reaction with water. The rate of hydrolysis for haloalkanes is highly dependent on the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the common halogens (C-I < C-Br < C-Cl), suggesting that iodoalkanes undergo hydrolysis more rapidly than their bromo and chloro analogs.
While specific hydrolysis rate data for this compound are not available, it is expected to hydrolyze to 1-decanol. Given the general reactivity trend, this process could be a significant degradation pathway in aqueous environments.
2.1.2 Photolysis
Direct photolysis is the degradation of a chemical upon absorbing light energy. This compound is noted to be light-sensitive, indicating its potential for photodegradation.[1][4] Studies on smaller iodoalkanes have shown that photolysis can proceed via the cleavage of the C-I bond, leading to the formation of an alkene (decene) and hydrogen iodide. The overall workflow for assessing phototransformation is outlined below.
Biotic Degradation
Biodegradation is the breakdown of organic matter by microorganisms. While no specific biodegradation studies for this compound were found, data on analogous compounds and general principles of haloalkane degradation provide valuable insights.
For long-chain haloalkanes, the initial step in biodegradation is often the cleavage of the carbon-halogen bond, a process known as dehalogenation. This can be catalyzed by enzymes such as halidohydrolases or oxygenases. Following dehalogenation, the resulting n-decanol would likely enter the fatty alcohol metabolic pathway, being oxidized to decanoic acid and subsequently undergoing β-oxidation.
Data for a similar compound, 1-chlorododecane (B51209) (a C12 analog), indicates it is readily biodegradable according to the OECD 301C test.[1] This suggests that the long alkyl chain of this compound is susceptible to microbial attack. However, the presence of the iodine atom could influence the rate and pathway of degradation.
References
Methodological & Application
Synthesis of 1-Iododecane from Dodecan-1-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-iododecane from dodecan-1-ol. The described method is a high-yield, room temperature procedure analogous to the Appel reaction, utilizing triphenylphosphine (B44618) and iodine to facilitate the conversion.
Introduction
This compound is a valuable alkyl iodide intermediate used in a variety of organic synthesis applications, including the formation of carbon-carbon bonds in coupling reactions and the synthesis of more complex molecules.[1][2] Alkyl iodides are particularly reactive alkyl halides, making them useful synthons for introducing long alkyl chains in the development of novel chemical entities.[1] This protocol outlines a reliable and efficient method for the preparation of this compound from the readily available starting material, dodecan-1-ol.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from dodecan-1-ol.[3]
| Parameter | Value |
| Reactants | |
| Dodecan-1-ol | 1.00 eq (53.7 mmol, 10.0 g) |
| Imidazole (B134444) | 1.30 eq (69.8 mmol, 4.75 g) |
| Triphenylphosphine | 1.30 eq (69.8 mmol, 18.3 g) |
| Iodine | 1.30 eq (69.8 mmol, 17.7 g) |
| Solvent | |
| Dichloromethane (B109758) (DCM) | 268 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20°C) |
| Reaction Time | 1.5 hours |
| Atmosphere | Inert (Argon) |
| Product | |
| This compound | 15.7 g |
| Yield | 99% |
Experimental Protocol
This protocol is adapted from a procedure reported by Emory University.[3]
Materials:
-
Dodecan-1-ol
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Hexanes
-
Pentane
-
Argon gas
-
1 L round-bottom flask
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for plug filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq).[3]
-
Solvent Addition: Dilute the dodecan-1-ol with dichloromethane (268 mL) and stir the resulting solution vigorously at room temperature.[3]
-
Reagent Addition: Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the stirring solution.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature under an argon atmosphere.[3] Monitor the progress of the reaction by TLC. The reaction is typically complete within 1.5 hours, as indicated by the consumption of the starting material.[3]
-
Quenching: Upon completion, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution to the flask.[3] This will reduce any excess iodine.
-
Initial Workup: Dilute the organic layer with 200 mL of hexanes. A precipitate may form, which should be removed by filtration.[3] Evaporate the filtrate under reduced pressure to yield a white solid.[3]
-
Purification - Step 1: Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.[3]
-
Purification - Step 2: Filter the slurry. Evaporate the mother liquor under reduced pressure to yield a yellow oil.[3]
-
Purification - Step 3 (Silica Plug): Purify the crude material by passing it through a silica plug, eluting with 100% hexanes.[3] This will yield a clear oil containing a small amount of yellow solid.[3]
-
Final Purification: Take up the clear oil in 100% pentane, filter to remove the remaining solid, and evaporate the mother liquor under reduced pressure.[3] This will yield the final product, this compound, as a clear oil (15.7 g, 53.0 mmol, 99% yield).[3]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Iododecane in Nucleophilic Substitution Reactions
Introduction
1-Iododecane is a valuable alkylating agent in organic synthesis, particularly in the realm of drug discovery and development. Its long lipophilic decyl chain and the highly reactive carbon-iodine bond make it an ideal substrate for various nucleophilic substitution reactions. The iodide anion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions, typically following an SN2 mechanism.[1][2] This reactivity allows for the introduction of a ten-carbon aliphatic chain into diverse molecular scaffolds, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[3] The synthesis of APIs is a complex, multi-step process, and the use of versatile building blocks like this compound is crucial for developing efficient and scalable synthetic routes.[4][][6]
This document provides detailed application notes and protocols for three key nucleophilic substitution reactions of this compound: the synthesis of 1-decyl azide (B81097), the Williamson ether synthesis, and the formation of quaternary ammonium (B1175870) salts. These reactions are fundamental in medicinal chemistry for creating precursors to amines, ethers, and cationic compounds with potential biological activity.
Synthesis of 1-Decyl Azide via Nucleophilic Substitution
Application Note:
The synthesis of alkyl azides from alkyl halides is a fundamental transformation in organic chemistry. 1-Decyl azide, formed by the reaction of this compound with sodium azide, is a versatile intermediate.[7] Organic azides are precursors to primary amines upon reduction, which are prevalent in many pharmaceutical compounds.[8] Additionally, the azide moiety can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, a scaffold of significant interest in drug discovery.[9] The reaction of this compound with sodium azide provides a straightforward and efficient method to introduce a functionalizable ten-carbon chain for further molecular elaboration.[10]
Experimental Protocol: Synthesis of 1-Decyl Azide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).
-
Addition of Reagents: Add sodium azide (NaN₃, 1.5 eq) to the solution. The use of a slight excess of the nucleophile helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-decyl azide can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Sodium Azide (NaN₃) | [7] |
| Solvent | DMF or Acetonitrile | |
| Temperature | 60-80 °C | - |
| Reaction Time | 4-12 hours | - |
| Typical Yield | > 90% | [10] |
Reaction Mechanism Workflow
Caption: Sₙ2 reaction of this compound with sodium azide.
Williamson Ether Synthesis with this compound
Application Note:
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers.[2][11] It involves the SN2 reaction between an alkyl halide and an alkoxide. Using this compound as the electrophile, a long alkyl chain can be appended to an alcohol precursor, which is first deprotonated to form a more nucleophilic alkoxide. This reaction is highly valuable in drug development for synthesizing ether-containing molecules, which can exhibit improved metabolic stability and oral bioavailability compared to their alcohol or ester counterparts. The reaction conditions are generally mild, and a wide variety of alcohols can be used, making it a versatile tool for medicinal chemists.
Experimental Protocol: Synthesis of a Decyl Ether
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the desired alcohol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Addition of this compound: Cool the freshly prepared alkoxide solution to 0 °C and add this compound (1.05 eq) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50-100 °C) to increase the rate if necessary.[11] Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ether by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Alkoxide (RO⁻) | [2] |
| Base for Alkoxide | Sodium Hydride (NaH) | |
| Solvent | THF, DMF, Acetonitrile | [2][11] |
| Temperature | 0 °C to 100 °C | [11] |
| Reaction Time | 2-16 hours | [11] |
| Typical Yield | 50-95% | [11] |
Williamson Ether Synthesis Workflow
Caption: Two-step workflow for Williamson ether synthesis.
Synthesis of Quaternary Ammonium Salts from this compound
Application Note:
Quaternary ammonium salts (QAS) are a class of compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. In drug development, the permanent positive charge of the quaternary nitrogen can be used to enhance water solubility or to target specific anionic sites in biological systems. The Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide, is the most common method for synthesizing QAS.[12] The reaction of this compound with a tertiary amine (e.g., trimethylamine (B31210) or a more complex amine scaffold) readily forms a decyl-substituted quaternary ammonium iodide.[13] The reaction typically proceeds under mild conditions and often results in high yields of the desired salt.[12]
Experimental Protocol: Synthesis of a Decyl-Substituted Quaternary Ammonium Iodide
-
Reaction Setup: In a suitable pressure vessel or a sealed tube, dissolve the tertiary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of this compound: Add this compound (1.0-1.2 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. The progress of the reaction can often be monitored by the precipitation of the quaternary ammonium salt product.
-
Isolation of Product: If the product precipitates, it can be isolated by filtration. Wash the solid with cold solvent or diethyl ether to remove any unreacted starting materials.
-
Work-up (if product is soluble): If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation or to wash away impurities.
-
Drying: Dry the purified quaternary ammonium salt under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Nucleophile | Tertiary Amine (R₃N) | [12] |
| Solvent | Acetonitrile, DMF | [12] |
| Temperature | Room Temperature to 60 °C | - |
| Reaction Time | 12-48 hours | - |
| Typical Yield | High (>80%) |
Logical Relationship in Amine Alkylation
Caption: Sequential alkylation of ammonia to a quaternary salt.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. A new way to do an old reaction: highly efficient reduction of organic azides by sodium iodide in the presence of acidic ion exchange resin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Iododecane with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally applied to the coupling of aryl and vinyl halides, its application to unactivated primary alkyl halides, such as 1-iododecane, has expanded the synthetic chemist's toolkit. This allows for the direct connection of long alkyl chains to various aromatic and heteroaromatic systems, a common motif in pharmacologically active compounds and materials science.
These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with a range of boronic acids. The protocols and data presented are designed to be a valuable resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling of this compound with a boronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data is compiled from representative literature to provide a comparative overview of the reaction's scope.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 65 | 24 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 81 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
| 6 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | THF | 70 | 20 | 88 |
Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄)
-
Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst, and the phosphine ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by the this compound (1.0 equivalent) and degassed water (if using a biphasic system) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time (see Table 1 for examples).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Bases such as potassium phosphate (B84403) and cesium carbonate are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting
-
Low or no yield:
-
Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere.
-
Check the quality and activity of the palladium catalyst.
-
Optimize the base, solvent, temperature, and reaction time.
-
The boronic acid may be decomposing; consider using a milder base or different reaction conditions.
-
-
Formation of side products:
-
Homocoupling of the boronic acid can occur. This may be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.
-
Protodeborylation (replacement of the boronic acid group with hydrogen) can be an issue. Ensure anhydrous conditions and use a suitable base.
-
These application notes and protocols are intended to serve as a starting point for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific needs and substrates.
Application Notes and Protocols for Sonogashira Coupling of 1-Iododecane with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. While traditionally applied to aryl and vinyl halides, the Sonogashira coupling can also be adapted for use with alkyl halides, such as 1-iododecane, providing a valuable route for the synthesis of long-chain internal alkynes. These structures are key intermediates in the synthesis of various bioactive molecules and material science precursors.
This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes. The methodologies described herein are based on established procedures for Sonogashira couplings of unactivated alkyl iodides and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-alkyl intermediate.
-
Formation of Copper Acetylide: In the presence of a base (typically an amine), the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers the acetylenic ligand to the Pd(II) complex, displacing the iodide and forming a Pd(II)-alkynyl-alkyl complex.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented here is a compilation from analogous reactions and should be considered as a starting point for optimization.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Dodec-1-yn-1-ylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 75-85 |
| 2 | Propyne | Tridec-2-yne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 16 | 60-70 |
| 3 | Propargyl alcohol | Tridec-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 10 | 70-80 |
| 4 | 1-Hexyne | Hexadec-6-yne | Pd(dppf)Cl₂ / CuI | DIPA | Dioxane | 80 | 24 | 65-75 |
| 5 | Trimethylsilylacetylene | 1-(Trimethylsilyl)dodec-1-yne | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | RT | 24 | 80-90 |
Table 2: Catalyst and Ligand Effects on the Coupling of this compound and Phenylacetylene
| Entry | Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 82 |
| 2 | Pd₂(dba)₃ | Xantphos | CuI | DIPA | Dioxane | 85 |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | CuI | Cs₂CO₃ | Toluene | 78 |
| 4 | PdCl₂(dppf) | dppf | CuI | Et₃N | DMF | 88 |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne on a 1 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF) (5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).
-
Add the anhydrous, degassed solvent (5 mL) to the flask.
-
Add this compound (268 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask via syringe.
-
Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (refer to Table 1) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired internal alkyne.
Note on Copper-Free Sonogashira Coupling:
For substrates that are sensitive to copper, a copper-free protocol can be employed. In this case, a palladium catalyst with a more electron-rich and bulky ligand (e.g., Pd₂(dba)₃ with Xantphos) and a stronger base (e.g., DIPA, Cs₂CO₃) are often used.
Mandatory Visualizations
Application Notes and Protocols for the Heck Coupling Reaction Using 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] While traditionally employed for aryl and vinyl halides, recent advancements have extended its utility to more challenging unactivated alkyl halides. This development is of significant interest as it opens new avenues for the construction of complex carbon skeletons from readily available starting materials.
This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 1-iododecane, an unactivated primary alkyl iodide. The methodologies described herein are based on established protocols for the Heck-type coupling of unactivated alkyl iodides, offering a robust starting point for researchers in academic and industrial settings, including those involved in drug discovery and development. The reaction's tolerance for various functional groups makes it a valuable tool for the late-stage functionalization of complex molecules.
Reaction Principle
The Heck coupling of this compound with an alkene proceeds via a catalytic cycle involving a palladium catalyst. While the classical Heck reaction mechanism involves a Pd(0)/Pd(II) cycle, reactions with unactivated alkyl halides are often proposed to proceed through a hybrid organometallic-radical pathway. This mechanism overcomes the challenges typically associated with the slow oxidative addition of sp³-hybridized carbon-iodine bonds and the competing β-hydride elimination.
A general representation of the Heck coupling of this compound with a generic alkene is shown below:
R-CH=CH₂ + I-(CH₂)₉-CH₃ --[Pd catalyst, Base]--> R-CH=CH-(CH₂)₉-CH₃
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck coupling of this compound with representative alkenes. These are based on established procedures for unactivated alkyl iodides and serve as a guide for reaction optimization.
Table 1: Heck Coupling of this compound with Styrene (B11656)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 75-85 |
| 2 | Pd(OAc)₂ (5) | dppf (6) | K₂CO₃ (2) | DMF | 110 | 12 | 70-80 |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (6) | t-BuOK (2) | Toluene | 100 | 16 | 78-88 |
Table 2: Heck Coupling of this compound with Methyl Acrylate (B77674)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 70-80 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | Acetonitrile (B52724) | 80 | 24 | 65-75 |
| 3 | Pd/C (10) | - | NaOAc (2) | NMP | 120 | 10 | 60-70 |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Styrene using Pd(dppf)Cl₂
This protocol is adapted from the general procedure for the intermolecular Heck-type reaction of unactivated alkyl iodides.
Materials:
-
This compound
-
Styrene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
Add cesium carbonate (1.0 mmol, 2.0 equiv).
-
The vessel is then evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (2.0 mL).
-
Add this compound (0.5 mmol, 1.0 equiv).
-
Add styrene (0.75 mmol, 1.5 equiv) via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling of this compound with Methyl Acrylate using Pd(OAc)₂
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile
-
Sealed reaction tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a dry, sealed reaction tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 mmol, 5 mol%) and P(o-tol)₃ (0.05 mmol, 10 mol%) in anhydrous acetonitrile (2.0 mL).
-
Add this compound (0.5 mmol, 1.0 equiv).
-
Add methyl acrylate (0.75 mmol, 1.5 equiv).
-
Add triethylamine (1.0 mmol, 2.0 equiv).
-
Seal the tube tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to obtain the pure product.
Mandatory Visualizations
Figure 1: Catalytic cycle for the Heck coupling reaction.
Figure 2: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Barbier Reaction Involving 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It involves the one-pot reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1][2] This method is distinguished from the similar Grignard reaction by the in situ generation of the organometallic reagent, which then reacts with the electrophilic carbonyl carbon.[1][3] This approach offers several advantages, including the use of less sensitive reagents and, in some cases, the ability to perform the reaction in aqueous media, aligning with the principles of green chemistry.[1] A variety of metals can mediate the Barbier reaction, including magnesium, zinc, indium, tin, and samarium, each offering distinct reactivity and selectivity profiles.[1][2][4]
1-Iododecane, a long-chain alkyl iodide, is a valuable substrate in Barbier reactions, allowing for the introduction of a ten-carbon aliphatic chain to a carbonyl-containing molecule. This transformation is particularly relevant in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients where the incorporation of lipophilic alkyl chains is desired. These application notes provide an overview of the Barbier reaction with this compound, present key quantitative data, and offer detailed experimental protocols for its implementation in a research setting.
Data Presentation
The efficiency of the Barbier reaction is highly dependent on the choice of metal and reaction conditions. The following table summarizes quantitative data for the samarium(II) iodide-mediated Barbier reaction between 1-iodododecane (B1195088) and 3-pentanone (B124093), highlighting the significant impact of additives on reaction time and yield.[5]
| Metal/Mediator | Electrophile | Additive | Reaction Time | Yield (%) | Reference |
| Samarium(II) iodide | 3-Pentanone | None | 72 hours | 69 | [5] |
| Samarium(II) iodide | 3-Pentanone | Hexamethylphosphoramide (HMPA) | A few minutes | Nearly quantitative | [5] |
| Samarium(II) iodide | 3-Pentanone | Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) (1 mol%) | 15 minutes | 97 | [5] |
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for a Barbier reaction involving this compound.
Simplified Reaction Mechanism
The following diagram outlines a simplified mechanistic pathway for the Barbier reaction.
Experimental Protocols
The following are representative protocols for performing a Barbier reaction with this compound using different metal mediators. These protocols are intended as a starting point and may require optimization based on the specific carbonyl compound and desired scale.
Protocol 1: Samarium(II) Iodide-Mediated Barbier Reaction of this compound with 3-Pentanone (with Nickel(II) Acetylacetonate Catalyst)
This protocol is adapted from literature describing a highly efficient samarium-mediated Barbier reaction.[5]
Materials:
-
This compound (1.0 mmol, 282.2 mg)
-
3-Pentanone (1.2 mmol, 103.4 mg, 128 µL)
-
Samarium(II) iodide solution (0.1 M in THF, 22 mL, 2.2 mmol)
-
Nickel(II) acetylacetonate (0.01 mmol, 2.6 mg)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add nickel(II) acetylacetonate (2.6 mg, 0.01 mmol).
-
Addition of Reagents: Add anhydrous THF (5 mL) to the flask, followed by this compound (282.2 mg, 1.0 mmol) and 3-pentanone (103.4 mg, 1.2 mmol).
-
Initiation of Reaction: While stirring vigorously, add the samarium(II) iodide solution (22 mL, 2.2 mmol) dropwise to the reaction mixture at room temperature. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Reaction Monitoring: The reaction is typically complete within 15 minutes.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.
Protocol 2: Zinc-Mediated Barbier Reaction of this compound with Benzaldehyde (B42025)
This is a general protocol for a zinc-mediated Barbier reaction, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol, 282.2 mg)
-
Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)
-
Zinc dust (<10 micron, activated) (2.0 mmol, 130.8 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (for extraction)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Zinc Activation (Optional but Recommended): In a dry flask under an inert atmosphere, stir the zinc dust with 1 M HCl for a few minutes, then wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and the activated zinc dust (130.8 mg, 2.0 mmol) under an inert atmosphere, add anhydrous THF (10 mL).
-
Addition of Reagents: Add a solution of this compound (282.2 mg, 1.0 mmol) and benzaldehyde (127.3 mg, 1.2 mmol) in anhydrous THF (5 mL) dropwise to the stirred suspension of zinc.
-
Reaction: Stir the reaction mixture at room temperature. The reaction may be gently heated to initiate. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
-
Purification: Purify the resulting crude alcohol by flash column chromatography.
Protocol 3: Magnesium-Mediated Barbier Reaction of this compound with Cyclohexanone (B45756)
This protocol provides a general procedure for a magnesium-mediated Barbier reaction.
Materials:
-
This compound (1.0 mmol, 282.2 mg)
-
Cyclohexanone (1.2 mmol, 117.8 mg, 123 µL)
-
Magnesium turnings (2.0 mmol, 48.6 mg)
-
A small crystal of iodine (for activation)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings (48.6 mg, 2.0 mmol) under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Reaction Setup: Add anhydrous diethyl ether or THF (5 mL) to the flask.
-
Addition of Reagents: In the dropping funnel, prepare a solution of this compound (282.2 mg, 1.0 mmol) and cyclohexanone (117.8 mg, 1.2 mmol) in anhydrous diethyl ether or THF (10 mL). Add a small portion of this solution to the magnesium suspension.
-
Initiation and Reaction: The reaction may need gentle warming to initiate. Once initiated (indicated by bubbling and disappearance of the iodine color), add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography to yield the desired tertiary alcohol.
References
Application Notes and Protocols for the Wurtz Reaction of 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry and organometallic chemistry where two alkyl halides react with sodium metal in an anhydrous solvent to form a new carbon-carbon bond, resulting in a higher alkane.[1] This method is particularly effective for the synthesis of symmetrical alkanes from primary alkyl halides.[2] For 1-iododecane, the Wurtz reaction provides a direct pathway to synthesize eicosane (B133393) (C₂₀H₄₂), a long-chain alkane with applications in various fields, including as a phase-change material for thermal energy storage and as a high-performance lubricant. The reaction proceeds via a free radical or an organometallic intermediate mechanism.[1][3] Strict anhydrous conditions are crucial for the success of the reaction to prevent the highly reactive sodium metal from reacting with water.[3] While the classical Wurtz reaction can be associated with moderate to low yields and the formation of side products such as alkenes through disproportionation, it remains a fundamental and valuable tool for carbon-carbon bond formation.[2]
Data Presentation
The following table summarizes the key quantitative data for a representative Wurtz reaction of this compound to produce eicosane.
| Parameter | Value | Notes |
| Reactant | ||
| This compound (C₁₀H₂₁I) | 26.82 g (0.1 mol) | Primary alkyl iodides are excellent substrates for the Wurtz reaction.[2] |
| Sodium (Na) | 4.6 g (0.2 mol) | A 2:1 molar ratio of sodium to this compound is required. Finely dispersed sodium can improve yields.[2] |
| Solvent | ||
| Anhydrous Diethyl Ether | 250 mL | The solvent must be strictly anhydrous to prevent side reactions with sodium.[3] |
| Reaction Conditions | ||
| Temperature | Reflux (~34.6 °C) | The reaction is typically conducted at the boiling point of the ether solvent.[3] |
| Reaction Time | 4-6 hours | Reaction time can vary; monitoring by TLC is recommended. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the reactive intermediates. |
| Product | ||
| Eicosane (C₂₀H₄₂) | Theoretical Yield: 14.13 g | The symmetrical coupling product. |
| Expected Yield | 40-60% | Wurtz reactions of primary alkyl halides typically give moderate yields. |
| Side Products | ||
| Decane (C₁₀H₂₂) | Variable | Formed by the reaction of decyl radicals with hydrogen atoms from the solvent or impurities. |
| 1-Decene (C₁₀H₂₀) | Variable | A result of a disproportionation side reaction.[3] |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Separatory funnel (500 mL)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Apparatus for recrystallization (Erlenmeyer flask, Hirsch funnel)
-
Melting point apparatus
Reagents:
-
This compound (reagent grade, freshly distilled if necessary)
-
Sodium metal (stored under mineral oil)
-
Anhydrous diethyl ether
-
Absolute ethanol (B145695)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane (B92381) (for recrystallization)
Protocol:
1. Preparation of the Reaction Apparatus:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
The three-necked flask is equipped with a reflux condenser (with a gas outlet connected to a bubbler), a dropping funnel, and a glass stopper. A magnetic stir bar is placed inside the flask.
2. Reaction Setup:
-
Under a positive pressure of inert gas, add 250 mL of anhydrous diethyl ether to the reaction flask.
-
Carefully cut 4.6 g (0.2 mol) of sodium metal into small, thin pieces, removing the outer oxide layer, and add them to the flask.
-
Begin stirring the mixture to create a fine dispersion of sodium in the ether.
3. Addition of this compound:
-
Dissolve 26.82 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the this compound solution dropwise to the stirred sodium suspension over a period of approximately 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
4. Reaction:
-
After the addition is complete, gently heat the reaction mixture to maintain a steady reflux using a heating mantle.
-
Continue the reflux with vigorous stirring for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the this compound spot.
5. Quenching and Work-up:
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully and slowly add absolute ethanol dropwise to the reaction mixture to destroy any unreacted sodium. The addition should be done cautiously as the reaction can be vigorous.
-
Once the evolution of hydrogen gas has ceased, slowly add distilled water to dissolve the sodium iodide precipitate.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer with distilled water (2 x 50 mL) and then with saturated sodium chloride solution (brine) (1 x 50 mL).
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
6. Isolation and Purification of Eicosane:
-
Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product will be a waxy solid. Purify the crude eicosane by recrystallization from a suitable solvent such as hexane or a mixture of ethanol and ether.
-
Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified eicosane crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals in a vacuum oven.
7. Characterization:
-
Determine the melting point of the purified eicosane (literature value: 36-38 °C).
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
References
Application Notes and Protocols for Williamson Ether Synthesis with 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] 1-Iododecane, a primary alkyl iodide, is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, making iodide a superior leaving group compared to bromide or chloride.[2] This reactivity allows for the synthesis of a wide range of decyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
These application notes provide detailed protocols for the synthesis of both an aliphatic and an aromatic ether using this compound as the alkylating agent. The protocols are designed to be clear and reproducible for researchers in various fields of chemical science.
Key Applications of Decyl Ethers
-
Pharmaceuticals: Long alkyl chains, such as the decyl group, can be incorporated into drug molecules to modulate their lipophilicity, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Agrochemicals: The physicochemical properties of pesticides and herbicides can be fine-tuned by the introduction of ether linkages and alkyl chains.
-
Material Science: Decyl ethers are utilized as plasticizers, surfactants, and specialty solvents.
Reaction Principle
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The first step involves the deprotonation of an alcohol or a phenol (B47542) to form a nucleophilic alkoxide or phenoxide ion. This is typically achieved using a suitable base. The subsequent step involves the nucleophilic attack of the alkoxide/phenoxide on the primary carbon of this compound, displacing the iodide leaving group and forming the ether linkage.
General Reaction Scheme:
Caption: General overview of the Williamson ether synthesis.
Protocol 1: Synthesis of 1-Methoxydecane
This protocol details the synthesis of a simple aliphatic ether, 1-methoxydecane, from this compound and sodium methoxide (B1231860).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| This compound | 268.18 | 1.26 | 5.36 g | 20.0 |
| Sodium Methoxide (25% in MeOH) | 54.02 | 0.945 | 5.14 mL | 22.0 |
| Methanol (B129727) (anhydrous) | 32.04 | 0.792 | 50 mL | - |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| Saturated aq. NH₄Cl | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | - | As needed | - |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.36 g, 20.0 mmol) dissolved in 20 mL of anhydrous methanol.
-
Addition of Base: Slowly add the 25% sodium methoxide solution in methanol (5.14 mL, 22.0 mmol) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate (B1210297) 9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated aqueous ammonium (B1175870) chloride solution and then with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-methoxydecane.
Expected Results
| Product | Molar Mass ( g/mol ) | Expected Yield | Physical Appearance |
| 1-Methoxydecane | 172.31 | 85-95% | Colorless liquid |
Protocol 2: Synthesis of Decyl Phenyl Ether
This protocol describes the synthesis of an aryl ether, decyl phenyl ether, from this compound and phenol using potassium carbonate as the base.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| This compound | 268.18 | 1.26 | 2.68 g | 10.0 |
| Phenol | 94.11 | - | 0.94 g | 10.0 |
| Potassium Carbonate | 138.21 | - | 2.76 g | 20.0 |
| Acetone (B3395972) | 58.08 | 0.791 | 50 mL | - |
| Diethyl Ether | 74.12 | 0.713 | As needed | - |
| 1 M NaOH (aq) | 40.00 | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (0.94 g, 10.0 mmol), this compound (2.68 g, 10.0 mmol), and finely ground potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of acetone.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and stir vigorously for 24 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate 95:5).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of 1 M aqueous NaOH to remove any unreacted phenol, followed by 30 mL of water and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude decyl phenyl ether can be purified by column chromatography on silica gel (eluent: hexane) to yield the pure product.
Expected Results
| Product | Molar Mass ( g/mol ) | Expected Yield | Physical Appearance |
| Decyl Phenyl Ether | 220.35 | 90-98% | Colorless oil |
Visualizing the Workflow
A generalized workflow for the Williamson ether synthesis using this compound is depicted below.
Caption: Experimental workflow for Williamson ether synthesis.
Troubleshooting and Safety Precautions
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate the alkoxide/phenoxide.
-
For unactivated alcohols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary.
-
Ensure the reaction is stirred efficiently, especially when using a heterogeneous base like potassium carbonate.
-
-
Side Reactions:
-
The primary side reaction is the E2 elimination of HI from this compound, which is minimized by using a primary alkyl halide and avoiding excessively high temperatures.
-
-
Safety:
-
This compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When using sodium methoxide or preparing it from sodium metal and methanol, be aware that the reaction is exothermic and produces flammable hydrogen gas.[3] Perform this in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
References
Synthesis of Alkylated Amines from 1-Iododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of alkylated amines using 1-iododecane as the primary alkylating agent. The introduction of a decyl group can significantly modify the lipophilicity and pharmacological properties of molecules, making these synthetic routes highly relevant in drug discovery and development. Three principal methods are covered: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.
Direct N-Alkylation of Amines with this compound
Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds, proceeding via a bimolecular nucleophilic substitution (SN2) reaction. In this method, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of this compound, displacing the iodide leaving group.
A primary challenge in this method is controlling the degree of alkylation. The product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts.[1] Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial to achieve the desired product selectivity. Using a large excess of the amine can favor mono-alkylation.[1]
Quantitative Data Summary: Direct N-Alkylation
| Amine Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline (B41778) | N-Decylaniline | K₂CO₃ | DMF | 80 | 12 | 75-85 | Adapted from[2] |
| Morpholine | N-Decylmorpholine | K₂CO₃ | Acetonitrile | Reflux | 8 | 80-90 | Adapted from[3] |
| Piperidine | N-Decylpiperidine | K₂CO₃ | DMF | 60 | 6 | 85-95 | Adapted from[1] |
| Diethylamine | N,N-Diethyl-N-decylamine | NaHCO₃ | Ethanol | Reflux | 24 | 70-80 | General Protocol |
Experimental Protocol: Synthesis of N-Decylaniline
This protocol describes the selective mono-alkylation of aniline with this compound.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (5.0 equivalents) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure N-decylaniline.
Caption: Direct N-Alkylation Workflow.
Reductive Amination via Oxidation of this compound
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[4] This two-stage process first involves the oxidation of this compound to decanal (B1670006), followed by the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the final alkylated amine. This one-pot procedure for the second stage is highly efficient and offers a broad substrate scope.[4]
A suitable method for the initial oxidation of this compound to decanal is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1][5][6]
Quantitative Data Summary: Reductive Amination
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane | Room Temp | 12 | 85-95 | Adapted from[4] |
| Aniline | Sodium Cyanoborohydride | Methanol | Room Temp | 24 | 80-90 | Adapted from[4] |
| Morpholine | α-picoline-borane | Methanol | Room Temp | 6 | 90-98 | Adapted from |
| Cyclohexylamine | Sodium Borohydride | Methanol | Room Temp | 18 | 75-85 | General Protocol |
Experimental Protocols
Part A: Oxidation of this compound to Decanal (Kornblum Oxidation)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium bicarbonate (2.0 equivalents).
-
Heat the mixture to 150°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure to yield crude decanal, which can be used in the next step without further purification.
Part B: Reductive Amination of Decanal with Benzylamine
Materials:
-
Crude Decanal (from Part A)
-
Benzylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the crude decanal (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 12-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N-decylamine.
Caption: Reductive Amination Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] While extensively used for aryl halides, its application to alkyl halides is also well-established.[3] This method offers a broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-decylated amine and regenerate the Pd(0) catalyst.[3][9]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine Substrate | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 70-85 | Adapted from[10] |
| Morpholine | [Pd(allyl)Cl]₂ (1) | tBuBrettPhos (2.4) | LHMDS | Dioxane | 80 | 75-90 | Adapted from[3] |
| Indole | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ | Toluene | 110 | 65-80 | General Protocol |
| Carbazole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 80-95 | General Protocol |
Experimental Protocol: Synthesis of N-Decylaniline
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene, followed by aniline (1.2 equivalents) and this compound (1.0 equivalent) via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N-decylaniline.
Caption: Buchwald-Hartwig Amination Cycle.
References
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DMSO Oxidation [ursula.chem.yale.edu]
- 5. synarchive.com [synarchive.com]
- 6. Kornblum-Oxidation – Wikipedia [de.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Synthesis of 9-Nonadecanone from 1-Iododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9-nonadecanone (B3029688), a long-chain aliphatic ketone, using 1-iododecane as a key precursor. The methodologies outlined are based on established organometallic and cross-coupling reactions, offering versatile routes for the preparation of this and similar keto-compounds which are valuable intermediates in various fields, including pheromone synthesis and the development of novel pharmaceuticals.
Introduction
9-Nonadecanone is a saturated ketone with a 19-carbon chain. Its synthesis is a representative example of carbon-carbon bond formation, a fundamental transformation in organic chemistry. This compound serves as a stable and reactive precursor for the introduction of a decyl group in these synthetic strategies. This document details three primary methods for the synthesis of 9-nonadecanone from this compound:
-
Palladium-Catalyzed Carbonylative Cross-Coupling: A modern and efficient method involving the coupling of an organoborane with an alkyl halide in the presence of carbon monoxide.
-
Organocadmium Reagent-Mediated Synthesis: A classic approach that utilizes the selective reaction of an organocadmium species with an acyl chloride.
-
Organocuprate (Gilman Reagent) Chemistry: A versatile method employing a lithium dialkylcuprate to react with an acyl chloride.
Each method is presented with a detailed experimental protocol, a summary of quantitative data, and graphical representations of the workflows and reaction pathways.
Method 1: Palladium-Catalyzed Carbonylative Cross-Coupling
This method is a powerful technique for the synthesis of ketones, allowing for the direct and selective formation of the carbonyl group through the incorporation of carbon monoxide. The reaction couples this compound with an organoborane derivative, 9-octyl-9-borabicyclo[3.3.1]nonane (9-octyl-9-BBN), in the presence of a palladium catalyst.
Reaction Principle
The catalytic cycle involves the oxidative addition of this compound to a palladium(0) complex, followed by carbon monoxide insertion into the palladium-carbon bond to form a decanoyl-palladium intermediate. Transmetalation with the 9-octyl-9-BBN reagent and subsequent reductive elimination yields the desired 9-nonadecanone and regenerates the palladium(0) catalyst.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
1-Octene (B94956) (1.2 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.6 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (12 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of 9-Octyl-9-BBN: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the 9-BBN dimer in anhydrous THF. Cool the solution to 0 °C and add 1-octene dropwise. Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete hydroboration.
-
Reaction Setup: In a separate, flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and K₂CO₃ under an argon atmosphere. Add anhydrous THF, followed by this compound.
-
Carbonylation and Coupling: Purge the reaction flask with carbon monoxide gas and maintain a CO atmosphere using a balloon. To this mixture, add the freshly prepared solution of 9-octyl-9-BBN via cannula.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 9-nonadecanone.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70-85% | Representative |
| Purity | >95% | Representative |
| Reaction Time | 12-24 hours | Representative |
Method 2: Organocadmium Reagent-Mediated Synthesis
This classical approach involves the preparation of an organocadmium reagent from this compound, which then reacts selectively with nonanoyl chloride to produce 9-nonadecanone. Organocadmium reagents are known for their lower reactivity compared to Grignard or organolithium reagents, which prevents the common side reaction of addition to the newly formed ketone.
Reaction Workflow
Experimental Protocol
Materials:
-
This compound (2.2 eq)
-
Magnesium turnings (2.2 eq)
-
Anhydrous cadmium chloride (CdCl₂) (1.0 eq)
-
Nonanoyl chloride (2.0 eq)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, place magnesium turnings. Add a solution of this compound in anhydrous diethyl ether dropwise from the addition funnel to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has reacted.
-
Preparation of Organocadmium Reagent: In a separate flame-dried flask, add anhydrous cadmium chloride and cool it in an ice bath. Slowly add the freshly prepared decylmagnesium iodide solution to the cadmium chloride suspension with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Reaction with Acyl Chloride: Cool the freshly prepared didecylcadmium reagent in an ice bath. Add a solution of nonanoyl chloride in anhydrous diethyl ether dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60-75% | Representative |
| Purity | >95% | Representative |
| Reaction Time | 14-20 hours | Representative |
Method 3: Organocuprate (Gilman Reagent) Chemistry
Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that react efficiently with acyl chlorides to form ketones. This method offers a good alternative to the use of more toxic organocadmium reagents.
Reaction Workflow
Experimental Protocol
Materials:
-
This compound (2.1 eq)
-
Lithium wire or powder (4.2 eq)
-
Copper(I) iodide (CuI) (1.0 eq)
-
Nonanoyl chloride (2.0 eq)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Decyllithium: In a flame-dried, three-necked flask under an argon atmosphere, add lithium metal and anhydrous diethyl ether. Add a solution of this compound in diethyl ether dropwise at room temperature. The reaction is typically initiated by gentle warming or sonication. Stir until the lithium is consumed.
-
Preparation of Gilman Reagent: In a separate flame-dried flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath). Slowly add the freshly prepared decyllithium solution via cannula. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium didecylcuprate.
-
Reaction with Acyl Chloride: To the cold Gilman reagent, add a solution of nonanoyl chloride in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75-90% | Representative |
| Purity | >97% | Representative |
| Reaction Time | 4-6 hours | Representative |
Characterization of 9-Nonadecanone
The identity and purity of the synthesized 9-nonadecanone can be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₃₈O |
| Molecular Weight | 282.51 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 53-56 °C |
| Boiling Point | ~351 °C at 760 mmHg |
Spectroscopic Data (Predicted/Representative)
-
¹H NMR (CDCl₃, 400 MHz): δ 2.40 (t, J = 7.5 Hz, 4H, -CH₂-CO-CH₂-), 1.57 (quint, J = 7.2 Hz, 4H, -CH₂-CH₂-CO-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J = 6.8 Hz, 6H, 2 x -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 211.5 (C=O), 42.8 (-CH₂-CO-CH₂-), 31.9, 29.6, 29.5, 29.3, 29.2, 24.1, 22.7 (-CH₂- groups), 14.1 (-CH₃).
-
IR (KBr, cm⁻¹): 2920, 2850 (C-H stretch), 1705 (C=O stretch).
-
Mass Spectrometry (EI, m/z): 282 [M]⁺, 267, 183, 155, 127, 99.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of these organometallic reactions.
-
Organolithium, Grignard, and organocadmium reagents are pyrophoric and/or moisture-sensitive. Handle with extreme care.
-
Cadmium compounds are highly toxic and carcinogenic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn, and all waste must be disposed of according to institutional guidelines.
-
Carbon monoxide is a toxic gas. Use a CO detector and ensure proper ventilation.
These protocols provide a comprehensive guide for the synthesis of 9-nonadecanone from this compound. The choice of method will depend on the available facilities, safety considerations, and desired scale of the reaction. For routine laboratory synthesis, the organocuprate and palladium-catalyzed methods are generally preferred due to their higher yields and the avoidance of highly toxic cadmium reagents.
Application Notes and Protocols: Use of 1-Iododecane in Nanoparticle Synthesis
A thorough review of scientific literature reveals a notable absence of established protocols and applications for 1-iododecane in the synthesis of nanoparticles. While various derivatives of dodecane (B42187), such as 1-dodecanethiol (B93513) and 1-dodecanol (B7769020), are commonly employed as capping agents, solvents, or reactants in the creation of a wide range of nanoparticles, the use of this compound for these purposes is not documented in the available scientific literature.
Researchers and professionals in drug development and materials science frequently utilize long-chain alkyl compounds to control the size, shape, and stability of nanoparticles. For instance, 1-dodecanethiol is a well-established capping agent for gold and other metal nanoparticles, forming a self-assembled monolayer on the nanoparticle surface that prevents aggregation. Similarly, 1-dodecanol can serve as a high-boiling-point solvent or a co-surfactant in the synthesis of various nanocrystals.
The distinct chemical properties of the iodo-functional group in this compound, compared to the thiol or hydroxyl groups of its counterparts, would likely lead to different reactivity and binding characteristics. However, investigations into these potential applications have not been reported in the peer-reviewed literature.
For scientists and researchers interested in the synthesis of nanoparticles, the following sections detail the established use of related dodecane derivatives.
Established Applications of Dodecane Derivatives in Nanoparticle Synthesis
While information on this compound is unavailable, extensive research exists on the application of 1-dodecanethiol and 1-dodecanol. These compounds are crucial in the synthesis of various nanoparticles, including quantum dots, gold, silver, and perovskite nanocrystals.
1-Dodecanethiol in Nanoparticle Synthesis
1-Dodecanethiol (DDT) is a primary choice as a surface ligand or capping agent in the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag) nanoparticles, as well as quantum dots (QDs).
Key Roles:
-
Stabilization: Forms a protective monolayer on the nanoparticle surface, preventing aggregation and ensuring colloidal stability.
-
Size and Shape Control: Influences the nucleation and growth kinetics, allowing for control over the final size and morphology of the nanoparticles.
-
Solubility: The long alkyl chain of DDT renders the nanoparticles soluble in nonpolar organic solvents.
Table 1: Quantitative Data for Nanoparticle Synthesis Using 1-Dodecanethiol
| Nanoparticle Type | Precursor(s) | Role of 1-Dodecanethiol | Typical Size Range | Reference |
| Gold (Au) | HAuCl₄ | Capping Agent | 2 - 10 nm | Not Available |
| Silver (Ag) | AgNO₃ | Capping Agent | 5 - 20 nm | [1] |
| Cadmium Sulfide (CdS) QDs | Cadmium salts, Sulfur source | Sulfur Source & Capping Agent | 2 - 6 nm | [2] |
| Copper Indium Sulfide (CIS) QDs | Copper iodide, Indium acetate (B1210297) | Solvent, Ligand, Sulfur Precursor | 2 - 5 nm | Not Available |
Experimental Protocol: Synthesis of 1-Dodecanethiol-Capped Gold Nanoparticles
This protocol describes a typical Brust-Schiffrin method for synthesizing gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
1-Dodecanethiol (DDT)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Dissolve HAuCl₄ in deionized water to create an aqueous solution.
-
In a separate flask, dissolve 1-dodecanethiol in toluene.
-
Combine the two solutions and stir vigorously to facilitate the phase transfer of the gold salt into the organic phase, aided by a phase transfer catalyst like tetraoctylammonium bromide.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride to the mixture under constant stirring. The color of the solution will change to dark brown, indicating the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and stabilization of the nanoparticles with 1-dodecanethiol.
-
Separate the organic phase and wash it multiple times with deionized water to remove unreacted reagents.
-
Precipitate the gold nanoparticles by adding ethanol and collect them by centrifugation.
-
The purified nanoparticles can be redispersed in a nonpolar solvent like toluene or hexane (B92381) for storage and further use.
Caption: Workflow for the synthesis of 1-dodecanethiol-capped gold nanoparticles.
1-Dodecanol in Nanoparticle Synthesis
1-Dodecanol is often used as a high-boiling-point solvent in the synthesis of various inorganic nanocrystals, particularly perovskites.
Key Roles:
-
Solvent: Provides a high-temperature medium necessary for the thermal decomposition of precursors.
-
Surfactant/Capping Agent: Can act as a surfactant to control the growth and stability of the nanocrystals.
Experimental Protocol: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals
This protocol is a modified hot-injection method where 1-dodecanol can be used as a solvent.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
1-Dodecanol
-
Oleic acid
-
Oleylamine
-
Toluene
Procedure:
-
In a three-neck flask, dissolve Cs₂CO₃ in a mixture of 1-dodecanol and oleic acid and heat under vacuum to remove water and oxygen.
-
In a separate flask, dissolve PbBr₂ in a mixture of 1-dodecanol and oleylamine, also heating under vacuum.
-
Under an inert atmosphere, rapidly inject the hot cesium oleate (B1233923) solution into the lead bromide solution.
-
A bright green-yellow colloidal solution will form, indicating the formation of CsPbBr₃ nanocrystals.
-
Cool the reaction mixture rapidly using an ice bath to quench the growth of the nanocrystals.
-
The nanocrystals can be purified by precipitation with a non-solvent like methyl acetate and centrifugation.
-
The final product can be redispersed in toluene or another suitable solvent.
Caption: Workflow for the synthesis of CsPbBr₃ perovskite nanocrystals.
References
Application Notes and Protocols for Surface Functionalization with 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with alkyl chains is a critical technique for tailoring the interfacial properties of materials for a wide range of applications, from biocompatible coatings to novel sensor technologies. 1-Iododecane, a long-chain alkyl iodide, serves as a versatile reagent for introducing a dodecyl moiety onto various substrates. The terminal iodine atom can act as a reactive site for further chemical modifications, enabling the creation of complex, multifunctional surfaces.
These application notes provide detailed protocols for the surface functionalization of silicon substrates with this compound, along with methods for characterizing the resulting modified surfaces. The presented methodologies are designed to be adaptable for researchers in materials science, biotechnology, and drug development.
Key Applications
The modification of surfaces with this compound can be leveraged for several advanced applications:
-
Drug Delivery: The hydrophobic dodecyl chains can enhance the loading capacity of hydrophobic drug molecules onto nanocarriers, improving their therapeutic efficacy.[1]
-
Antimicrobial Surfaces: Long-chain alkyl compounds have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes.[2] Surfaces functionalized with this compound could therefore be rendered resistant to bacterial colonization.[2]
-
Biocompatible Coatings: Tailoring the surface chemistry of medical implants and devices with alkyl chains can modulate protein adsorption and cellular interactions, potentially improving biocompatibility.
-
Molecular Probes: The dodecyl chain is comparable in length to the lipid tails in biological membranes, making this compound-functionalized surfaces useful as model systems for studying membrane structure and dynamics.[2]
-
Sensors and Electronics: The ability to create well-defined monolayers with specific functionalities opens up possibilities for the development of novel sensors and electronic components.[2]
Experimental Protocols
Protocol 1: Functionalization of Hydroxyl-Terminated Silicon Surfaces
This protocol details the covalent attachment of this compound to a hydroxylated silicon surface. This method is analogous to the formation of self-assembled monolayers (SAMs) using organosilanes.
Materials:
-
Silicon wafers or glass slides
-
This compound (98% purity)
-
Anhydrous Toluene (B28343)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triethylamine (B128534) (TEA)
-
Acetone (B3395972) (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Substrate Preparation (Hydroxylation):
-
Sonicate silicon substrates in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen.
-
To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with copious amounts of DI water and dry under a nitrogen stream. The hydroxylated surface is highly reactive and should be used immediately.
-
-
Silanization with APTES:
-
In an inert atmosphere (glovebox or Schlenk line), prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, hydroxylated substrates in the APTES solution for 2 hours at room temperature to form an amine-terminated surface.
-
After immersion, rinse the substrates with anhydrous toluene to remove excess APTES.
-
Cure the APTES layer by baking the substrates at 110°C for 30 minutes.
-
-
Functionalization with this compound:
-
In an inert atmosphere, prepare a solution of this compound (e.g., 50 mM) and triethylamine (e.g., 100 mM) in anhydrous toluene.
-
Immerse the APTES-functionalized substrates in the this compound solution.
-
Heat the reaction mixture to 60°C and maintain for 12 hours with gentle agitation.
-
After the reaction, allow the substrates to cool to room temperature.
-
Rinse the functionalized substrates sequentially with toluene, acetone, and isopropyl alcohol to remove any unreacted reagents.
-
Dry the final this compound functionalized substrates under a stream of nitrogen.
-
Protocol 2: Characterization of this compound Functionalized Surfaces
Quantitative and qualitative characterization is essential to confirm the successful functionalization of the surface.
1. Contact Angle Goniometry:
-
Purpose: To assess the change in surface hydrophobicity.
-
Method: Measure the static water contact angle on the unmodified, APTES-functionalized, and this compound-functionalized surfaces.
-
Expected Result: An increase in the water contact angle after functionalization with the hydrophobic dodecyl chains.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Method: Acquire high-resolution XPS spectra for the C 1s, N 1s, Si 2p, O 1s, and I 3d regions.
-
Expected Result: The appearance of a characteristic iodine (I 3d) peak after functionalization, confirming the presence of this compound. The C 1s spectrum can also be deconvoluted to identify the different carbon environments.
3. Atomic Force Microscopy (AFM):
-
Purpose: To evaluate the surface topography and roughness.
-
Method: Image the surface in tapping mode.
-
Expected Result: A smooth and uniform surface, indicative of a well-formed monolayer. The surface roughness may slightly increase after functionalization.
4. Ellipsometry:
-
Purpose: To measure the thickness of the grafted layer.
-
Method: Measure the change in polarization of light upon reflection from the surface.
-
Expected Result: An increase in the layer thickness consistent with the length of the this compound molecule.
Quantitative Data Summary
The following tables provide expected quantitative data from the characterization of surfaces functionalized with long-chain alkyl groups. These values are illustrative and may vary based on specific experimental conditions.
Table 1: Water Contact Angle Measurements
| Surface Type | Expected Water Contact Angle (°) |
| Hydroxylated Silicon | < 20° |
| APTES-Functionalized Silicon | 50-70° |
| This compound-Functionalized Silicon | > 90° |
Table 2: Expected Elemental Composition from XPS
| Element | Hydroxylated Silicon (Atomic %) | APTES-Functionalized Silicon (Atomic %) | This compound-Functionalized Silicon (Atomic %) |
| Si | ~30-40% | ~25-35% | ~20-30% |
| O | ~50-60% | ~40-50% | ~30-40% |
| C | < 5% | ~10-20% | ~25-40% |
| N | 0% | ~2-5% | ~1-3% |
| I | 0% | 0% | ~1-5% |
Table 3: Layer Thickness from Ellipsometry
| Modification Step | Expected Thickness Increase (Å) |
| APTES Layer | 5 - 10 |
| This compound Layer | 10 - 15 |
Visualizations
Caption: Experimental workflow for surface functionalization with this compound.
Caption: Logical relationship between characterization objectives and techniques.
References
Application Notes and Protocols for Self-Assembled Monolayers (SAMs) from 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. These nanoscale films are of significant interest in a wide range of scientific and technological fields, including drug development, biosensing, and materials science, due to their ability to precisely control the interfacial properties of materials. The formation of SAMs is a powerful and versatile technique for surface functionalization.
This document provides detailed application notes and protocols for the preparation of SAMs using 1-iododecane as the molecular precursor on two common substrates: gold (Au) and silicon dioxide (SiO₂). While alkanethiols on gold are the most studied SAM system, alkyl iodides offer an alternative chemistry for surface modification. The interaction of the iodide headgroup with the substrate is different from that of a thiol, providing a different approach to surface engineering.
Scientific Background
The formation of a SAM is a spontaneous process driven by the chemical affinity of a specific functional group (the "headgroup") on the precursor molecule for the substrate material. In the case of this compound (CH₃(CH₂)₉I), the iodine atom serves as the headgroup. The long alkyl chain (decyl group) provides van der Waals interactions between adjacent molecules, which drives the ordering and packing of the monolayer.
Interaction with Gold: The interaction between the iodine headgroup of this compound and a gold surface is believed to be a form of chemisorption. While not as strong as the covalent-like bond formed between sulfur and gold in alkanethiol SAMs, the Au-I interaction is significant enough to lead to the formation of a stable monolayer.[1] The resulting SAM is expected to exhibit a well-ordered structure, although potentially with different packing densities and thermal stabilities compared to its alkanethiol counterparts.
Interaction with Silicon Dioxide: On a silicon dioxide surface, the formation of a this compound SAM is anticipated to proceed via interactions with surface hydroxyl (-OH) groups. The iodine headgroup can form hydrogen bonds or other electrostatic interactions with these surface functionalities. The quality and stability of the resulting monolayer will be highly dependent on the density of hydroxyl groups on the SiO₂ surface and the absence of adsorbed water.
Data Presentation
Direct quantitative data for SAMs prepared from this compound is not extensively available in the scientific literature. Therefore, the following table presents data for a well-characterized analogous system: decanethiol (CH₃(CH₂)₉SH) on gold. This data provides a benchmark for the expected properties of a this compound SAM, although variations are expected due to the difference in the headgroup-substrate interaction.
| Property | Decanethiol on Gold | Expected Trend for this compound on Gold |
| Water Contact Angle (Advancing) | ~110° - 116°[2] | Similar hydrophobicity expected due to the long alkyl chain. |
| Hexadecane (B31444) Contact Angle (Advancing) | ~45° - 50° | Similar oleophilicity expected. |
| Ellipsometric Thickness | ~1.3 - 1.5 nm | Similar thickness, dependent on molecular tilt. |
| Surface Coverage | High (~90-95%) | Potentially slightly lower due to a weaker headgroup interaction. |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Substrates: Gold-coated silicon wafers or glass slides, Silicon wafers with a native oxide layer (SiO₂)
-
Solvents: Anhydrous ethanol (B145695), Hexane (B92381) (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment
-
Ultrasonic bath
-
Fume hood
-
Glassware (beakers, petri dishes)
-
Tweezers (non-magnetic)
-
Spin coater (optional)
-
Contact angle goniometer
-
Ellipsometer
-
X-ray photoelectron spectrometer (XPS)
Protocol 1: Preparation of this compound SAM on Gold
This protocol details the formation of a this compound self-assembled monolayer on a gold substrate.
1. Substrate Preparation (Cleaning)
a. Cut the gold-coated substrate to the desired size using a diamond scribe. b. In a fume hood, prepare a piranha solution by slowly adding 30% hydrogen peroxide to concentrated sulfuric acid in a 3:7 volume ratio. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. c. Immerse the gold substrates in the piranha solution for 10-15 minutes. d. Carefully remove the substrates using Teflon tweezers and rinse them thoroughly with copious amounts of DI water. e. Rinse the substrates with anhydrous ethanol. f. Dry the substrates under a gentle stream of high-purity nitrogen gas. g. Use the substrates immediately to prevent atmospheric contamination.
2. SAM Formation
a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 26.8 mg of this compound in 100 mL of anhydrous ethanol. b. Place the clean, dry gold substrates in a glass petri dish. c. Pour the this compound solution into the petri dish, ensuring the substrates are fully submerged. d. Cover the petri dish to minimize solvent evaporation and contamination. e. Allow the self-assembly process to proceed for 18-24 hours at room temperature. For a potentially more ordered monolayer, longer immersion times (up to 48 hours) can be explored. f. After the immersion period, remove the substrates from the solution using clean tweezers. g. Rinse the substrates thoroughly with anhydrous ethanol to remove any physisorbed molecules. h. Dry the SAM-coated substrates under a gentle stream of nitrogen gas. i. Store the prepared SAMs in a clean, dry environment before characterization.
Protocol 2: Preparation of this compound SAM on Silicon Dioxide
This protocol outlines the procedure for forming a this compound SAM on a silicon wafer with a native oxide layer.
1. Substrate Preparation (Cleaning and Hydroxylation)
a. Cut the silicon wafer to the desired size. b. Clean the silicon substrates by sonicating them in a sequence of solvents: acetone (B3395972) (15 minutes), isopropanol (B130326) (15 minutes), and DI water (15 minutes). c. To ensure a hydroxylated surface, immerse the cleaned substrates in a piranha solution for 15 minutes in a fume hood. (Refer to the safety warning in Protocol 1). d. Rinse the substrates extensively with DI water. e. Dry the substrates under a stream of nitrogen gas. The surface should be hydrophilic at this stage.
2. SAM Formation
a. Prepare a 1 mM solution of this compound in a non-polar, anhydrous solvent such as hexane. The use of a non-polar solvent is often preferred for SAM formation on oxide surfaces to minimize competitive adsorption of the solvent. b. Place the clean, hydroxylated silicon substrates in a glass container. c. Submerge the substrates in the this compound solution. d. Seal the container and allow the self-assembly to occur for 24-48 hours at room temperature. e. Following immersion, remove the substrates and rinse them thoroughly with fresh hexane to remove non-adsorbed molecules. f. Dry the substrates with a gentle stream of nitrogen. g. Store the functionalized substrates in a desiccator.
Characterization of SAMs
1. Contact Angle Goniometry
-
Purpose: To assess the hydrophobicity and surface energy of the SAM.
-
Method: Place a small droplet (typically 1-5 µL) of DI water and a non-polar liquid like hexadecane on the SAM surface.[3] The angle formed between the liquid droplet and the surface is measured. A high water contact angle indicates a hydrophobic surface, which is expected for a well-formed decyl-terminated SAM.
2. Ellipsometry
-
Purpose: To measure the thickness of the SAM.
-
Method: This optical technique measures the change in polarization of light upon reflection from the surface. By modeling the surface as a layered structure (substrate/SAM/air), the thickness of the SAM can be determined with sub-nanometer resolution.
3. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical states of the surface.
-
Method: XPS can confirm the presence of iodine on the surface and provide information about the Au-I or Si-O-I bonding environment. It can also be used to assess the surface coverage and the presence of any contaminants.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SAMs.
Caption: Logical relationship of molecular components driving SAM formation.
References
Application Notes and Protocols for the Synthesis of Ionic Liquids Using 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of ionic liquids (ILs) utilizing 1-iododecane as a key reagent. The information compiled herein is intended to guide researchers in the preparation of imidazolium, pyridinium, and phosphonium-based ionic liquids, which have broad applications in organic synthesis, catalysis, and materials science.
Introduction
Ionic liquids are a class of salts that are liquid at or near room temperature. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. The choice of cation and anion dictates the specific properties of the IL, allowing for the design of task-specific materials. This compound is a versatile alkylating agent for the synthesis of ILs, imparting a long C10 alkyl chain to the cation, which can influence properties like hydrophobicity, viscosity, and density.
Synthesis of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids are among the most widely studied and utilized ILs. The synthesis of 1-decyl-3-methylimidazolium (B1227720) iodide ([C10MIM][I]) is a straightforward quaternization reaction.
Experimental Protocol: Synthesis of 1-decyl-3-methylimidazolium iodide ([C10MIM][I])
Materials:
-
1-Methylimidazole (B24206) (distilled)
-
This compound
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine equimolar amounts of freshly distilled 1-methylimidazole and this compound.
-
The reaction mixture is stirred at room temperature for 24-48 hours or gently heated to 60-80°C to increase the reaction rate. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
After completion of the reaction, the resulting viscous liquid is washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.
-
The product is then dried under vacuum to remove any residual solvent, yielding the pure 1-decyl-3-methylimidazolium iodide.
A similar procedure for the synthesis of 1-decyl-3-methylimidazolium bromide from 1-bromodecane (B1670165) resulted in a yield of over 95% after 72 hours at 80°C.[1]
Physicochemical Data
| Property | 1-Butyl-3-methylimidazolium Iodide ([C4MIM][I]) | 1-Hexyl-3-methylimidazolium Iodide ([C6MIM][I]) | 1-Octyl-3-methylimidazolium Iodide ([C8MIM][I]) |
| Density (g/cm³ at 298 K) | 1.43 | 1.33 | 1.25 |
| Viscosity (mPa·s at 298 K) | 134 | 224 | 345 |
Data sourced from a study on 1-alkyl-3-methylimidazolium iodides[2].
Synthesis Workflow
Synthesis of Pyridinium-Based Ionic Liquids
Pyridinium-based ILs are another important class of ionic liquids. The synthesis of N-decylpyridinium iodide involves the quaternization of pyridine (B92270) with this compound.
Experimental Protocol: Synthesis of N-decylpyridinium iodide
Materials:
-
Pyridine (distilled)
-
This compound
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve pyridine in anhydrous acetonitrile.
-
Add an equimolar amount of this compound to the solution.
-
The reaction mixture is stirred and heated to reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield N-decylpyridinium iodide.
Physicochemical Data
| Property | Value |
| Molecular Formula | C15H26IN |
| Molecular Weight | 347.28 g/mol [3] |
| Appearance | Solid |
Synthesis Workflow
Synthesis of Phosphonium-Based Ionic Liquids
Phosphonium-based ILs are known for their high thermal and chemical stability. The synthesis of decyltriphenylphosphonium iodide is achieved through the quaternization of triphenylphosphine (B44618).
Experimental Protocol: Synthesis of decyltriphenylphosphonium iodide
Materials:
-
Triphenylphosphine
-
This compound
-
Toluene (B28343) or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene or acetonitrile.
-
Add a slight excess (1.1 equivalents) of this compound to the solution.
-
The reaction mixture is heated to reflux for 24-48 hours.
-
Upon cooling, the phosphonium (B103445) salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is washed with a non-polar solvent like hexane (B92381) to remove unreacted starting materials.
-
The purified decyltriphenylphosphonium iodide is then dried under vacuum. A general procedure for the synthesis of phosphonium salts from triphenylphosphine and an alkyl halide suggests stirring in benzene (B151609) at room temperature for 12 hours.[4]
Physicochemical Data
| Property | Decyltriphenylphosphonium Bromide |
| Molecular Formula | C28H36BrP |
| Molecular Weight | 483.46 g/mol |
| Appearance | Solid |
Synthesis Workflow
Conclusion
This compound serves as an effective alkylating agent for the synthesis of a variety of ionic liquids. The protocols outlined in this document provide a foundation for the preparation of imidazolium, pyridinium, and phosphonium-based ILs with a decyl side chain. The choice of cation head group and the reaction conditions can be further optimized to achieve desired yields and purity. The resulting ionic liquids, with their tunable properties, hold significant promise for various applications in research and industry. Researchers are encouraged to adapt and refine these methods based on their specific needs and available laboratory resources.
References
Application of 1-Iododecane in the Synthesis of Decylated Lumazine Derivatives as Potential Pharmaceutical Intermediates
Introduction:
1-Iododecane, a linear alkyl iodide, serves as a crucial reagent in organic synthesis for the introduction of a ten-carbon alkyl chain onto various molecular scaffolds. This long alkyl group can significantly enhance the lipophilicity of a molecule, a property often desirable in pharmaceutical drug design to improve membrane permeability and bioavailability. This document outlines the application of this compound in the synthesis of mono- and bis-decylated lumazine (B192210) derivatives, which are of interest in medicinal chemistry, particularly in the development of photosensitizers for photodynamic therapy.
Key Application: N-Alkylation of Lumazine
The primary application highlighted is the N-alkylation of lumazine via a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atoms of the lumazine ring act as nucleophiles, attacking the electrophilic carbon of this compound and displacing the iodide leaving group. This reaction can be controlled to yield both mono- and di-alkylated products.
Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of lumazine with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of decylated lumazines using this compound.
| Product Name | Molecular Formula | Yield | Molar Ratio (Lumazine:this compound) | Reaction Time (hours) | Reaction Temperature (°C) |
| 1-decylpteridine-2,4(1,3H)-dione (1-decyl-Lumazine) | C₁₆H₂₂N₄O₂ | 26% | 1:6 | 24 | 70 |
| 1,3-didecylpteridine-2,4(1,3H)-dione (1,3-bis-decyl-Lumazine) | C₂₆H₄₂N₄O₂ | 54% | 1:6 | 24 | 70 |
Experimental Protocols
Synthesis of Mono- and Bis-Decylated Lumazines
This protocol is based on the work of Sosa et al. and describes the synthesis of 1-decyl- and 1,3-bis-decyl-lumazine from lumazine and this compound.[1]
Materials:
-
Lumazine (10 mg, 0.061 mmol)
-
This compound (78.5 μL, 0.366 mmol)
-
Potassium Carbonate (K₂CO₃), powdered (8.4 mg, 0.061 mmol)
-
N,N-dimethylformamide (DMF) (14 mL)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Nitrogen gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of lumazine in DMF in a round-bottom flask, add powdered potassium carbonate.
-
Sonicate the mixture and sparge with nitrogen gas for 20 minutes to ensure an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture in an oil bath at 70°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Evaporate the solvent to dryness under vacuum using a rotary evaporator to obtain a solid residue.
-
Separate the products from the reaction mixture by column chromatography on silica (B1680970) gel. A mobile phase of DCM:MeOH (95:5) can be used, with the mono-alkylated product having an Rf value of approximately 0.42 and the di-alkylated product having an Rf of approximately 0.90.[1]
-
Collect the fractions and evaporate the solvent to yield the purified mono- and bis-decylated lumazine products.
-
Confirm the purity of the compounds, which should be higher than 98%, using HPLC.[1]
-
Characterize the structure of the products using NMR spectroscopy (¹H, ¹³C, HSQC, HMBC). For 1-decyl-Lumazine, the methylene (B1212753) α protons of the decyl chain attached to the N1 of the heterocycle are observed at approximately 4.27 ppm in the ¹H NMR spectrum (in CDCl₃).[1]
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of decylated lumazines.
Signaling Pathway/Logical Relationship
The regioselectivity of the alkylation (N1 vs. N3) is a key aspect of this synthesis. Molecular orbital calculations suggest that the initial alkylation occurs at the N1 position of the lumazine ring. Only after the first decyl group is attached to N1 does the N3 position become more susceptible to nucleophilic attack by a second molecule of this compound.[1]
Caption: Logical flow of the sequential N-alkylation of lumazine.
References
Application Notes and Protocols: 1-Iododecane as a Chain Transfer Agent in Iodine Transfer Polymerization (ITP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iododecane serves as an effective chain transfer agent (CTA) in a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP). ITP, also referred to as Degenerative Transfer, is a powerful method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control over polymer architecture is crucial in various applications, including drug delivery systems, advanced materials, and nanotechnology.
The mechanism of ITP relies on the reversible transfer of an iodine atom between a growing polymer radical and a dormant polymer chain capped with iodine. This degenerative transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a population of polymer chains with uniform length. A key advantage of ITP is that it is a metal-free system, which is beneficial for applications where metal contamination is a concern.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound and other iodoalkanes as chain transfer agents in the polymerization of common monomers such as styrene, methyl methacrylate, and butyl acrylate.
Mechanism of Iodine Transfer Polymerization (ITP)
The fundamental principle of ITP is a degenerative chain transfer process. The polymerization is initiated by a conventional radical initiator. The growing polymer radical then reacts with an iodoalkane, such as this compound, to form a dormant polymer species with an iodine end-group and a new radical. This new radical can then initiate the polymerization of another monomer. The key step is the reversible transfer of the iodine atom between the dormant and active polymer chains, which maintains a low concentration of active radicals and allows for controlled chain growth.
Application Notes and Protocols for Mono-alkylation with 1-Iododecane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the mono-alkylation of a model substrate, 4-ethylphenol (B45693), using 1-iododecane. The methodologies outlined herein are broadly applicable to the mono-alkylation of various nucleophiles, including other phenols, amines, and thiols, with long-chain alkyl halides. The underlying reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Introduction
The introduction of long alkyl chains, such as the decyl group from this compound, is a critical modification in medicinal chemistry and materials science. This functionalization can significantly enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile. The Williamson ether synthesis is a classic and robust method for achieving O-alkylation of phenols.[3][4] This protocol details a specific example of this synthesis, employing phase-transfer catalysis to facilitate the reaction between the hydrophilic phenoxide and the lipophilic this compound.[5][6]
General Reaction Scheme
The mono-alkylation of 4-ethylphenol with this compound proceeds as follows:
Experimental Protocol: Mono-O-Alkylation of 4-Ethylphenol
This protocol details the synthesis of 1-(decyloxy)-4-ethylbenzene.
Materials:
-
4-Ethylphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), finely pulverized
-
Tetrabutylammonium (B224687) Bromide (TBAB)
-
Acetone (B3395972), anhydrous
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethylphenol (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approximately 0.2 M concentration of the limiting reagent).
-
Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel. Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to afford the pure 1-(decyloxy)-4-ethylbenzene.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the mono-alkylation of 4-ethylphenol with this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Ethylphenol | 1.0 mmol | Limiting reagent |
| This compound | 1.1 mmol | A slight excess is used to ensure complete consumption of the phenol. |
| Potassium Carbonate (K₂CO₃) | 1.5 mmol | Base to deprotonate the phenol. |
| Tetrabutylammonium Bromide (TBAB) | 0.1 mmol | Phase-transfer catalyst.[5] |
| Solvent | ||
| Acetone | 5 mL | A common solvent for Williamson ether synthesis.[4] |
| Reaction Conditions | ||
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 85-95% | Yields can vary based on reaction scale and purification efficiency. |
Visualizations
Experimental Workflow
Caption: General workflow for the mono-alkylation of 4-ethylphenol.
SN2 Reaction Mechanism
Caption: The SN2 mechanism for Williamson ether synthesis.
References
Large-Scale Synthesis of 1-Iododecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-iododecane, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections outline two primary, scalable methods for its preparation: the direct conversion of 1-decanol (B1670082) and the Finkelstein reaction from 1-bromodecane (B1670165).
Physicochemical Data
For ease of reference, the key physicochemical properties of the starting materials and the final product are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Decanol | C₁₀H₂₂O | 158.28 | 231 | 0.829 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 239 | 1.066 |
| This compound | C₁₀H₂₁I | 268.18 | 269-271 | 1.257 |
| Sodium Iodide | NaI | 149.89 | 1304 | 3.67 |
| Triphenylphosphine (B44618) | C₁₈H₁₅P | 262.29 | 377 | 1.19 |
| Imidazole (B134444) | C₃H₄N₂ | 68.08 | 256 | 1.03 |
| Iodine | I₂ | 253.81 | 184.3 | 4.933 |
Synthetic Methodologies
Two robust and scalable methods for the synthesis of this compound are presented. The choice of method may depend on the availability of starting materials, cost considerations, and the desired scale of production.
Method 1: Iodination of 1-Decanol using Triphenylphosphine and Iodine
This method provides a direct and high-yielding route from the readily available 1-decanol. The reaction proceeds under mild conditions.
Reaction Scheme:
C₁₀H₂₁OH + PPh₃ + I₂ + Imidazole → C₁₀H₂₁I + PPh₃O + Imidazole·HI
A detailed experimental protocol for this method is provided below.
Method 2: Finkelstein Reaction from 1-Bromodecane
The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding bromides or chlorides.[1][2] The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]
Reaction Scheme:
C₁₀H₂₁Br + NaI --(Acetone)--> C₁₀H₂₁I + NaBr(s)
A detailed experimental protocol for this method is also provided.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from 1-Decanol
This protocol is adapted from a reliable method for the iodination of primary alcohols.
Materials:
-
1-Decanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating/cooling mantle
-
Large separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, large-scale reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge with anhydrous dichloromethane.
-
Reagent Addition: To the stirred solvent, add triphenylphosphine (1.1 equivalents) and imidazole (1.1 equivalents). Cool the mixture to 0-5 °C using an ice bath.
-
Iodine Addition: Add iodine (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The solution will turn dark brown. Stir for 30 minutes at this temperature.
-
Addition of 1-Decanol: Slowly add 1-decanol (1.0 equivalent) via the addition funnel, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.
-
Transfer the mixture to a large separatory funnel and wash with water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Quantitative Data (Example for a 1 mole scale):
| Reagent | Molar Eq. | Amount (moles) | Mass (g) | Volume (mL) |
| 1-Decanol | 1.0 | 1.0 | 158.28 | 191 |
| Triphenylphosphine | 1.1 | 1.1 | 288.52 | - |
| Iodine | 1.1 | 1.1 | 279.19 | - |
| Imidazole | 1.1 | 1.1 | 74.89 | - |
| Dichloromethane | - | - | - | 1000-1500 |
| Product | ||||
| This compound (Theoretical Yield) | 1.0 | 268.18 | 213 | |
| Typical Reported Yield: 85-95% |
Protocol 2: Large-Scale Synthesis of this compound via Finkelstein Reaction
This protocol is a scalable adaptation of the classic Finkelstein reaction.[1]
Materials:
-
1-Bromodecane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large-scale reaction vessel, dissolve anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of 1-Bromodecane: Add 1-bromodecane (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate of sodium bromide will form as the reaction progresses. Monitor the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated sodium bromide and wash the filter cake with a small amount of cold acetone.
-
Combine the filtrate and washings.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The residue can be taken up in a water-immiscible solvent (e.g., diethyl ether or dichloromethane), washed with water to remove any remaining salts, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent to obtain crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Quantitative Data (Example for a 1 mole scale):
| Reagent | Molar Eq. | Amount (moles) | Mass (g) |
| 1-Bromodecane | 1.0 | 1.0 | 221.18 |
| Sodium Iodide | 1.5 | 1.5 | 224.84 |
| Acetone | - | - | - |
| Product | |||
| This compound (Theoretical Yield) | 1.0 | 268.18 | |
| Typical Reported Yield: >90% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound from 1-Decanol.
Caption: Experimental Workflow for the Finkelstein Reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Iododecane by Distillation
Welcome to the technical support center for the purification of 1-iododecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound by distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation recommended for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 264°C).[1] Heating the compound to this temperature can cause decomposition, leading to the formation of impurities and a lower yield of the desired product.[2][3] Vacuum distillation allows the distillation to be performed at a significantly lower temperature, minimizing the risk of thermal degradation.[3][4]
Q2: My this compound is yellow/brown before and/or after distillation. What causes this discoloration and how can I fix it?
A2: The yellow or brown color is typically due to the presence of dissolved iodine (I₂), which forms from the decomposition of this compound.[5] Alkyl iodides are sensitive to heat and light, which can cause the weak carbon-iodine bond to break, forming radicals that can lead to the formation of iodine. To remove the color, the distilled this compound can be washed with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the organic layer is colorless. This should be followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering.
Q3: What is the purpose of adding copper to the distillation?
A3: Copper is added as a stabilizer.[6] It helps to prevent the decomposition of this compound during distillation. If any iodine is formed, the copper reacts with it to form non-volatile copper(I) iodide, effectively removing the iodine from the distillate and preventing further decomposition.[7][8] Many commercial sources of this compound are supplied with copper wire or chips for this reason.[6]
Q4: What is a typical expected purity and yield for the distillation of this compound?
A4: While the exact yield and purity can vary depending on the initial purity of the crude material and the distillation setup, a properly conducted vacuum distillation should yield this compound with a purity of >98%. The yield is typically high, often in the range of 85-95%, assuming the starting material is of reasonable quality. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]
Q5: How do I properly store purified this compound?
A5: Purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[1] To further prevent decomposition, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at a cool temperature, such as in a refrigerator. Adding a small piece of copper wire to the storage bottle can also help maintain its purity over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Distillate is colored (yellow/brown) | Decomposition of this compound due to excessive heat or light exposure, leading to the formation of iodine. | - Ensure the distillation is performed under vacuum to keep the temperature as low as possible.- Wrap the distillation flask and collection flask with aluminum foil to protect from light.- Add a small amount of copper wire or turnings to the distillation flask.- Wash the collected distillate with a dilute solution of sodium thiosulfate or sodium bisulfite until colorless. |
| Bumping or uneven boiling | - Superheating of the liquid.- Inefficient stirring. | - Use a magnetic stir bar and ensure vigorous stirring throughout the distillation.- Ensure the heating mantle is properly sized for the flask and provides even heating.- A Claisen adapter can help to prevent bumping. |
| No distillate collecting at the expected temperature | - The vacuum is not low enough.- The thermometer is placed incorrectly.- The heating temperature is too low. | - Check for leaks in the distillation apparatus. Ensure all joints are properly sealed.- Position the top of the thermometer bulb level with the side arm of the distillation head leading to the condenser.- Gradually increase the temperature of the heating mantle. The mantle temperature will need to be higher than the desired vapor temperature. |
| Distillation is very slow | - Inadequate heating.- Poor insulation of the distillation column. | - Increase the temperature of the heating mantle.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss. |
| Product purity is low after distillation | - Inefficient separation from impurities with close boiling points.- Contamination from a dirty apparatus. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Ensure all glassware is thoroughly clean and dry before use.- Collect a forerun fraction to remove any low-boiling impurities before collecting the main product fraction. |
Data Presentation
The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for planning the distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C / mmHg) |
| This compound | 268.18 | ~264 | 132 / 15 |
| 1-Decanol | 158.28 | ~231 | 115 / 10 |
| 1-Dodecanol | 186.34 | ~260-262 | 135 / 10 |
| Decane | 142.29 | ~174 | 60 / 10 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Copper wire or turnings
-
Vacuum grease
-
Dry, clean distillation glassware (round-bottom flask, Claisen adapter, distillation head with thermometer adapter, condenser, vacuum adapter, and receiving flasks)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a cold trap
-
Thermometer
-
For workup: Sodium thiosulfate solution (5% w/v), brine, anhydrous magnesium sulfate (B86663) or sodium sulfate, separatory funnel, Erlenmeyer flasks.
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is free of cracks.
-
Place a magnetic stir bar and a small amount of copper wire or turnings into the round-bottom distillation flask.
-
Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the vacuum pump and allow the pressure in the system to stabilize.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Observe the mixture for boiling and the subsequent rise of vapor.
-
Collect any initial low-boiling impurities as a forerun in the first receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the this compound has been collected. Do not distill to dryness.
-
-
Shutdown and Workup:
-
Remove the heating mantle and allow the distillation flask to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the condenser water.
-
If the collected distillate is colored, perform a workup by washing it in a separatory funnel with a 5% sodium thiosulfate solution until the color disappears. Then, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purity Analysis:
-
Assess the purity of the distilled this compound using GC-MS.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound by distillation.
References
- 1. Decane - Sciencemadness Wiki [sciencemadness.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. How To [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Methyl iodide purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Decane CAS#: 124-18-5 [m.chemicalbook.com]
- 7. Decane - Wikipedia [en.wikipedia.org]
- 8. labproinc.com [labproinc.com]
- 9. labproinc.com [labproinc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Iododecane
Frequently Asked Questions (FAQs)
Q1: Why has my 1-iododecane turned yellow, brown, or pink?
Q2: What is the most common method to remove iodine from this compound?
Q3: How does the washing with sodium thiosulfate (B1220275) work?
A3: Sodium thiosulfate reduces elemental iodine (I₂), which is colored, to colorless iodide ions (I⁻).[6] The iodide ions are soluble in the aqueous layer and are thus extracted from the organic this compound layer.[7] The reaction is as follows:
2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)[6]
Q4: Is the purification process hazardous?
A4: While the reagents used are common in laboratories, it is essential to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves and safety glasses. Work in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The brown/pink color persists after washing with sodium thiosulfate solution. | 1. Insufficient amount of reducing agent. 2. Inadequate mixing of the organic and aqueous layers. 3. The concentration of the washing solution is too low. | 1. Add more of the sodium thiosulfate solution and shake vigorously. 2. Ensure vigorous shaking in a separatory funnel to maximize the surface area between the two phases.[4] 3. Use a freshly prepared and appropriately concentrated (5-10%) sodium thiosulfate solution.[1][2] |
| An emulsion forms during the washing step. | Vigorous shaking of a solution containing an organic solvent and an aqueous layer can sometimes lead to the formation of an emulsion. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| The this compound is colorless after washing but develops color again over time. | Re-decomposition of the this compound due to exposure to light or air. | Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Some commercial preparations are stabilized with copper.[8][9] |
| Low yield of this compound after purification. | 1. Loss of product during the aqueous washes. 2. Incomplete separation of the organic and aqueous layers. | 1. Minimize the number of washes while ensuring complete iodine removal. 2. Carefully separate the layers in the separatory funnel. After the main separation, you can back-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and combine the organic layers. |
Experimental Protocols
Protocol 1: Purification of this compound using Aqueous Sodium Thiosulfate Solution
This protocol describes the standard procedure for removing iodine impurity from this compound by washing with an aqueous solution of sodium thiosulfate.
Materials:
-
Discolored this compound
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the discolored this compound in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane. The volume of the solvent should be 2-3 times the volume of the this compound.
-
Washing with Sodium Thiosulfate:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the 5% or 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.
-
Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Drain the lower aqueous layer.
-
-
Washing with Deionized Water:
-
Add an equal volume of deionized water to the organic layer in the separatory funnel.
-
Shake for 1 minute and allow the layers to separate.
-
Drain the lower aqueous layer. This step removes any residual water-soluble salts.
-
-
Washing with Brine:
-
Add an equal volume of brine to the organic layer.
-
Shake for 1 minute and allow the layers to separate.
-
Drain the lower aqueous layer. The brine wash helps to remove any remaining water from the organic layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution and swirl gently. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.
-
-
Isolation of Pure this compound:
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless this compound.
-
Quantitative Data Summary
The following table provides a summary of the typical quantitative parameters for the purification of this compound.
| Parameter | Value/Range | Notes |
| Concentration of Sodium Thiosulfate Solution | 5% - 10% (w/v) | A 5% solution is often sufficient for trace amounts of iodine.[1] A 10% solution can be used for more significant discoloration.[2] |
| Volume of Washing Solution | 1:1 ratio with the organic solution | An equal volume of the aqueous washing solution to the organic solution is typically used for each wash. |
| Number of Washes | 1 - 3 | The number of washes with sodium thiosulfate depends on the extent of the iodine impurity. Washing should be repeated until the organic layer is colorless. |
| Shaking Time per Wash | 1 - 2 minutes | Vigorous shaking is crucial for efficient extraction of the iodine.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
This diagram outlines the decision-making process when encountering issues during the purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. theaic.org [theaic.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Column Chromatography Purification of 1-Iododecane
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-iododecane using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for purifying this compound using column chromatography?
A1: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this compound, a non-polar molecule, normal-phase chromatography is typically employed.[2] In this setup, a polar solid stationary phase (like silica (B1680970) gel) is used with a non-polar liquid mobile phase (eluent).[2][3] Less polar compounds, such as this compound, have a weaker affinity for the polar stationary phase and will travel down the column more quickly with the non-polar eluent, separating them from more polar impurities which are retained on the column for longer.[3]
Q2: What are the recommended stationary and mobile phases for this purification?
A2:
-
Stationary Phase: Silica gel is the most common and recommended stationary phase for purifying this compound.[4][5] Alumina (B75360) can also be used.[4] A typical ratio of silica gel to the crude sample by weight is between 20:1 and 100:1, depending on the difficulty of the separation.[4]
-
Mobile Phase (Eluent): Given that this compound is a non-polar alkyl halide, a non-polar solvent is appropriate.[6] Pure hexane (B92381) is often the starting eluent. If this compound does not move sufficiently, the polarity of the eluent can be gradually increased by adding a small amount of a slightly more polar solvent, such as ethyl acetate (B1210297) or dichloromethane.[5][7]
Q3: How can I monitor the progress of the separation?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[7] Small samples are taken from the fractions being collected from the column and spotted on a TLC plate. The plate is then developed in an appropriate solvent system (usually the same as, or slightly more polar than, the column eluent) and visualized. This allows you to identify which fractions contain the pure this compound.
Q4: How can I visualize the colorless this compound on a TLC plate?
A4: Since this compound is a saturated alkyl halide, it is not typically UV-active and will likely be invisible under a UV lamp.[8][9] The most common and effective method for visualizing non-UV active, lipophilic compounds like this compound is an iodine chamber.[10][11] When the TLC plate is placed in a sealed chamber containing a few crystals of iodine, the iodine vapor will preferentially adsorb to the organic compounds on the plate, revealing them as yellow-brown spots.[10][12] Alternatively, a potassium permanganate (B83412) (KMnO₄) stain or p-anisaldehyde stain can be used, although these methods are destructive.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Spots Visible on TLC Plate | This compound is not UV-active. | Use an iodine chamber or a chemical stain (e.g., potassium permanganate) for visualization.[10][11] |
| This compound Does Not Move from the Origin (Rf ≈ 0) | The mobile phase (eluent) is not polar enough to move the compound. | This is unlikely if using pure hexane for a non-polar compound. However, if it occurs, incrementally increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[7] |
| This compound Moves with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing the compound to elute without interacting with the stationary phase. | Use a less polar eluent. If you are using a solvent mixture, decrease the proportion of the more polar component. For this compound, pure hexane should be sufficient to achieve a reasonable Rf value.[7] |
| Poor Separation Between this compound and Impurities | The chosen eluent system has the wrong polarity to effectively resolve the compounds. | Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (hexane) and a slightly more polar solvent until a good separation (ΔRf > 0.2) is observed on the TLC plate. |
| Streaking of Spots on the TLC Plate or Tailing of the Product Band on the Column | 1. The sample was overloaded on the column or TLC plate.2. The crude sample may be too acidic or basic.3. The silica gel may be degrading the sample. | 1. Reduce the amount of sample loaded. For column chromatography, ensure the initial band of the sample is narrow.2. Consider pre-treating the crude sample with a neutral wash or filtering it through a small plug of neutral alumina or silica before loading.3. While less common for alkyl halides, if degradation is suspected, try using deactivated (neutral) silica gel or alumina. |
| High Backpressure During Column Elution | 1. The column is packed too tightly.2. The silica gel particles are too fine.3. A frit or cotton plug is clogged. | 1. Repack the column, ensuring the slurry is not compacted excessively.2. Use silica gel with a larger mesh size (e.g., 60-120 mesh instead of 230-400 mesh for gravity chromatography).3. Ensure the crude sample is free of particulate matter before loading. If pressure builds up during the run, the frit may be clogged with impurities or precipitated sample.[13][14] |
| Collected Fractions are Colored (Yellow/Brown) | This compound can degrade over time, especially when exposed to light, releasing iodine. The silica gel itself can sometimes promote this decomposition. | Store this compound in a cool, dark place, and consider using a product stabilized with copper.[6] If the purified fractions are colored, they can be washed with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove the iodine color, followed by drying and solvent removal.[5] |
Experimental Protocols
Detailed Methodology: Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using gravity column chromatography.
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., hexane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in an appropriate eluent system. Start with 100% hexane. If the spots are too low, try a 99:1 or 98:2 mixture of hexane:ethyl acetate.
-
Visualize the plate using an iodine chamber to determine the Rf values of this compound and any impurities. The ideal eluent for the column will give the this compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Wet Slurry Method):
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, and then add a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 100% hexane). The consistency should be like a thin milkshake.
-
Carefully pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica gel. [3]
-
Once the silica gel is packed, add another thin layer of sand on top to protect the surface when adding more eluent or the sample.
-
-
Sample Loading:
-
Drain the eluent until the solvent level is just at the top of the upper sand layer.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully and slowly add the sample solution to the top of the column using a pipette, trying not to disturb the sand layer.
-
Drain the solvent again until the sample has fully entered the silica gel/sand layer.
-
Gently add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica gel, and drain this into the column as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).
-
Maintain a constant level of eluent at the top of the column by refilling as necessary.
-
Monitor the separation by collecting TLC samples from the fractions.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table summarizes typical parameters used in the column chromatography of this compound.
| Parameter | Value/Type | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | The most common choice for normal-phase chromatography.[4] |
| Mobile Phase (Eluent) | 100% Hexane | Polarity can be slightly increased with ethyl acetate if needed.[5] |
| Typical Rf of this compound | ~0.3 - 0.5 (in 100% Hexane) | This is an estimated value. The optimal Rf should be determined by TLC prior to running the column. |
| Adsorbent to Sample Ratio | 30:1 to 50:1 (by weight) | A higher ratio is used for more difficult separations.[4] |
| Visualization Method | Iodine Vapor | Effective for non-UV active, lipophilic compounds.[11] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound via column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CAS 2050-77-3: this compound | CymitQuimica [cymitquimica.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. bvchroma.com [bvchroma.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 1-Iododecane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-iododecane. The information is tailored for researchers, scientists, and professionals in drug development and other chemical fields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the iodination of 1-decanol (B1670082) and the Finkelstein reaction.
Synthesis of this compound from 1-Decanol
This method typically involves the reaction of 1-decanol with an iodine source, often in the presence of a phosphine. A common reagent system is iodine and triphenylphosphine (B44618).
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields in the conversion of 1-decanol to this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the 1-decanol starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Elimination Reaction: At elevated temperatures, 1-decanol can undergo acid-catalyzed dehydration to form 1-decene (B1663960).
-
Solution: Maintain careful temperature control. For reactions involving reagents like triphenylphosphine and iodine, running the reaction at room temperature is often sufficient.
-
-
Ether Formation: The formation of didecyl ether is a potential side reaction, particularly if the reaction conditions are not optimized.
-
Solution: Ensure the use of appropriate stoichiometry of reagents. The use of triphenylphosphine and iodine helps to minimize this side reaction by activating the alcohol towards nucleophilic attack by iodide.
-
-
-
Workup Issues: Product may be lost during the extraction and purification steps.
-
Solution: Ensure efficient extraction by using an adequate volume of a suitable organic solvent. Be cautious during washing steps to avoid the formation of emulsions.
-
Q2: My final product is colored (yellow or brown). What is the cause and how can I remove the color?
A2: A colored product often indicates the presence of residual iodine.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears. This reduces the excess iodine to colorless iodide ions.
Q3: I see an unexpected spot on my TLC plate. What could it be?
A3: An unexpected spot could be one of the common side products:
-
1-Decene: This is less polar than this compound and will have a higher Rf value on a silica (B1680970) gel TLC plate.
-
Didecyl ether: This is also a non-polar byproduct.
-
Triphenylphosphine oxide: If using triphenylphosphine, this is a common byproduct that can sometimes be challenging to remove completely.
-
Solution: Purification by column chromatography on silica gel is typically effective for separating this compound from these impurities.
-
Synthesis of this compound via Finkelstein Reaction
The Finkelstein reaction is a nucleophilic substitution where an alkyl halide (typically a chloride or bromide) is converted to an alkyl iodide using an alkali metal iodide, such as sodium iodide in acetone (B3395972).[1][2][3]
Q1: The conversion of 1-bromodecane (B1670165) to this compound is incomplete. How can I improve the yield?
A1: The Finkelstein reaction is an equilibrium process.[3] Several factors can be optimized to drive the reaction to completion:
-
Le Chatelier's Principle: The reaction is driven forward by the precipitation of the less soluble sodium bromide or chloride in acetone.[2][3]
-
Solution: Ensure you are using anhydrous (dry) acetone as the solvent. The presence of water can increase the solubility of the sodium halide byproduct, shifting the equilibrium back towards the reactants.
-
-
Reagent Excess: Using an excess of sodium iodide can help to push the equilibrium towards the product side.[1]
-
Solution: Use a molar excess of sodium iodide (e.g., 1.5 to 2 equivalents).
-
-
Reaction Time and Temperature: The reaction may require sufficient time and/or gentle heating to proceed to completion.
-
Solution: Refluxing the reaction mixture in acetone is a common procedure. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Q2: Are there any common side reactions in the Finkelstein synthesis of this compound?
A2: For a primary alkyl halide like 1-bromodecane, the Finkelstein reaction is generally very clean and proceeds via an SN2 mechanism.[2]
-
Elimination Reactions: Elimination to form 1-decene is generally not a significant side reaction for primary alkyl halides under Finkelstein conditions. This is more of a concern for secondary and tertiary alkyl halides.
-
Reverse Reaction: The primary competing reaction is the reverse reaction. As mentioned above, this is mitigated by the choice of solvent and using an excess of the iodide salt.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound via the iodination of 1-decanol.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) |
| Iodination of 1-decanol | 1-Dodecanol (B7769020) | Triphenylphosphine, Iodine, Imidazole (B134444) | 99%[4] |
Experimental Protocols
Synthesis of this compound from 1-Dodecanol using Triphenylphosphine and Iodine
This protocol is adapted from a patented procedure.[4]
Materials:
-
1-Dodecanol
-
Dichloromethane (DCM)
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Saturated aqueous sodium thiosulfate solution
-
Hexanes
-
Pentane
Procedure:
-
To a 1 L flask equipped with a stir bar, add 1-dodecanol (10.0 g, 53.7 mmol).
-
Dilute with DCM (268 mL) and stir the solution vigorously at room temperature.
-
Add imidazole (4.75 g, 69.8 mmol), triphenylphosphine (18.3 g, 69.8 mmol), and iodine (17.7 g, 69.8 mmol) sequentially.
-
Stir the resulting mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by TLC. The reaction is typically complete in about 1.5 hours.
-
Quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate.
-
Dilute the organic layer with 200 mL of hexanes and filter off any precipitate.
-
Evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.
-
Add 400 mL of hexanes and stir the resulting slurry overnight under an inert atmosphere.
-
Filter the slurry and evaporate the solvent from the mother liquor to yield a yellow oil.
-
Purify the crude product by passing it through a silica plug, eluting with 100% hexanes.
-
The resulting clear oil can be further purified by dissolving in 100% pentane, filtering, and evaporating the solvent to yield pure 1-iodododecane (B1195088) (expect ~15.7 g, 99% yield).[4]
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 1-Iododecane
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[2]
Q2: What are the key components of a Suzuki coupling reaction with this compound?
A typical Suzuki coupling with this compound involves the following components:
-
This compound: The electrophilic coupling partner.
-
Organoboron reagent: The nucleophilic coupling partner (e.g., an arylboronic acid).
-
Palladium catalyst: The catalyst that facilitates the reaction. Common examples include Pd(PPh₃)₄ and Pd(OAc)₂.[3]
-
Ligand: A compound that coordinates to the palladium atom, influencing its reactivity and stability. Bulky and electron-rich phosphine (B1218219) ligands are often used for alkyl halides.
-
Base: Essential for the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]
-
Solvent: Provides the medium for the reaction. Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene, often with water as a co-solvent, are frequently used.[3]
Q3: What are the main challenges when using a long-chain alkyl halide like this compound in a Suzuki coupling?
The primary challenge with primary alkyl halides like this compound is the potential for β-hydride elimination . This is a common side reaction where the organopalladium intermediate decomposes to form an alkene (1-decene in this case) and a palladium-hydride species, leading to reduced product yield.[4] Additionally, slow oxidative addition of the C(sp³)-I bond to the palladium center can be a limiting factor.
Q4: How can I minimize β-hydride elimination?
Several strategies can be employed to suppress β-hydride elimination:
-
Use of Bulky Ligands: Ligands with large steric bulk, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald ligands (e.g., SPhos, XPhos), can promote reductive elimination over β-hydride elimination by sterically hindering the formation of the necessary planar transition state for elimination.[5]
-
Choice of Catalyst System: Some palladium catalysts and ligands are inherently better at promoting the desired coupling over β-hydride elimination.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway.
Q5: Are there alternatives to palladium catalysts for coupling with this compound?
Yes, nickel-based catalyst systems have emerged as a powerful alternative for Suzuki-Miyaura couplings involving alkyl electrophiles.[6][7] Nickel catalysts can be more effective for the oxidative addition of C(sp³)-halide bonds and may offer different selectivity profiles, sometimes at a lower cost than palladium.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen. | • Use a fresh batch of palladium precatalyst. • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and reagents.[8] |
| Inefficient Oxidative Addition: The C(sp³)-I bond of this compound is not readily undergoing oxidative addition to the palladium center. | • Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) to facilitate oxidative addition.[9] • Consider using a nickel catalyst system, which can be more effective for alkyl halides.[6] | |
| Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow. | • Use a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄) to promote the formation of the active boronate species.[10] • Ensure the base is finely powdered for better solubility and reactivity. | |
| Protodeboronation of the Boronic Acid: The boronic acid is being replaced by a hydrogen atom, reducing the amount of nucleophile available for coupling. | • Use anhydrous conditions if possible, as water can facilitate this side reaction. • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the reaction. | |
| Significant Formation of 1-Decene (β-Hydride Elimination Product) | Favorable β-Hydride Elimination Pathway: The reaction conditions favor the elimination side reaction over the desired reductive elimination. | • Employ bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands to sterically hinder the β-hydride elimination process.[5] • Lowering the reaction temperature may help, although this could also slow down the desired reaction. |
| Formation of Homocoupled Products | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | • Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[3] |
| Use of Pd(II) Precatalyst: Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can promote homocoupling. | • Ensure your reaction conditions are suitable for the in situ reduction of the Pd(II) source. | |
| Dehalogenation of this compound | Formation of Palladium-Hydride Species: The palladium catalyst can react with sources of hydride (e.g., solvent, base, or water) to form a Pd-H species, which can then reduce the this compound. | • Use a non-protic solvent if possible. • Ensure the base is not a source of hydrides. |
Data Presentation: Comparison of Reaction Conditions
Optimizing the Suzuki coupling of this compound often requires screening various parameters. The following tables provide a comparative overview of how different components can influence the reaction outcome, based on data from similar C(sp³)-C(sp²) couplings.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | [11] (qualitative) |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | Good to High | [9] (qualitative) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | Moderate | [10] (qualitative) |
| NiCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 80 | Good | [12] (qualitative) |
Note: Yields are qualitative and can vary significantly based on the specific boronic acid and other reaction conditions.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Moderate to Good | [10] (qualitative) |
| Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | High | [10] (qualitative) |
| K₃PO₄ (3) | Toluene | 100 | High | [13] (qualitative) |
| KOtBu (2) | THF | 70 | Good | [14] (qualitative) |
Note: The choice of base and solvent is highly interdependent and should be optimized for each specific reaction.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent via syringe to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Preventing homo-coupling in Sonogashira reactions of 1-Iododecane
Technical Support Center: Sonogashira Reactions
Topic: Preventing Homo-coupling in Sonogashira Reactions of 1-Iododecane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize or eliminate alkyne homo-coupling (Glaser coupling) during the Sonogashira reaction with alkyl halides like this compound.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Sonogashira reaction?
A1: Homo-coupling, often referred to as Glaser or Hay coupling, is a common and undesired side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne dimer.[1][2] This process consumes your alkyne starting material, which can be costly, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][2]
Q2: What are the primary causes of alkyne homo-coupling?
A2: The two primary causes of homo-coupling are the presence of the copper(I) co-catalyst and oxygen.[1][2][3] The copper acetylide intermediate, which is essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to form the unwanted diyne byproduct.[1] While the copper co-catalyst is intended to increase reaction reactivity, it also facilitates this undesired pathway.[2][3]
Q3: What are the most effective general strategies to prevent homo-coupling?
A3: The most effective strategies target the root causes of the side reaction:
-
Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (high-purity argon or nitrogen) is critical to prevent the oxidative dimerization of the copper acetylide intermediate.[1][2][3]
-
Employing Copper-Free Protocols: The development of copper-free Sonogashira reactions is a direct method to completely circumvent Glaser coupling.[1][2][3][4] These protocols often require careful optimization of ligands, bases, and solvents.[1][5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the bimolecular homo-coupling reaction.[2][6]
Q4: Does the choice of base and solvent impact the extent of homo-coupling?
A4: Yes, the base and solvent system is crucial. The base neutralizes the hydrogen halide byproduct, but its nature can influence the reaction outcome.[3] Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at suppressing homo-coupling than tertiary amines like triethylamine (B128534).[1][6] The solvent must be anhydrous and thoroughly degassed.
Troubleshooting Guide
Q5: My reaction with this compound resulted in a high yield of the diyne byproduct. What is the first thing I should check?
A5: The first and most critical parameter to verify is the exclusion of oxygen. Ensure that your solvent and amine base were properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Your reaction vessel (e.g., a Schlenk flask) must be flame-dried under vacuum and consistently maintained under a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time.[1][2][3]
Q6: Can I simply run the reaction without the copper(I) iodide to prevent homo-coupling?
A6: Yes, this is a primary strategy known as a "copper-free Sonogashira" reaction.[4][7] However, simply omitting the CuI from a standard protocol may lead to a sluggish or incomplete reaction. Copper-free conditions typically require adjustments, such as using a different base (e.g., cesium carbonate, potassium carbonate, or tetrabutylammonium (B224687) acetate), a more electron-rich and bulky phosphine (B1218219) ligand to facilitate the catalytic cycle, and sometimes higher temperatures.[1][5][8][9]
Q7: Which ligands are recommended to suppress homo-coupling while promoting the desired cross-coupling with this compound?
A7: The choice of ligand on the palladium catalyst can significantly influence selectivity. Bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps in the desired cross-coupling cycle, outcompeting the homo-coupling pathway.[8][10] While the optimal ligand can be substrate-dependent, sterically demanding phosphines like triphenylphosphine (B44618) (PPh₃), P(t-Bu)₃, or specific Buchwald ligands (e.g., SPhos) are often good starting points for optimization in copper-free systems.[2][11]
Q8: Can reaction temperature be used to control selectivity?
A8: Temperature is a delicate parameter. While Sonogashira reactions are valued for their mild conditions, coupling with less reactive halides may require heating.[1][3] However, for a reactive substrate like this compound, it is often best to start at room temperature. Excessively high temperatures can sometimes accelerate catalyst decomposition and lead to an increase in side products, including the homo-coupled diyne.[1] Finding the minimum temperature required for a reasonable reaction rate is key.
Data Presentation: Impact of Conditions on Homo-coupling
The following tables summarize the expected qualitative and quantitative effects of various reaction parameters on the ratio of the desired cross-coupled product to the undesired homo-coupled (HC) byproduct.
Table 1: Effect of Atmosphere and Copper Co-catalyst
| Parameter | Condition | Cross-Coupling Product Yield | Homo-Coupling (HC) Byproduct | Rationale |
| Atmosphere | Standard (Air) | Low to Moderate | High | Oxygen promotes the oxidative Glaser coupling pathway.[2][3] |
| Inert (Argon/N₂) | High | Low to Moderate | Exclusion of oxygen significantly suppresses the primary homo-coupling mechanism.[1] | |
| Copper (I) Iodide | Present (2 mol%) | High | Can be significant, esp. with O₂ | CuI is a catalyst for both the Sonogashira and Glaser coupling pathways.[3][9] |
| Absent | High (with optimization) | Minimal to None | The primary catalyst for the homo-coupling side reaction is removed.[4][9] |
Table 2: Influence of Base and Alkyne Addition Method
| Parameter | Condition | Cross-Coupling Product Yield | Homo-Coupling (HC) Byproduct | Rationale |
| Base | Triethylamine (Et₃N) | Good to High | Moderate | Standard base, but can sometimes promote side reactions.[3] |
| Diisopropylamine | High | Low | Sterically hindered secondary amines can sometimes offer better selectivity.[6] | |
| Cs₂CO₃ (in Cu-free) | High | Minimal | Effective inorganic base for copper-free protocols.[1] | |
| Alkyne Addition | All at once | Good | Moderate to High | High initial alkyne concentration favors the bimolecular homo-coupling. |
| Slow (Syringe Pump) | High | Low | Maintaining a low alkyne concentration disfavors the homo-coupling side reaction.[2][6] |
Visual Guides
A logical workflow for troubleshooting and understanding the competing reaction pathways can help in optimizing your experiment.
Caption: Troubleshooting workflow for addressing homo-coupling.
Caption: Competing pathways: Sonogashira vs. Glaser homo-coupling.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homo-Coupling
This protocol is optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere.
-
Reagent Preparation:
-
Ensure this compound and the terminal alkyne are pure.
-
Use anhydrous, degassed solvents (e.g., THF or Toluene). To degas, use three freeze-pump-thaw cycles or bubble with high-purity argon for at least 30 minutes.
-
Use freshly distilled and degassed triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent (10 mL) and base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) to the stirring mixture.
-
-
Reaction Execution:
-
Using a syringe pump, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 2-4 hours.
-
Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. If the reaction is slow, the temperature may be gently increased to 40-50 °C.[1]
-
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate (B1210297) and filter through a short plug of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst entirely to prevent Glaser homo-coupling.[1][2]
-
Reagent Preparation:
-
All reagents and solvents must be anhydrous and of high purity. Degas all solvents and liquid reagents as described in Protocol 1.
-
This protocol is best performed in a glovebox or under a strong, positive flow of inert gas.
-
-
Reaction Setup:
-
To a dry reaction tube or Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., anhydrous Cs₂CO₃, 2.0 mmol).[1]
-
Seal the vessel and ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., Toluene or Acetonitrile, 5 mL) via syringe.
-
-
Reaction Execution:
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the stirring mixture.
-
Heat the reaction to the appropriate temperature (typically ranging from 60 °C to 90 °C, depending on the alkyne's reactivity) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter to remove the inorganic base and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting Grignard reaction failure with 1-Iododecane.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, with a specific focus on the use of 1-iododecane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes?
A1: The failure of a Grignard reaction to initiate is a frequent issue, primarily stemming from the passivation of the magnesium surface and the presence of impurities. Key factors include:
-
Magnesium Oxide Layer: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the most common barrier to reaction initiation.[1][2] This layer prevents the this compound from coming into contact with the reactive magnesium metal.[1]
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water in glassware, solvents, or reagents.[3][4][5] This quenching reaction forms decane (B31447) and magnesium salts, preventing the formation of the desired Grignard reagent.
-
Purity of this compound: Impurities within the this compound can inhibit the reaction.
-
Inactive Magnesium: The magnesium itself may not be sufficiently reactive.
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable changes in the reaction mixture:
-
Disappearance of the characteristic color of an activator, such as iodine.[1]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers.[1]
-
The appearance of a cloudy, gray, or brownish turbidity in the solution.[1][6]
-
A noticeable exothermic reaction, causing the flask to become warm.[1]
Q3: How can I activate the magnesium turnings to ensure the reaction starts?
A3: Activation of the magnesium surface is crucial for a successful Grignard reaction. Several methods can be employed:
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a common method.[1][6][7][8][9][10] The iodine is thought to react with the magnesium at points of weakness in the oxide layer, creating reactive magnesium iodide.[1][7] The disappearance of the purple iodine vapor is a good indicator of activation.[1]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added.[1][7][8] It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface.[1]
-
Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[11]
-
-
Mechanical Activation:
-
Stirring: Vigorously stirring the dry magnesium turnings under an inert atmosphere can mechanically abrade the oxide layer, exposing fresh metal.[7][12]
-
Crushing: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can also create fresh, reactive surfaces.[8]
-
Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium.[7][8]
-
Q4: My Grignard reagent forms initially, but the yield is low. What are the potential side reactions?
A4: Low yields can be attributed to several side reactions, particularly with alkyl halides:
-
Wurtz Coupling: The formed Grignard reagent can react with the remaining this compound in an SN2-type reaction to produce eicosane (B133393) (C20H42). This is a significant side reaction, especially with primary alkyl halides.[6]
-
Reaction with Oxygen: Exposure to oxygen can lead to the formation of alkoxides and, after workup, alcohols. This process also consumes the Grignard reagent.
-
Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide from the atmosphere to form carboxylates after acidic workup.
Troubleshooting Guide
If your Grignard reaction with this compound is failing, follow this troubleshooting workflow:
Caption: A troubleshooting workflow for an unsuccessful Grignard reaction.
Data Presentation
Table 1: Common Magnesium Activation Methods
| Activation Method | Reagent/Procedure | Key Indicators of Success | Notes |
| Iodine | Small crystal of I₂ | Disappearance of purple/brown color | A widely used and effective method.[1][7][8] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE | Bubbling (ethylene gas evolution) | Highly reactive and effective for stubborn reactions.[1][7][8] |
| Mechanical Stirring | Vigorous stirring of dry Mg | - | Abrades the oxide layer to expose fresh metal.[7][12] |
| Sonication | Placement in an ultrasonic bath | - | Cleans the magnesium surface.[7][8] |
| DIBAH | Diisobutylaluminum hydride | Allows for lower initiation temperature | Also helps to dry the solvent.[11] |
Table 2: Properties of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Diethyl Ether | 34.6 | 4.3 | Common solvent, but its volatility can be a concern. Essential for Grignard reagent formation.[13] |
| Tetrahydrofuran (B95107) (THF) | 66 | 7.5 | Higher boiling point and better at solvating the Grignard reagent.[6][13] Often the preferred solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Decylmagnesium Iodide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.[1][14]
-
Reaction Setup: Assemble the dry glassware. Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask. Add a single, small crystal of iodine.[1][14]
-
Initiation: Add a small portion of the anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small amount of the this compound solution to the magnesium suspension.[14] The disappearance of the iodine color, gentle bubbling, and/or an increase in temperature indicates initiation.[1][14] Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[14] Use an ice bath to moderate the reaction if it becomes too vigorous.[14]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[14] The final solution should appear cloudy and grayish-brown.[1][14]
Protocol 2: Titration of the Grignard Reagent
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves using iodine.[15][16]
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a known mass of iodine in anhydrous THF.[16]
-
Titration: Cool the iodine solution to 0°C. Slowly add the prepared Grignard solution dropwise via a syringe until the dark brown color of the iodine disappears and the solution becomes colorless or light yellow.[16]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of I₂ reacts with 2 moles of RMgX).
Signaling Pathways and Logical Relationships
Grignard Reagent Formation and Decomposition Pathways
Caption: Formation of the Grignard reagent and common decomposition pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions with 1-Iododecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields of nucleophilic substitution reactions involving 1-iododecane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for nucleophilic substitution with this compound?
A1: For S(N)2 reactions with this compound, polar aprotic solvents are highly recommended.[1][2][3] These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, can significantly enhance the reaction rate. They effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction.[3]
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Suboptimal Solvent Choice: As mentioned above, using a protic solvent will significantly decrease the reaction rate. Switching to a polar aprotic solvent like DMSO or DMF is often the most effective solution.
-
Weak Nucleophile: The strength of the nucleophile is crucial. Anionic nucleophiles (e.g., N(_3)
, CN− , RO− ) are generally more potent than their neutral counterparts.− -
Low Temperature: While elevated temperatures can sometimes lead to side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a practical rate. A moderate increase in temperature can often improve the reaction rate.
-
Poor Reagent Quality: Ensure that your this compound is pure and the nucleophilic reagent has not degraded. For instance, some salts are hygroscopic and their efficacy can be diminished by moisture.
Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A3: The most common side reaction in nucleophilic substitution with a primary alkyl halide like this compound is elimination (E2), although it is generally less favored than with secondary or tertiary halides.[4][5]
-
Minimizing Elimination:
-
Temperature Control: Elimination reactions are generally favored at higher temperatures because they are more entropically favored.[6][7][8] Running the reaction at the lowest temperature that allows for a reasonable substitution rate can minimize the formation of decene byproducts.
-
Choice of Base/Nucleophile: Sterically hindered, strong bases are more likely to promote elimination. Whenever possible, use a nucleophile that is a weak base.
-
Q4: How can I improve the yield when using a salt-based nucleophile with low solubility in organic solvents?
A4: When your nucleophile (e.g., sodium cyanide, sodium azide) has poor solubility in the organic reaction solvent, a technique called phase-transfer catalysis (PTC) can be highly effective. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile from the solid or aqueous phase into the organic phase where it can react with the this compound. This can dramatically increase the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incorrect solvent choice (e.g., protic solvent) | Switch to a polar aprotic solvent such as DMSO or DMF. |
| Low reaction temperature | Gradually increase the temperature while monitoring for byproduct formation. | |
| Weak or degraded nucleophile | Use a fresh, high-purity nucleophile. Consider using a stronger nucleophile if applicable. | |
| Poor solubility of nucleophile | Employ a phase-transfer catalyst to increase the concentration of the nucleophile in the organic phase. | |
| Significant Byproduct Formation (likely 1-decene) | Reaction temperature is too high | Lower the reaction temperature. Elimination is favored at higher temperatures.[6][7][8] |
| Use of a sterically bulky and strongly basic nucleophile | If possible, switch to a less sterically hindered and/or less basic nucleophile. | |
| Difficulty in Product Isolation | High-boiling solvent (e.g., DMSO, DMF) is difficult to remove | Perform a thorough aqueous workup to transfer the solvent into the aqueous phase before extraction with a low-boiling organic solvent. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions and yields for nucleophilic substitution reactions with long-chain primary alkyl halides, which are applicable to this compound.
Table 1: Synthesis of 1-Azidodecane
| Substrate | Nucleophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromododecane (B92323) | NaN(_3) (1.2) | DMSO | 60 | 12 | 90 | [9] |
| 1-Bromooctane | NaN(_3) (1.5) | DMF | 60-70 | 12-24 | >90 | [10] |
Table 2: Synthesis of 1-Cyanodecane
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Chlorooctane | NaCN | n-decane/water with PTC* | 105 | < 2 h | 95 | |
| Primary Alkyl Halides | NaCN | DMSO | - | - | Good |
*PTC: Phase-Transfer Catalyst
Table 3: Williamson Ether Synthesis with Long-Chain Alkyl Halides
| Alkyl Halide | Alkoxide | Solvent | Base | Yield (%) | Reference |
| Dodecyl Bromide | 1,10-decanediol (B1670011) | Toluene | NaOH with PTC | 43.2 | [11] |
| Hexadecyl Bromide | 1,10-decanediol | Toluene | NaOH with PTC | 44.8 | [11] |
| General Primary Halide | Alcohol | Varies | NaH | 50-95 | [12] |
*PTC: Phase-Transfer Catalyst (tetramethylammonium iodide)
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1-Azidodecane in DMSO
This protocol is adapted from a high-yield synthesis of 1-azidododecane (B3047302) from 1-bromododecane and can be applied to this compound.[9]
Materials:
-
This compound (1 equivalent)
-
Sodium Azide (B81097) (NaN(_3)) (1.2 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Methylene (B1212753) Chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and sodium azide in DMSO.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After 12 hours, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-azidodecane.
Protocol 2: Williamson Ether Synthesis of a Decyl Ether
This is a general procedure for the Williamson ether synthesis, which is effective for primary alkyl halides like this compound.[4][12][13][14]
Materials:
-
An alcohol (e.g., ethanol)
-
Sodium Hydride (NaH) or Sodium metal (Na)
-
This compound (1 equivalent)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol to the anhydrous solvent.
-
Carefully add sodium hydride (or sodium metal) in portions to the stirred solution to form the sodium alkoxide.
-
Once the evolution of hydrogen gas has ceased, add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution of this compound.
Caption: A troubleshooting decision tree for low yields in nucleophilic substitution reactions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Why is the yield of substitution reactions decreased at higher temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "Synthesis of 1,10-decanediol monoalkyl ethers from coconut fatty alcoh" by Gardee T. Peña [ukdr.uplb.edu.ph]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-Iododecane
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their experimental outcomes. Below, you will find a comprehensive guide structured in a question-and-answer format, detailed troubleshooting advice, quantitative data on catalyst performance, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?
A1: Low conversion in cross-coupling reactions of this compound can stem from several factors. The primary areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating. This can be due to the quality of the precatalyst or the presence of oxygen.[1]
-
Inefficient Oxidative Addition: While this compound is an activated alkyl halide, steric hindrance or electronic effects from the coupling partner or ligand can slow this crucial step.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For long-chain alkyl halides, bulky and electron-rich phosphine (B1218219) ligands are often required.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for both the solubility of reactants and the efficiency of the catalytic cycle.[1]
-
Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers.[1]
Q2: I am observing a significant amount of homocoupling of my nucleophilic coupling partner. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura reactions. To minimize it:
-
Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of organoboron compounds.[2] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can improve selectivity.
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species can sometimes reduce homocoupling that may occur during the in situ reduction of Pd(II) sources.[1]
Q3: What are the key considerations when selecting a ligand for the cross-coupling of this compound?
A3: Ligand selection is critical for success. Key considerations include:
-
Steric Bulk: For primary alkyl halides like this compound, bulky ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) can promote efficient oxidative addition and reductive elimination while preventing β-hydride elimination.
-
Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition of the alkyl iodide.
-
Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability of catalytic intermediates and the rate of reductive elimination.
Q4: How do I choose the appropriate base and solvent for my reaction?
A4: The choice of base and solvent is interdependent and substrate-specific.
-
Base: The base's role is to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The strength and solubility of the base are important factors. For Suzuki-Miyaura reactions, a base is required to form the active boronate species.[2][3]
-
Solvent: The solvent must solubilize the reactants and the catalyst system. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For Suzuki-Miyaura reactions, the addition of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precatalyst.- Ensure rigorous degassing of all reagents and solvents to prevent catalyst oxidation.[1]- Consider using a more active pre-catalyst. |
| Inappropriate ligand | - Screen a panel of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).- For Suzuki reactions with hindered substrates, Buchwald ligands are often effective. | |
| Suboptimal base/solvent combination | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, with or without water for Suzuki reactions).[1][2] | |
| Low reaction temperature | - Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).[1] | |
| Formation of Side Products | Homocoupling of the nucleophile | - Ensure strict anaerobic conditions.[2]- Optimize the palladium source and ligand.- Lower the reaction temperature. |
| β-Hydride elimination (if applicable) | - Use bulky ligands that favor reductive elimination over β-hydride elimination.- For Suzuki couplings, using a Ni catalyst can sometimes avoid this side reaction.[3] | |
| Hydrodehalogenation of this compound | - Ensure all reagents and solvents are anhydrous.- The choice of base and ligand can influence this side reaction; screening may be necessary. | |
| Catalyst Decomposition (Black Precipitate) | Presence of oxygen | - Improve degassing procedures for all reagents and solvents.[1] |
| High temperature | - Run the reaction at a lower temperature if possible. | |
| Unstable catalyst system | - Use a more robust ligand to stabilize the palladium catalyst. |
Catalyst Performance Data
The following tables summarize representative data for various palladium-catalyzed cross-coupling reactions with substrates similar to this compound. This data should serve as a starting point for catalyst system selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Alkyl Halides with Arylboronic Acids
| Catalyst System | Alkyl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 1-Iodo-2-methyloct-1-ene | 4-Methoxyphenylboronic acid | K₂CO₃ | THF | 60-80 | 1-6 | 90-98 |
| Pd(PPh₃)₄ | 1-Iodo-2-methyloct-1-ene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | 85-95 |
Data extrapolated from studies on analogous vinyl iodides.[4]
Table 2: Heck Coupling of Alkyl Halides with Alkenes
| Catalyst System | Alkyl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 1-Iodo-2-methyloct-1-ene | Methyl acrylate | Et₃N | DMF | 80-120 | 6-24 | 75-90 |
| Pd₂(dba)₃ / P(o-tol)₃ | 1-Iodo-2-methyloct-1-ene | Styrene | NaOAc | Acetonitrile | 80-100 | 4-12 | 80-92 |
Data extrapolated from studies on analogous vinyl iodides.[4]
Table 3: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes
| Catalyst System | Alkyl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | 1-Iodo-2-methyloct-1-ene | Phenylacetylene | Et₃N | THF | 25-50 | 1-4 | 90-97 |
| Pd(OAc)₂ / XPhos | 1-Iodo-2-methyloct-1-ene | 1-Octyne | Cs₂CO₃ | Dioxane | 25-60 | 2-8 | 88-96 |
Data extrapolated from studies on analogous vinyl iodides.[4]
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and should be optimized for each specific reaction.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Ligand and Solvent Addition: If a phosphine ligand is used, add it at this stage. Then, add the degassed solvent (e.g., DMF or NMP).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purification: Isolate the product by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the specified degassed solvent (e.g., THF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (if applicable, 2-10 mol%), and the amine base (e.g., Et₃N) sequentially under an inert atmosphere.
-
Reaction: Stir the mixture at the designated temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Take up the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride (to remove copper) and brine. Dry the organic phase, concentrate, and purify the product by flash chromatography.[4]
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions of this compound.
Caption: A stepwise guide to diagnosing and resolving low-yield issues in the cross-coupling of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Iododecane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on reactions involving 1-iododecane. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of a solvent on the reactivity of this compound?
A1: The solvent plays a crucial role in the reaction rate and mechanism of nucleophilic substitution reactions involving this compound, which is a primary alkyl halide. The primary mechanism is the SN2 (bimolecular nucleophilic substitution) pathway.[1][2] The solvent's polarity and its ability to solvate the accompanying cation of the nucleophile are key factors.[3][4] Polar aprotic solvents are generally preferred as they increase the nucleophile's reactivity, leading to a faster SN2 reaction.[1][5]
Q2: Which solvents are recommended for SN2 reactions with this compound, and why?
A2: Polar aprotic solvents are highly recommended for SN2 reactions with this compound.[6] Examples include acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[5][7] These solvents can effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and more reactive, significantly accelerating the SN2 reaction rate.[3][6] For instance, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.[4]
Q3: Why is my SN2 reaction with this compound slow in a protic solvent like ethanol (B145695) or water?
A3: Protic solvents, such as water, alcohols, and carboxylic acids, have O-H or N-H bonds and can form strong hydrogen bonds.[3][5] When a nucleophile is placed in a protic solvent, the solvent molecules form a "cage" around it through hydrogen bonding.[3] This solvation shell stabilizes the nucleophile, reduces its energy, and sterically hinders it from attacking the electrophilic carbon of this compound.[3][4] This significantly decreases the nucleophile's reactivity and slows down the SN2 reaction rate.[4]
Q4: Can elimination (E2) reactions compete with SN2 for this compound, and how does the solvent play a role?
A4: Yes, the E2 (bimolecular elimination) pathway can compete with SN2, especially when using a strong, sterically hindered base.[6][8] While this compound is a primary halide and generally favors SN2, the choice of solvent can influence the reaction outcome.[1][9] Higher temperatures tend to favor elimination over substitution.[8] Using a polar aprotic solvent generally favors the SN2 pathway.[6] However, with a strongly basic nucleophile, elimination can become the major pathway even in polar aprotic solvents.[7]
Q5: I am observing byproducts other than my desired substitution product. What could be the cause?
A5: Besides the potential for elimination byproducts (dodecene isomers), other side reactions can occur. If there is water present in your solvent or reagents, it can act as a nucleophile, leading to the formation of 1-decanol.[10] Ensure that you are using anhydrous solvents and reagents, especially when working with moisture-sensitive nucleophiles.[10]
Troubleshooting Guide
Problem: Low or no conversion of this compound in an SN2 reaction.
| Potential Cause | Solution |
| Inappropriate Solvent Choice | You may be using a polar protic solvent (e.g., ethanol, methanol, water) which solvates and deactivates the nucleophile.[3][4] Switch to a polar aprotic solvent like acetone, DMF, or DMSO to enhance nucleophile reactivity.[6] |
| Low Reaction Temperature | The reaction may not have enough energy to overcome the activation barrier.[10] While high temperatures can favor elimination, a moderate increase in temperature may be necessary. Monitor the reaction closely for byproduct formation. |
| Poor Solubility of Reagents | If the nucleophilic salt is not soluble in the chosen solvent, the reaction will be extremely slow. Ensure your nucleophile has adequate solubility in the reaction medium. Using a phase-transfer catalyst can sometimes help in biphasic systems. |
| Degraded Reagents | This compound can be sensitive to light and heat. The nucleophile may be old or hydrated.[11] Use fresh or purified this compound and ensure your nucleophile is pure and anhydrous. |
Problem: Significant amount of elimination byproduct (dodecene) is being formed.
| Potential Cause | Solution |
| High Reaction Temperature | Elimination reactions are generally favored at higher temperatures.[8] Run the reaction at a lower temperature . Start at room temperature or even 0 °C to suppress the E2 pathway.[8] |
| Strongly Basic Nucleophile | If your nucleophile is also a strong base (e.g., alkoxides), elimination will be a competitive pathway.[7] If possible, choose a nucleophile that is less basic but still has high nucleophilicity (e.g., azide (B81097), cyanide).[7] |
| Steric Hindrance | If using a sterically bulky nucleophile/base, it may favor abstracting a proton (elimination) over attacking the carbon atom (substitution). Use a less sterically hindered nucleophile if the desired reaction is substitution. |
Solvent Property Data
The following table summarizes key properties of common organic solvents to aid in selection for reactions with this compound.
| Solvent | Formula | Dielectric Constant (at 20°C unless noted) | Type | Boiling Point (°C) |
| Polar Protic Solvents | ||||
| Water | H₂O | 80.1 | Protic | 100 |
| Methanol | CH₃OH | 32.7 | Protic | 64.5 |
| Ethanol | C₂H₅OH | 24.6 | Protic | 78.5 |
| Acetic Acid | CH₃COOH | 6.15 | Protic | 118 |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | Aprotic | 189 |
| Acetonitrile | C₂H₃N | 37.5 (at 25°C) | Aprotic | 81.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Aprotic | 153 |
| Acetone | C₃H₆O | 20.7 (at 25°C) | Aprotic | 56.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Aprotic | 66.0 |
| Non-Polar Solvents | ||||
| Toluene | C₇H₈ | 2.38 | Aprotic | 110.6 |
| Hexane | C₆H₁₄ | 1.88 | Aprotic | 69 |
| Diethyl Ether | C₄H₁₀O | 4.34 | Aprotic | 34.6 |
| Dichloromethane | CH₂Cl₂ | 9.08 | Aprotic | 39.6 |
Data compiled from various sources.[12][13]
Experimental Protocols
Representative SN2 Reaction: Synthesis of 1-Azidodecane
This protocol details a typical nucleophilic substitution reaction using this compound and sodium azide in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium azide (1.2-1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the sodium azide.
-
Add this compound (1.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-azidodecane.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical relationship of solvent types and their effect on reaction pathways.
Caption: A typical experimental workflow for SN2 reactions of this compound.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. savemyexams.com [savemyexams.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Managing the Light Sensitivity of 1-Iododecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of 1-iododecane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on problems arising from its light sensitivity.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of this compound (Yellow to Brown) | Exposure to ambient or UV light, leading to photodecomposition and the formation of elemental iodine (I₂). | Store this compound in an amber or opaque glass bottle, wrapped in aluminum foil for extra protection.[1][2] Store in a cool, dark, and well-ventilated place.[3] If discoloration is observed, consider purification by passing it through a short column of activated alumina (B75360) or by distillation. |
| Low Reaction Yields | Degradation of this compound due to light exposure during the experimental setup or reaction, reducing the concentration of the active reagent. | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.[1][4] Use a red or yellow safety light if visibility is necessary, as these wavelengths are generally less energetic.[5] Minimize the exposure time of the reagent to light during weighing and transfer. |
| Inconsistent Reaction Results | Variable degradation of this compound between different experimental runs due to inconsistent light exposure. | Standardize the experimental setup to minimize light exposure consistently. Use opaque syringes or cover them with foil during reagent transfer. Ensure all reactions are shielded from light in the same manner. |
| Formation of Unexpected Byproducts | Side reactions initiated by radicals formed during the photodecomposition of this compound. The decyl radical can participate in undesired radical additions or coupling reactions. | Degas solvents to remove oxygen, which can react with alkyl radicals. Use radical inhibitors if compatible with the desired reaction chemistry. Ensure the this compound is of high purity and free of decomposition products before use. |
| Failure to Initiate a Grignard Reaction | The presence of elemental iodine (a product of decomposition) can interfere with the Grignard reagent formation. | Use freshly purified this compound. Add a small crystal of iodine to help initiate the reaction, but be aware that an excess from decomposition can be problematic.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound light-sensitive?
A1: The carbon-iodine (C-I) bond in this compound is relatively weak and can undergo homolytic cleavage upon absorption of light, particularly in the UV region. This process, known as photodecomposition, generates a decyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which imparts a yellow or brown color to the solution.[7]
Q2: What are the visible signs of this compound decomposition?
A2: The most common sign of decomposition is a change in color from a colorless or light yellow liquid to a more intense yellow or brown color.[2] This is due to the formation of dissolved elemental iodine.
Q3: How can I store this compound to prevent decomposition?
A3: To minimize light-induced degradation, store this compound in a tightly sealed amber or opaque glass bottle in a cool, dark, and well-ventilated area.[3] For additional protection, the bottle can be wrapped in aluminum foil.[1] Many commercial suppliers provide this compound stabilized with copper chips, which help to quench radicals and prolong shelf life.[3][8]
Q4: Can I use this compound that has turned yellow or brown?
A4: It is generally not recommended to use discolored this compound without purification, as the presence of iodine and other decomposition byproducts can interfere with your reaction, leading to lower yields and the formation of impurities.[9]
Q5: How can I purify discolored this compound?
A5: Minor discoloration can sometimes be removed by passing the liquid through a short plug of activated alumina or silica (B1680970) gel to adsorb the iodine. For more significant decomposition, distillation under reduced pressure is the most effective method of purification.
Q6: What precautions should I take during an experiment involving this compound?
A6: All manipulations of this compound should be performed while minimizing exposure to light. This includes weighing, transfers, and the reaction itself. Use amber glassware or wrap standard glassware in aluminum foil.[1] Work in a darkened fume hood or use a red or yellow safety light.[4][5]
Q7: How does the decomposition of this compound affect specific reactions like Grignard reagent formation or Sonogashira couplings?
A7: In Grignard reactions, the elemental iodine formed from decomposition can react with the magnesium surface, potentially hindering the formation of the Grignard reagent.[6] In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the presence of iodine and radical species can interfere with the catalytic cycle, potentially leading to lower yields and catalyst deactivation.[5][9][10]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁I | [11] |
| Molecular Weight | 268.18 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 132 °C at 15 mmHg | [12][13] |
| Density | 1.257 g/mL at 25 °C | [12][13] |
| Refractive Index (n20/D) | 1.485 | [3][12] |
| Solubility | Immiscible with water | [3][13] |
| Light Sensitivity | Yes | [3] |
| Stabilizer | Often contains copper chips | [8] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling and dispensing this compound to minimize light-induced decomposition.
Materials:
-
This compound (in an amber or foil-wrapped bottle)
-
Amber glass vials or foil-wrapped containers for temporary storage
-
Gas-tight syringe with an opaque barrel or wrapped in foil
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., round-bottom flask, graduated cylinder), wrapped in aluminum foil
Procedure:
-
Preparation: Before starting, ensure your workspace is protected from direct light. Work in a fume hood with the sash lowered as much as possible and the light turned off, or use a red/yellow safety lamp.
-
Inert Atmosphere: If the subsequent reaction is air-sensitive, flush the foil-wrapped reaction vessel with an inert gas.
-
Dispensing:
-
For small quantities, use a gas-tight syringe. If the syringe is not opaque, wrap the barrel with aluminum foil.
-
Puncture the septum of the this compound storage bottle with the syringe needle and draw the desired volume.
-
Quickly transfer the this compound to the reaction vessel by injecting it through a septum.
-
-
Storage of Aliquots: If you need to store a smaller amount for a short period, transfer it to an amber glass vial, purge with an inert gas, seal tightly, and wrap with aluminum foil. Store in a cool, dark place.
-
Cleanup: Rinse all glassware that came into contact with this compound with an appropriate solvent (e.g., acetone) in the fume hood.
Protocol 2: Example of a Light-Sensitive Grignard Reaction with this compound
This protocol provides a method for the formation of a Grignard reagent from this compound, with specific precautions to manage its light sensitivity.
Materials:
-
Magnesium turnings
-
This compound (purified if necessary)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried and wrapped in aluminum foil)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried and foil-wrapped glassware. Place the magnesium turnings and the iodine crystal in the flask. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add a small amount of anhydrous ether or THF to the flask to cover the magnesium.
-
Initiation: In the foil-wrapped addition funnel, prepare a solution of this compound in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction should start, as indicated by bubbling and a slight warming of the flask. If it doesn't start, gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-brown solution should be used immediately. Throughout the process, ensure the apparatus remains shielded from light.
Visualizations
Caption: Photodecomposition pathway of this compound upon exposure to light.
Caption: Recommended workflow for experiments with light-sensitive this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Decane, 1-iodo- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Decane, 1-iodo- [webbook.nist.gov]
Technical Support Center: Anhydrous Reactions with 1-Iododecane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for handling 1-iododecane in moisture-sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for certain this compound reactions?
A1: Anhydrous (water-free) conditions are essential when using highly reactive organometallic reagents or strong bases. Water can react with and destroy these reagents, preventing the desired reaction from occurring. For instance, Grignard reagents (formed from this compound and magnesium) are strong bases that will be instantly quenched by water, abstracting a proton to form the alkane (decane) instead of participating in the intended carbon-carbon bond formation.[1][2] Similarly, sodium metal used in the Wurtz reaction reacts violently with water, making the reaction impossible and hazardous.[3][4]
Q2: Which common reactions involving this compound require strict anhydrous conditions?
A2: The most common reactions are:
-
Grignard Reactions: The formation of dodecylmagnesium iodide from this compound and magnesium is extremely sensitive to moisture.[1]
-
Wurtz Coupling: This reaction uses sodium metal to couple two molecules of this compound to form C20H42 (eicosane). It must be performed in an anhydrous solvent like dry ether.[3][4][5]
-
Nucleophilic Substitutions with Strong, Basic Nucleophiles: When using very strong, non-stabilized carbanions or other potent bases as nucleophiles, anhydrous conditions are necessary to prevent the nucleophile from being protonated and rendered inactive.
Q3: How can I be certain my glassware, solvent, and this compound are sufficiently dry?
A3:
-
Glassware: All glassware should be oven-dried at >120 °C for several hours (overnight is common) or flame-dried under a vacuum and cooled under a stream of an inert gas like nitrogen or argon just before use.[1][6]
-
Solvents: Solvents must be rigorously dried. Diethyl ether and Tetrahydrofuran (THF), common solvents for these reactions, can be distilled from sodium/benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) that the solvent is dry.[7] Dichloromethane (DCM) can be distilled from calcium hydride.[7]
-
This compound: While commercially available this compound is often high purity, it can absorb atmospheric moisture over time. If moisture is suspected, it can be dried by storing it over a suitable drying agent like anhydrous magnesium sulfate (B86663) or 4Å molecular sieves, followed by filtration under an inert atmosphere. For ultimate purity, distillation under reduced pressure is an option.
Q4: What are the visual signs that my anhydrous reaction has been compromised by moisture?
A4:
-
Failed Grignard Initiation: A Grignard reaction that fails to start (no cloudiness, color change, or exotherm) is a primary sign of moisture.[1]
-
Precipitation: In a Grignard reaction, the formation of a white precipitate (magnesium hydroxide) can indicate the presence of water.
-
Disappearance of Indicator Color: In a sodium/benzophenone dried solvent still, the loss of the characteristic deep blue color indicates the still is no longer anhydrous.[7][8]
-
Vigorous, Uncontrolled Reaction with Sodium: If adding sodium metal to a solvent for a Wurtz reaction causes vigorous bubbling or fire, the solvent is wet and dangerous.[9]
Troubleshooting Guides
Scenario 1: My Grignard reaction with this compound will not initiate.
Failure to initiate is the most common problem. This is usually due to a passivating layer of magnesium oxide on the magnesium turnings or trace amounts of water.
Troubleshooting Steps:
-
Confirm Anhydrous Setup: Double-check that all glassware was properly dried and assembled under an inert atmosphere. Ensure the solvent used was freshly distilled from a suitable drying agent.
-
Activate the Magnesium: The magnesium oxide layer must be disrupted.[1]
-
Mechanical Activation: Briefly remove the condenser and crush some of the magnesium turnings against the side of the flask with a dry, flame-dried glass rod.
-
Chemical Activation: Add a single, small crystal of iodine.[1][6][10] The reaction has initiated when the brown/purple color of the iodine fades and the solution turns cloudy or grayish.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to expose a fresh metal surface.[1][11]
-
-
Apply Gentle Heat: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic once it begins.[6]
Scenario 2: Low yield or side products observed in a Wurtz coupling of this compound.
The Wurtz reaction is notorious for side reactions, especially with longer alkyl chains. The primary competing pathway is elimination, which forms an alkene (1-decene) and an alkane (decane).
Troubleshooting Steps:
-
Check Reagent Purity: Ensure the this compound is pure and the sodium metal is fresh and not heavily oxidized.
-
Maintain Temperature: While some heat may be required, excessive temperatures can favor the elimination side reaction. Maintain a gentle reflux in the ether solvent.
-
Ensure Efficient Stirring: The reaction occurs on the surface of the sodium metal. Using finely dispersed sodium or ensuring vigorous stirring can improve the yield of the desired coupling product (eicosane).[12]
-
Confirm Anhydrous Conditions: The alkyl radical/anion intermediate is strongly basic and will be quenched by any available proton source, including water, leading to the formation of decane.[4]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Anhydrous Solvents
| Drying Agent | Solvents | Mechanism | Comments |
| Calcium Hydride (CaH₂) | Ethers, Alkanes, Dichloromethane, Acetonitrile | Chemical Reaction (irreversible) | Excellent for pre-drying. Reacts to form H₂ gas. Not suitable for alcohols or esters.[7][9] |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether) | Chemical Reaction (irreversible) | Excellent for final drying. Forms a deep blue/purple ketyl radical as a visual indicator of dryness.[7][8] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Physical Adsorption (reversible) | Good for storing previously dried solvents. Must be activated by heating before use.[7][8][13] |
| Anhydrous MgSO₄ / Na₂SO₄ | General purpose, pre-drying | Forms Hydrates | Good for removing bulk water from organic layers after an aqueous workup, but not sufficient for Grignard/Wurtz reactions.[14] |
| Phosphorus Pentoxide (P₄O₁₀) | Alkanes, Alkyl Halides | Chemical Reaction (irreversible) | Extremely efficient but can be difficult to handle and may react with acid-sensitive substrates.[9][15] |
Experimental Protocols
Protocol 1: Preparation of Dodecylmagnesium Iodide (Grignard Reagent)
Materials:
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, gas inlet adapter.
-
Magnesium turnings (1.2 equivalents).
-
This compound (1.0 equivalent).
-
Anhydrous diethyl ether or THF.
-
Iodine (one small crystal).
-
Inert gas supply (Nitrogen or Argon).
Methodology:
-
Apparatus Preparation: Flame-dry all glassware under vacuum (or oven-dry overnight) and assemble while hot under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.[6]
-
Reagent Setup: Place the magnesium turnings and a small iodine crystal into the reaction flask.
-
Add a small portion (~10-15%) of the total required anhydrous ether to the flask, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in the remaining anhydrous ether.
-
Initiation: Add a small amount (~5%) of the this compound solution from the dropping funnel to the magnesium suspension. The brown color of the iodine should disappear, the solution may become cloudy, and gentle boiling may be observed. If the reaction does not start, follow the troubleshooting steps outlined above.
-
Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.[6] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and grayish-brown.
-
Use/Titration: The Grignard reagent is now ready for use in the subsequent reaction. It is highly recommended to determine the exact concentration by titration before use.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Work-up Procedures for 1-Iododecane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up of reactions involving 1-iododecane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of this compound reactions.
Q1: My reaction mixture has a persistent purple or brown color after completion. What does this indicate and how do I remove it?
A: A persistent purple or brown color indicates the presence of unreacted iodine (I₂). This can be easily removed by quenching the reaction with a reducing agent. The most common and effective method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears. The thiosulfate reduces the iodine to colorless iodide ions (I⁻).
Q2: I'm observing a low yield of my desired product. What are the potential causes related to the work-up?
A: Low yields can stem from several issues during the work-up process:
-
Product Decomposition: this compound and its derivatives can be sensitive to light and prolonged exposure to acidic or basic conditions.[1] It is advisable to perform the work-up promptly after the reaction is complete and to protect the reaction from direct light.
-
Incomplete Extraction: Due to its long alkyl chain, this compound and related products are quite nonpolar. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate (B1210297), dichloromethane) and perform multiple extractions to ensure complete transfer of the product from the aqueous phase.
-
Emulsion Formation: The presence of salts or other byproducts can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. Refer to the troubleshooting guide on emulsions (Q3) for solutions.
-
Product Volatility: While this compound itself is not highly volatile, some lower molecular weight products might be. If you suspect this, be cautious during solvent removal under reduced pressure (rotary evaporation).
Q3: I have a stubborn emulsion during my aqueous work-up. How can I break it?
A: Emulsions are a common problem when working with long-chain alkyl compounds. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[2]
-
Gentle Swirling or Stirring: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.[2]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer and help break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.[2]
Q4: How can I effectively remove unreacted this compound from my product?
A: Removing unreacted this compound can be challenging due to its similar polarity to many products.
-
Column Chromatography: This is the most effective method. A nonpolar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) will typically allow for the separation of the less polar this compound from more polar products.[3]
-
Distillation: If there is a significant difference in boiling points between your product and this compound (Boiling Point of this compound: ~132 °C at 15 mmHg), vacuum distillation can be an effective purification method.[4] However, be aware of potential thermal decomposition of your product.
Q5: My product seems to be decomposing during purification by column chromatography. What can I do?
A: Alkyl iodides can be unstable on silica (B1680970) gel, which is acidic.
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1-2% v/v), in the eluent before packing the column.
-
Use Alumina (B75360): Basic or neutral alumina can be a good alternative to silica gel for the chromatography of sensitive compounds.
-
Work Quickly: Do not let the product sit on the column for an extended period.
Quantitative Data Summary
While specific yields are highly dependent on the particular reaction, the following table provides a general comparison of work-up quenching agents and their impact on reaction outcomes.
| Quenching Agent | Target Impurity | Advantages | Disadvantages | Typical Yield Impact |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Excess Iodine (I₂) | Highly effective at removing iodine color, mild conditions. | May not quench other reactive species. | Generally high yields, prevents iodine-related side reactions. |
| Saturated Ammonium (B1175870) Chloride (NH₄Cl) | Organometallic reagents (e.g., Grignard) | Mildly acidic, effectively quenches Grignard and organolithium reagents. | Can be too acidic for some sensitive products. | High yields for robust products. |
| Water (H₂O) | Reactive metal hydrides, some organometallics | Readily available, neutral pH. | Can be slow to quench some reagents, may not be effective for all. | Variable, depends on the reactivity of the species being quenched. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Acidic byproducts | Neutralizes acids, mild base. | Can cause gas evolution (CO₂), potentially leading to pressure buildup. | Good for acid-sensitive products, can improve yields by preventing degradation. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Neutral Reaction
This protocol is suitable for reactions where no strong acids, bases, or highly reactive organometallic reagents are used, but where excess iodine may be present.
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the purple/brown color of iodine is no longer visible.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine, 1 x volume of organic layer) to help remove residual water.
-
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Protocol 2: Work-up for a Grignard Reaction with this compound
This protocol is for reactions where this compound is used to form a Grignard reagent, which then reacts with an electrophile.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[5] Be aware that this can be an exothermic process.
-
Extraction: Add diethyl ether (or another suitable organic solvent) and water to the mixture. Transfer to a separatory funnel, shake gently, and allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine, 1 x volume of organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter and concentrate the organic layer as described in Protocol 1.
-
Purification: Purify the crude product, typically by column chromatography.
Visualized Workflows
The following diagrams illustrate the logical flow of the work-up procedures.
Caption: General workflow for the work-up of this compound reactions.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
References
Technical Support Center: Analysis of 1-Iododecane Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-iododecane and analyzing its reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reactions, helping you identify byproducts and ensure data accuracy.
Question 1: I see unexpected peaks in my GC-MS chromatogram after a reaction with this compound. How can I identify them?
Answer:
Unexpected peaks in your chromatogram often correspond to byproducts from side reactions. The two most common types of byproducts in this compound reactions are elimination and coupling products.
-
Elimination Byproducts: These are typically isomers of decene (C₁₀H₂₀). They arise when a base is present or when the reaction is heated, causing the elimination of hydrogen iodide (HI) from the this compound molecule. The most common isomer is 1-decene.
-
Coupling Byproducts: The most common coupling byproduct is eicosane (B133393) (C₂₀H₄₂). This occurs in reactions such as Wurtz coupling, where two molecules of this compound react with a metal (like sodium) to form a longer alkane.
To identify these byproducts, you can compare their retention times and mass spectra with reference data.
Quantitative Data Summary for Identification
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₀H₂₁I | 268.18 | ~1433[1] | 43, 57, 141, 268 |
| 1-Decene | C₁₀H₂₀ | 140.27 | ~987-993[2] | 41, 55, 56, 69, 70, 83, 97, 140[3] |
| Eicosane | C₂₀H₄₂ | 282.55 | ~2000 | 43, 57, 71, 85, 282[4][5] |
Question 2: My peak shapes are poor (e.g., tailing or fronting). What could be the cause and how do I fix it?
Answer:
Poor peak shapes can be caused by several factors related to your sample preparation, GC inlet, or column.
-
Active Sites: Active sites in the GC inlet (e.g., liner) or the column can interact with your analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If you suspect column contamination, you can try to bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column from the inlet side.
-
-
Improper Injection Technique: A slow injection can lead to broad peaks.
-
Solution: Ensure a fast and smooth injection. If using an autosampler, check its settings.
-
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Dilute your sample or use a split injection method to reduce the amount of sample entering the column.
-
-
Inappropriate Temperature: If the injector or column temperature is too low, it can cause peak tailing.
-
Solution: Ensure the injector temperature is sufficient to vaporize your sample and that the column temperature program is optimized for your analytes.
-
Question 3: I'm not seeing my expected product peak, or it's very small. What should I check?
Answer:
Several factors could lead to a missing or small product peak.
-
Reaction Failure: The reaction may not have proceeded as expected.
-
Solution: Re-evaluate your reaction conditions (temperature, reaction time, reagents). It's advisable to analyze a small aliquot of the reaction mixture before workup to check for product formation.
-
-
Sample Degradation: Your product might be unstable and degrading in the hot GC inlet.
-
Solution: Try using a lower injector temperature or a gentler injection technique like cool on-column injection.
-
-
Sample Loss During Workup: Your product might be lost during the extraction or purification steps.
-
Solution: Review your workup procedure. Ensure you are using the correct solvents and techniques to minimize loss.
-
-
Incorrect GC-MS Parameters: The GC-MS method may not be suitable for your product.
-
Solution: Verify that the column and temperature program are appropriate for the volatility of your expected product. Check the mass spectrometer's scan range to ensure it covers the molecular ion of your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most common side reactions involving this compound are:
-
Elimination (E2): This reaction is favored by the presence of a strong, non-nucleophilic base and/or heat, leading to the formation of decene isomers.
-
Wurtz Coupling: This occurs when this compound is reacted with an active metal, such as sodium, resulting in the formation of eicosane.
Q2: How can I minimize the formation of decene byproducts in my nucleophilic substitution reaction?
A2: To favor substitution over elimination:
-
Use a less hindered, strong nucleophile.
-
Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution reactions.
-
Use a polar aprotic solvent.
Q3: What type of GC column is best for analyzing this compound and its byproducts?
A3: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice. This type of column separates compounds primarily based on their boiling points, which is effective for the non-polar analytes involved (this compound, decene, eicosane).
Q4: How do I prepare a reaction mixture of this compound for GC-MS analysis?
A4: A general procedure is as follows:
-
Quench the reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the organic compounds: Extract the mixture with a non-polar organic solvent like diethyl ether or hexane (B92381).
-
Wash the organic layer: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
Dry the organic layer: Dry the organic extract over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate: Filter off the drying agent and carefully evaporate the solvent to concentrate your sample.
-
Dilute for analysis: Dilute a small amount of the concentrated sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 10-100 µg/mL before injecting it into the GC-MS.
Q5: How can I quantify the amount of this compound and its byproducts in my sample?
A5: The most accurate method for quantification is to use an internal standard.
-
Choose an internal standard: Select a compound that is not present in your sample, is chemically similar to your analytes, and elutes close to them in the chromatogram but is well-resolved. For this system, a long-chain alkane like undecane (B72203) or dodecane (B42187) could be a suitable internal standard.
-
Prepare a calibration curve: Create a series of standard solutions containing known concentrations of this compound, the expected byproducts (if available as standards), and a constant concentration of the internal standard.
-
Analyze the standards: Run the standard solutions on the GC-MS.
-
Plot the calibration curve: For each compound, plot the ratio of its peak area to the internal standard's peak area against its concentration.
-
Analyze your sample: Add a known amount of the internal standard to your reaction sample and analyze it using the same GC-MS method.
-
Calculate the concentration: Determine the peak area ratios in your sample and use the calibration curve to find the concentration of each component.
Experimental Protocols
Detailed Methodology for a Model Elimination Reaction and GC-MS Analysis
This protocol describes a simple elimination reaction of this compound and the subsequent analysis of the product mixture by GC-MS.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane (GC grade)
-
Internal standard (e.g., undecane)
Reaction Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous THF (10 mL).
-
Add potassium tert-butoxide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
GC-MS Sample Preparation and Analysis:
-
Dissolve a small amount of the crude product (e.g., 1 mg) in hexane (1 mL).
-
Add a known concentration of an internal standard (e.g., 10 µL of a 1 mg/mL solution of undecane in hexane).
-
Vortex the sample to ensure it is homogenous.
-
Transfer the solution to a GC vial.
-
Inject 1 µL of the sample into the GC-MS.
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-400 m/z
Visualizations
Caption: Experimental workflow from reaction to GC-MS analysis.
Caption: Troubleshooting logic for identifying unknown peaks.
References
Technical Support Center: Scaling Up Reactions Involving 1-Iododecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iododecane in large-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a large scale?
A1: this compound is a skin and eye irritant.[1][2][3][4] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1] this compound is also light-sensitive and can decompose over time, so it should be stored in a cool, dark place.[5] It is incompatible with strong oxidizing agents and strong bases.[1][5]
Q2: How does the long alkyl chain of this compound affect its reactivity and purification in large-scale reactions?
A2: The long, non-polar decyl chain of this compound can lead to solubility issues in some polar solvents, potentially affecting reaction rates. In cross-coupling reactions, the products will also be non-polar, which can make them difficult to crystallize. Purification of these non-polar products on a large scale often relies on column chromatography or vacuum distillation. When using chromatography, a large volume of non-polar eluent is typically required.
Q3: Are there specific challenges to anticipate when scaling up cross-coupling reactions with this compound compared to smaller alkyl halides?
A3: Yes, challenges include:
-
Slower Reaction Rates: The steric bulk of the long alkyl chain can sometimes lead to slower reaction kinetics compared to shorter-chain alkyl halides.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the long alkyl chain can sometimes promote catalyst decomposition pathways.
-
Solubility: Ensuring all reactants are in the same phase can be more challenging with the non-polar this compound, especially when using polar inorganic bases.
-
Product Isolation: The resulting long-chain products are often oils or low-melting solids, making isolation by crystallization difficult. Purification by chromatography on a large scale can be resource-intensive.
Q4: What are the key considerations for choosing a solvent for a scaled-up reaction with this compound?
A4: The ideal solvent should:
-
Dissolve this compound and all other reactants.
-
Have a boiling point suitable for the reaction temperature.
-
Be inert to the reagents and catalyst.
-
Facilitate product purification. For cross-coupling reactions, common solvents include toluene (B28343), THF, and dioxane. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often used.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the coupled product.
Possible Causes and Solutions:
-
Poor Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have decomposed.
-
Solution: Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. For challenging couplings, consider using more advanced biarylphosphine ligands.
-
-
Ineffective Base:
-
Cause: The base may not be strong enough or may have poor solubility in the reaction mixture.
-
Solution: Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). If solubility is an issue, consider using a phase-transfer catalyst or a different solvent system.
-
-
Boronic Acid Decomposition:
-
Cause: Boronic acids can be unstable, especially at high temperatures.
-
Solution: Use a boronic ester (e.g., a pinacol (B44631) ester) which is generally more stable. Add the boronic acid slowly to the reaction mixture.
-
-
Iodide Poisoning of the Catalyst:
-
Cause: Accumulation of iodide ions can inhibit the palladium catalyst.
-
Solution: Adding a halide scavenger like silver salts or using a ligand that is less susceptible to iodide poisoning can be beneficial.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling
Issue: Formation of significant amounts of alkyne homocoupling (Glaser coupling) byproduct.
Possible Causes and Solutions:
-
Presence of Oxygen:
-
Cause: Oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
High Copper(I) Catalyst Loading:
-
Cause: Higher concentrations of the copper co-catalyst can favor the homocoupling pathway.
-
Solution: Reduce the amount of the copper(I) salt. In some cases, a copper-free Sonogashira protocol may be advantageous.
-
-
Inappropriate Base:
-
Cause: The choice of amine base can influence the extent of homocoupling.
-
Solution: Screen different amine bases (e.g., triethylamine (B128534), diisopropylamine) to find the optimal one for your specific substrates.
-
Grignard Reaction
Issue: Difficulty in initiating the Grignard reagent formation.
Possible Causes and Solutions:
-
Passivated Magnesium Surface:
-
Cause: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.
-
Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[6]
-
-
Presence of Moisture:
-
Cause: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used.[6]
-
-
Slow Reaction with this compound:
-
Cause: While iodides are generally reactive, the long alkyl chain might slightly hinder the reaction initiation.
-
Solution: Gentle heating with a heat gun may be required to start the reaction. Once initiated, the reaction is typically exothermic.
-
Troubleshooting Workflow for Grignard Reaction Initiation
Nucleophilic Substitution (e.g., with Sodium Azide)
Issue: Incomplete conversion or slow reaction rate.
Possible Causes and Solutions:
-
Poor Solubility of Nucleophile:
-
Cause: Sodium azide (B81097) has limited solubility in many organic solvents.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to increase the solubility of the nucleophile. Adding a phase-transfer catalyst can also be effective.
-
-
Insufficient Temperature:
-
Cause: The reaction may have a high activation energy.
-
Solution: Increase the reaction temperature, while monitoring for potential side reactions or product decomposition.
-
-
Steric Hindrance:
-
Cause: Although this compound is a primary alkyl halide, the long chain can create some steric hindrance.
-
Solution: Ensure adequate reaction time and consider using a more nucleophilic azide source if available.
-
Quantitative Data for Scaled-Up Reactions
The following tables provide representative data for scaled-up reactions involving this compound and similar long-chain alkyl halides. Note that optimal conditions can vary depending on the specific substrates and equipment used.
Table 1: Suzuki-Miyaura Coupling of Alkyl Halides with Arylboronic Acids
| Alkyl Halide (Scale) | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (gram scale, representative) | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| 1-Bromododecane (gram scale, representative) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (1-3) | K₃PO₄ (2.5) | Toluene | 100-110 | 16-24 | 65-80 |
Table 2: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes
| Alkyl Halide (Scale) | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (mmol scale)[5] | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N (2) | THF | 50-70 | 6-12 | >90 |
| This compound (gram scale, representative) | 1-Octyne | Pd(PPh₃)₄ (1-3) | CuI (2) | i-Pr₂NH (3) | Toluene | 60-80 | 8-16 | 75-90 |
Table 3: Grignard Reagent Formation from this compound
| Scale | Solvent | Activation | Initiation Time | Reaction Time (after addition) | Typical Yield (%) |
| Gram to Kilogram[7] | THF or Diethyl Ether | Iodine or 1,2-dibromoethane | 15-30 min | 1-2 h | 85-95[8] |
Table 4: Nucleophilic Substitution of this compound with Sodium Azide
| Scale | Nucleophile (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Gram scale (representative) | NaN₃ (1.5-2) | DMF | 80-100 | 12-24 | >90 |
Experimental Protocols
Protocol 1: Gram-Scale Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane (B91453) and water. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Protocol 2: Large-Scale Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry, inert-atmosphere flask, add bis(triphenylphosphine)palladium(II) chloride (2 mol%) and copper(I) iodide (1.5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.5 equiv.). Stir for 10 minutes, then add this compound (1.0 equiv.) followed by the dropwise addition of phenylacetylene (1.1 equiv.).
-
Reaction: Heat the mixture to 60 °C and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, filter through a pad of celite, and wash the filter cake with toluene.
-
Purification: Concentrate the filtrate and purify the residue by vacuum distillation or column chromatography.
Protocol 3: Kilogram-Scale Grignard Reagent Formation from this compound
Note: This procedure should only be performed by trained personnel with appropriate safety measures in place.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge magnesium turnings (1.1 equiv.). Ensure the entire system is under a positive pressure of dry nitrogen.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a few crystals of iodine. Slowly add a small amount (approx. 5-10%) of a solution of this compound (1.0 equiv.) in anhydrous THF. The disappearance of the iodine color and a gentle reflux indicate initiation.
-
Addition: Once the reaction has started, add the remaining this compound solution at a rate that maintains a controlled reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, grey-to-brown solution and is typically used directly in the next step.
Protocol 4: Gram-Scale Synthesis of 1-Azidodecane
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.
-
Reagent Addition: Add sodium azide (1.5 equiv.).
-
Reaction: Heat the mixture to 90 °C and stir. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-azidodecane. Further purification is typically not necessary if the starting material is fully consumed.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Stabilizer Removal from Commercial 1-Iododecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of copper stabilizer from commercial 1-iododecane. Adherence to these protocols is crucial for ensuring the purity of this compound, which is essential for its successful application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer added to commercial this compound?
A1: Commercial this compound is prone to degradation over time, primarily through the liberation of free iodine, which can be initiated by exposure to light and heat. This degradation is indicated by the development of a pink or brownish color. To enhance its shelf life and maintain its quality, a stabilizer, typically in the form of a copper chip, is added.[1] Copper acts as a scavenger for any free iodine that may form, thus preventing further decomposition of the alkyl iodide.[2]
Q2: Why do I need to remove the copper stabilizer before using this compound in my reaction?
A2: The copper stabilizer, while essential for storage, can interfere with a variety of chemical reactions. For instance, copper ions can poison sensitive catalysts, particularly palladium catalysts used in cross-coupling reactions. It can also initiate unwanted side reactions or alter the reactivity of organometallic reagents. Therefore, for most synthetic applications, it is imperative to use freshly purified, stabilizer-free this compound.
Q3: What are the signs of this compound degradation?
A3: The primary sign of this compound degradation is a change in color from colorless or pale yellow to a distinct pink, purple, or brown hue. This discoloration is due to the presence of dissolved elemental iodine.
Q4: How should I store purified this compound?
A4: Purified this compound is light-sensitive and should be stored in a cool, dark place, preferably in an amber glass bottle.[3][4] To minimize exposure to air and moisture, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advisable.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Persistent pink/brown color after purification | Incomplete removal of dissolved iodine. | 1. Repeat the aqueous sodium thiosulfate (B1220275) wash. 2. Ensure the sodium thiosulfate solution is fresh and of an appropriate concentration. 3. Increase the contact time with the aqueous phase by gentle swirling. |
| Formation of a stable emulsion during extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of the organic solute. | 1. Instead of shaking, gently invert the separatory funnel multiple times to mix the phases.[6] 2. Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6][7] 3. If the emulsion persists, allow the separatory funnel to stand undisturbed for a longer period. 4. As a last resort, filter the entire mixture through a pad of Celite®.[7] |
| Low yield of purified this compound | 1. Loss of product during aqueous washes. 2. Degradation of this compound during purification. | 1. Ensure complete phase separation before draining the aqueous layer. 2. Back-extract the combined aqueous layers with a small volume of fresh organic solvent to recover any dissolved product. 3. Avoid using strong bases for washing, as this compound is incompatible with them.[3] 4. Minimize exposure to light during the purification process. |
| Reaction failure with purified this compound | Incomplete removal of copper stabilizer. | 1. Repeat the purification procedure, paying close attention to the number and thoroughness of the aqueous washes with the chelating solution. 2. Verify the effectiveness of the copper removal by a qualitative test or quantitative analysis (see Protocol 3). |
Experimental Protocols
Protocol 1: Removal of Copper Stabilizer using Aqueous Washes
This protocol describes the removal of the copper chip and dissolved copper species from commercial this compound by liquid-liquid extraction.
Materials:
-
Commercial this compound (stabilized with a copper chip)
-
Diethyl ether or dichloromethane (B109758) (organic solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Initial Preparation: Carefully remove the visible copper chip from the commercial this compound bottle using clean forceps.
-
Dissolution: In a separatory funnel, dissolve the this compound in an equal volume of an organic solvent such as diethyl ether or dichloromethane.
-
Copper Removal:
-
Add a volume of saturated aqueous ammonium chloride solution equal to the organic layer.
-
Gently invert the separatory funnel 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The aqueous layer may turn blue, indicating the formation of a copper-ammonia complex.[8]
-
Drain and discard the aqueous layer.
-
Repeat the wash with saturated aqueous ammonium chloride two more times, or until the aqueous layer is colorless.
-
-
Removal of Dissolved Iodine (if necessary):
-
If the organic layer has a pink or brownish tint, wash it with a 0.1 M aqueous sodium thiosulfate solution until the color disappears.
-
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Solvent Removal:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.
-
-
Storage: Transfer the purified, colorless this compound to a clean, dry amber glass bottle and store it under an inert atmosphere in a cool, dark place.
Quantitative Data Summary
| Parameter | Method 1: Aqueous Ammonium Chloride Wash |
| Washing Solution | Saturated aqueous NH₄Cl |
| Volume of Washing Solution | Equal to the volume of the organic layer |
| Number of Washes | 3 (or until the aqueous layer is colorless) |
| Mixing Technique | Gentle inversions of the separatory funnel |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
Protocol 2: Purification using a Chelating Resin
For applications requiring extremely low levels of residual copper, a chelating resin can be used as a polishing step.
Materials:
-
This compound (partially purified by Protocol 1)
-
Chelating resin (e.g., Chelex® 100)
-
Glass column or flask
-
Organic solvent (e.g., hexane (B92381) or diethyl ether)
Procedure:
-
Resin Preparation: Prepare a slurry of the chelating resin in the chosen organic solvent and pack it into a glass column, or add the resin directly to a flask containing the partially purified this compound.
-
Chelation:
-
Column Method: Pass the this compound solution through the column at a slow flow rate.
-
Batch Method: Stir the this compound with the resin in a flask for 1-2 hours.
-
-
Separation:
-
Column Method: Collect the eluent.
-
Batch Method: Filter the resin from the this compound solution.
-
-
Solvent Removal (if applicable): If an additional solvent was used, remove it under reduced pressure.
-
Storage: Store the highly purified this compound as described in Protocol 1.
Protocol 3: Quality Control - Verification of Copper Removal
To ensure the complete removal of copper, a qualitative or quantitative analysis can be performed.
Qualitative Test (Rapid Check):
A simple visual inspection of the aqueous washes during Protocol 1 is the first line of quality control. The absence of a blue color in the final ammonium chloride wash indicates a significant reduction in copper concentration.
Quantitative Analysis (For Sensitive Applications):
For applications that are highly sensitive to trace metals, quantitative analysis is recommended.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace levels of metals.[9][10][11][12] A sample of the purified this compound can be submitted to an analytical services laboratory for ICP-MS analysis to determine the residual copper concentration in parts-per-billion (ppb) or parts-per-million (ppm).
Visualizations
Caption: Experimental workflow for the removal of copper stabilizer from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. youngin.com [youngin.com]
- 10. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analytik-jena.fr [analytik-jena.fr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Handling and Disposal of 1-Iododecane Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-iododecane waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous chemical. The primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1][2][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).[1][2][3]
-
It may also cause long-lasting harmful effects to aquatic life.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure risks. The following should be worn:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[1][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator.[1][5]
Q3: How should this compound be stored?
A3: Proper storage is essential for maintaining the stability and safety of this compound:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Protect from direct sunlight and light exposure, as it is light-sensitive.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
-
A small amount of copper chip may be added as a stabilizer.[5][7]
Q4: How is this compound waste classified?
A4: this compound is a halogenated organic compound.[8] Therefore, its waste is classified as hazardous and must be disposed of according to local, regional, and national hazardous waste regulations.[1][3] It should be collected in a designated "halogenated waste" container.[8][9]
Q5: Can I dispose of this compound waste down the drain?
A5: No. Under no circumstances should this compound or any organic liquids be disposed of down a sink or other sewage drain.[5][9] This is to prevent environmental contamination.[6]
Troubleshooting Guides
Scenario 1: You have accidentally spilled a small amount of this compound on the lab bench (less than 1 liter).
| Step | Action |
| 1. Alert & Isolate | Immediately alert others in the vicinity of the spill. Isolate the area to prevent further contamination.[10][11] |
| 2. Ventilate | If it is safe to do so and vapors are present, increase ventilation by opening a fume hood sash.[5][11] If the material is flammable, turn off ignition sources.[10] |
| 3. Don PPE | Put on the appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10] |
| 4. Contain & Absorb | Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[1][5] |
| 5. Collect Waste | Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal as hazardous waste.[1][5] |
| 6. Decontaminate | Clean the spill area thoroughly with soap and water.[5][11] |
| 7. Dispose | Dispose of the contaminated materials and cleaning residues in a designated halogenated hazardous waste container.[10] |
Scenario 2: Your skin or eyes have come into contact with this compound.
| Contact Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if skin irritation occurs or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][5] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₁I[3][5] |
| Molecular Weight | 268.18 g/mol [7] |
| Appearance | Colorless to light yellow liquid[3][12] |
| Boiling Point | 132 °C / 15 mmHg[7] |
| Density | 1.257 g/mL at 25 °C[7] |
| Flash Point | 96 °C / 204.8 °F[1] |
| Water Solubility | Immiscible[12] |
Experimental Protocols
Protocol 1: Standard Handling of this compound
-
Preparation: Before handling, ensure a well-ventilated area, preferably a chemical fume hood, is available.[5] Confirm that a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]
-
Dispensing: Carefully measure and dispense the required amount of this compound, avoiding splashing and the generation of aerosols.
-
Reaction Setup: If used in a reaction, ensure the setup is secure and properly ventilated.
-
Post-Handling: After use, tightly close the container and store it in a designated cool, dry, and dark location away from incompatible materials.[1][6]
-
Decontamination: Clean any contaminated surfaces with soap and water.
-
Waste Collection: Collect any waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.[8][9]
Protocol 2: Disposal of this compound Waste
-
Segregation: Segregate this compound waste from non-halogenated organic waste, aqueous waste, and solid waste.[8][13]
-
Containerization: Use a designated, leak-proof, and properly labeled hazardous waste container for halogenated solvents.[9][13] The label should clearly state "Halogenated Waste" and list the contents.[9]
-
Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources. Keep the container closed except when adding waste.[9]
-
Disposal Request: Once the container is full, arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Do not attempt to treat or dispose of the waste yourself.
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. oehs.tulane.edu [oehs.tulane.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. lookchem.com [lookchem.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Minimizing Beta-Hydride Elimination in 1-Iododecane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize beta-hydride elimination in your reactions involving 1-iododecane.
Frequently Asked Questions (FAQs)
Q1: What is beta-hydride elimination and why is it a problem in reactions with this compound?
A1: Beta-hydride elimination is a common side reaction in organometallic chemistry, particularly in palladium- or nickel-catalyzed cross-coupling reactions. In the context of this compound, after the palladium or nickel catalyst inserts into the carbon-iodine bond (oxidative addition), the resulting metal-alkyl intermediate can undergo a process where a hydrogen atom from the second carbon (the beta-carbon) is transferred to the metal center. This eliminates the metal hydride and forms an alkene, in this case, a mixture of decene isomers. This is problematic as it consumes your starting material and catalyst, leading to lower yields of the desired cross-coupled product.
Q2: What are the key factors that promote beta-hydride elimination?
A2: Several factors can increase the likelihood of beta-hydride elimination:
-
Presence of Beta-Hydrogens: this compound has hydrogens on the carbon atom beta to the iodine, making it susceptible to this reaction.
-
Vacant Coordination Site: The metal catalyst must have an open coordination site to accept the beta-hydride.
-
Syn-Coplanar Conformation: The metal, the alpha-carbon, the beta-carbon, and the beta-hydrogen must be able to align in the same plane for the elimination to occur.
-
High Reaction Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for beta-hydride elimination.
-
Less Bulky or Electron-Poor Ligands: Ligands that are not sterically demanding or are electron-withdrawing can favor beta-hydride elimination.
Q3: What general strategies can I employ to minimize beta-hydride elimination?
A3: To suppress beta-hydride elimination, you can:
-
Use Bulky, Electron-Rich Ligands: Ligands such as bulky phosphines (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs) can sterically hinder the formation of the syn-coplanar conformation required for elimination. Their electron-donating properties also promote the desired reductive elimination step to form the C-C bond.[1][2]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of beta-hydride elimination relative to the desired cross-coupling.[3]
-
Choose the Right Catalyst System: Certain catalyst systems, such as some nickel-based catalysts or palladium catalysts with specific ligands, are known to be more effective at suppressing beta-hydride elimination in the coupling of alkyl halides.[4]
-
Control the Base: The choice and concentration of the base can influence the reaction outcome. In some cases, a weaker base or careful control of stoichiometry can be beneficial.
Troubleshooting Guides
Problem 1: Low yield of my desired cross-coupled product and significant formation of decene in a Suzuki-Miyaura coupling reaction.
Possible Cause: Beta-hydride elimination is outcompeting the desired reductive elimination.
Solutions:
-
Ligand Selection: Switch to a bulkier and more electron-rich phosphine (B1218219) ligand. For aqueous Suzuki-Miyaura couplings of primary alkyl halides, the use of a trisulfonated aryl phosphine ligand like TXPTS has been shown to suppress β-hydride elimination.[5][6] In a reaction of a water-soluble alkyl iodide with an arylboronic acid using a Na2PdCl4/TXPTS catalyst system in water, the desired coupled product was obtained in 50% NMR yield, with only a small amount of the alkene byproduct from β-hydride elimination observed.[5] In contrast, using the sSPhos ligand under similar conditions resulted in a significant amount of the alkene side product (44% by NMR).[5]
-
Reaction Temperature: If possible, lower the reaction temperature. While this may slow down the overall reaction rate, it can disproportionately decrease the rate of beta-hydride elimination.
-
Solvent Choice: For Suzuki reactions, the solvent can play a crucial role. In some cases, a switch to a less polar solvent or the use of anhydrous conditions might be beneficial, although aqueous conditions with the right ligand can also be effective.[5][6]
Problem 2: My Negishi coupling of this compound with an organozinc reagent is giving me a mixture of the desired product and decene.
Possible Cause: The rate of beta-hydride elimination is competitive with the rate of reductive elimination from the palladium-alkyl intermediate.
Solutions:
-
Catalyst System: Employ a catalyst system known to be effective for coupling primary alkyl halides. For instance, catalyst systems based on palladium with bulky, electron-rich phosphine ligands have been developed to address this challenge.
-
Low-Temperature Protocol: Attempt the reaction at a lower temperature. Negishi couplings can often be performed at or below room temperature, which can significantly disfavor beta-hydride elimination.
Problem 3: I am attempting a Kumada coupling with this compound and a Grignard reagent, but the main product I observe is decene.
Possible Cause: Grignard reagents are highly reactive and the reaction conditions may be promoting beta-hydride elimination.
Solutions:
-
Catalyst and Ligand Choice: While traditional nickel catalysts can be used, palladium catalysts often offer better selectivity. The use of bulky phosphine or N-heterocyclic carbene (NHC) ligands is crucial to promote the desired C-C bond formation.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to minimize the rate of beta-hydride elimination.
Quantitative Data Summary
The following table summarizes the impact of ligand choice on the outcome of a Suzuki-Miyaura coupling of a water-soluble primary alkyl iodide, which serves as a good model for this compound reactions.
| Ligand | Coupled Product Yield (NMR) | Alkene Byproduct Yield (NMR) |
| TXPTS | 50% | Not specified, but noted as low |
| sSPhos | 21% | 44% |
| X-Phos | 0% | Not specified |
| TMG | 0% | Not specified |
Data adapted from a study on the aqueous Suzuki-Miyaura coupling of primary alkyl halides.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Water-Soluble Primary Alkyl Iodide with an Arylboronic Acid (Model for this compound)
This protocol is adapted from a literature procedure for the aqueous coupling of primary alkyl halides and can be used as a starting point for optimizing reactions with this compound.[5]
Materials:
-
This compound (or other primary alkyl iodide)
-
Arylboronic acid
-
Na₂PdCl₄ (Palladium catalyst precursor)
-
TXPTS (Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt) (Ligand)
-
K₃PO₄ (Base)
-
Degassed Water (Solvent)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1.2 - 1.5 equivalents), K₃PO₄ (2.0 - 3.0 equivalents), Na₂PdCl₄ (2-5 mol%), and TXPTS (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed water to dissolve the reagents.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst poisoning in reactions with 1-Iododecane
Welcome to the Technical Support Center for reactions involving 1-iododecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges related to catalyst poisoning in cross-coupling and other palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for cross-coupling reactions with this compound, and what are their typical sensitivities?
A: For cross-coupling reactions involving alkyl halides like this compound, common palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with various phosphine (B1218219) ligands. These catalysts are sensitive to a range of poisons. The active Pd(0) species is particularly susceptible to oxidation if the reaction is not performed under an inert atmosphere. Impurities in reagents or solvents, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the palladium center, leading to deactivation.[1][2]
Q2: How does this compound itself contribute to catalyst poisoning?
A: While this compound is the intended substrate, the iodide component can act as a catalyst poison. Iodide is a soft ligand that can form strong bonds with the soft palladium metal center.[3] This can lead to the formation of stable, inactive palladium-iodide complexes, such as bridged dimers, which can slow down or halt the catalytic cycle.[4] The concentration of iodide in the reaction mixture can, therefore, have an inhibitory effect.
Q3: What are the visual indicators of catalyst poisoning or deactivation in my reaction?
A: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5][6] This indicates that the soluble, active Pd(0) catalyst has agglomerated into inactive palladium metal particles. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[5] A reaction mixture that fails to change color as expected or stalls (as monitored by TLC or GC-MS) also suggests catalyst inactivity.
Q4: Can impurities in this compound poison the catalyst?
A: Yes, impurities are a significant source of catalyst poisons. This compound should be purified to remove any residual reagents from its synthesis, such as iodine or oxidizing agents. Trace amounts of sulfur-containing compounds, which can be present in starting materials or solvents, are particularly potent poisons for palladium catalysts.[7] It is recommended to use high-purity, and if necessary, freshly purified reagents and solvents.[5]
Q5: Are there specific ligands that can mitigate catalyst poisoning when using this compound?
A: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center.[7][8] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while protecting the metal from deactivating pathways like aggregation or binding to poisons.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common problem that can often be traced back to catalyst inactivity or suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
| Potential Cause | Explanation & Actionable Solutions |
| Inactive Catalyst | The palladium catalyst is the most critical component. Solution: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the reaction conditions are suitable for its reduction to the active Pd(0) state.[5] |
| Catalyst Poisoning | Impurities in the starting materials (this compound, coupling partner), base, or solvent can deactivate the catalyst. Oxygen is also a common poison. Solution: Ensure all reagents are of high purity. Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Run the reaction under a strict inert atmosphere.[1][5] |
| Suboptimal Ligand | The ligand may not be suitable for stabilizing the catalyst or promoting the reaction with an alkyl halide. Alkyl halides are prone to side reactions like β-hydride elimination. Solution: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which are known to be effective for cross-coupling with alkyl halides.[7][8][9] |
| Incorrect Reaction Conditions | The temperature, base, or solvent may not be optimal for the specific reaction. Solution: Alkyl iodides may require different conditions than aryl iodides. Systematically screen reaction parameters. For example, a stronger, non-coordinating base might be necessary. The reaction temperature may need to be carefully optimized; too low and the reaction won't proceed, too high and catalyst decomposition can occur.[10] |
| Formation of Palladium Black | A black precipitate indicates catalyst decomposition and loss of activity. Solution: This can be caused by oxygen, impurities, or high temperatures. Improve inert atmosphere techniques, use purer reagents, and consider running the reaction at a lower temperature. Some solvents, like THF, have been anecdotally reported to promote palladium black formation in some cases.[5][11] |
Issue 2: Formation of Significant Byproducts
Question: My reaction is consuming the this compound, but I am getting significant byproducts instead of my desired product. What is happening?
Answer: The formation of byproducts often points to competing reaction pathways that are favored over the desired cross-coupling.
| Potential Cause | Explanation & Actionable Solutions |
| β-Hydride Elimination | This is a very common side reaction with alkyl halides that have hydrogens on the beta-carbon. The palladium-alkyl intermediate eliminates a palladium hydride species to form an alkene (e.g., decene) and the reduced form of your coupling partner. Solution: The choice of ligand is critical to prevent this. Bulky ligands can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination step.[12] |
| Homocoupling | The coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) reacts with itself. Solution: In Sonogashira coupling, homocoupling (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen. Ensure strict anaerobic conditions.[5] If the problem persists, a copper-free Sonogashira protocol may be necessary. In Suzuki coupling, homocoupling of the boronic acid can be minimized by optimizing the base and reaction conditions. |
| Reduction of this compound | The C-I bond is reduced to a C-H bond, forming decane. Solution: This can be caused by certain bases or impurities acting as hydride sources. Ensure high-purity reagents and consider screening different bases. |
Data Presentation
Illustrative Impact of Common Catalyst Poisons
| Poison | Typical Source | Concentration | Mechanism of Poisoning | Illustrative Effect on Yield |
| Sulfur Compounds | Impurities in reagents/solvents | ppm level | Strong, irreversible coordination to Pd center, blocking active sites.[7] | Severe decrease |
| Oxygen | Atmospheric leaks | > ppm level | Oxidation of active Pd(0) to inactive Pd(II).[1] | Significant decrease |
| Water | Wet solvents/reagents | > 0.1% v/v | Can interfere with base activity and promote side reactions. | Moderate decrease |
| Excess Iodide | From substrate (this compound) | High [I⁻] | Formation of stable, inactive Pd-I complexes.[3][4] | Moderate decrease |
| Nitrogen Ligands | Amine/amide impurities | ppm level | Competitive binding to the palladium center.[2] | Mild to moderate decrease |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound
This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg, finely ground)
-
Anhydrous, degassed toluene (B28343) (5 mL) and water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the arylboronic acid.
-
Add anhydrous, degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Representative Heck-Type Reaction of this compound
This protocol is adapted from procedures for Heck-type reactions of unactivated alkyl iodides.[13]
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Styrene (or other alkene, 2.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
9-Methylacridine (ligand, 0.1 mmol, 17.9 mg)
-
Cs₂CO₃ (2.0 mmol, 652 mg)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂, 9-methylacridine, and Cs₂CO₃ to an oven-dried reaction vial equipped with a stir bar.
-
Add the alkene and this compound.
-
Add anhydrous, degassed DMF (5 mL).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS if possible.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the filtrate with water (3 x 15 mL) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Regeneration of a Poisoned Pd/C Catalyst
This protocol describes a general method for regenerating a palladium on carbon (Pd/C) catalyst that has become deactivated, for instance, by organic residues.
Procedure:
-
Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture using a suitable filter medium (e.g., celite pad).
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed products and starting materials. Follow this with several washes with a solvent in which organic poisons might be soluble (e.g., methanol (B129727) or chloroform).[14]
-
Aqueous Wash: Create a slurry of the catalyst in deionized water. Stir for 30 minutes, then filter. Repeat this step 2-3 times to remove any water-soluble salts.
-
Oxidative Treatment (Caution: Perform in a well-ventilated fume hood): Create a slurry of the washed catalyst in deionized water. While stirring, slowly add a 3% hydrogen peroxide solution dropwise. Continue stirring for 2-4 hours at room temperature. This step helps to oxidize and remove strongly adsorbed organic poisons.
-
Final Wash and Dry: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral. Then, wash with ethanol (B145695) or methanol to remove water.
-
Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The regenerated catalyst can then be stored under an inert atmosphere.
Visualizations
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Oxidative Ligand Transfer of Rh-Carbynoids and Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions of 1-Iododecane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-iododecane in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in cross-coupling reactions involving this compound?
A1: The base plays several crucial roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by activating the organoboron species.[1] In Heck reactions, the base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[2] For Sonogashira couplings, an amine base is used to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[3][4] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile, allowing it to bind to the palladium center.[5]
Q2: How does the strength of the base affect reactions with this compound?
A2: The choice of base strength is critical. A base must be strong enough to facilitate the desired catalytic step (e.g., deprotonate an amine or activate a boronic acid) but not so strong that it causes unwanted side reactions.[6] With alkyl halides like this compound, a common side reaction is β-hydride elimination. Overly strong bases can promote this pathway, leading to the formation of 1-decene (B1663960) and reduced yield of the desired coupled product.
Q3: Can the choice of base influence catalyst stability?
A3: Yes, the base can impact the stability and activity of the palladium catalyst. Some bases can interact with the palladium center or the ligands. For instance, in Buchwald-Hartwig aminations, the amine substrate or product can sometimes act as a ligand and inhibit the catalyst; using a strong, non-coordinating base helps mitigate this.[7] The proper choice of base helps maintain an efficient catalytic cycle and prevents the formation of inactive palladium species like palladium black.[8][9]
Q4: Are there general guidelines for selecting a base for a specific type of cross-coupling reaction with this compound?
A4: Yes, general guidelines exist based on the reaction type:
-
Suzuki-Miyaura: Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in the presence of water.[10][11]
-
Heck: Organic amine bases like triethylamine (B128534) (Et₃N) or inorganic bases like potassium acetate (B1210297) are typical.[12]
-
Sonogashira: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is standard.[3]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.[7][8]
-
Kumada: This reaction uses a Grignard reagent, which is inherently basic, so an external base is typically not added.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on the role of the base.
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Action |
| Inappropriate Base Strength | The base may be too weak to facilitate the key step in the catalytic cycle. For Suzuki reactions, switch from a carbonate to a stronger phosphate (B84403) base. For Buchwald-Hartwig aminations, ensure a strong base like NaOt-Bu is used.[6][7] |
| Poor Base Solubility | The base may not be sufficiently soluble in the reaction solvent. For Suzuki reactions, adding a small amount of water can help dissolve inorganic bases like K₃PO₄.[10] For other reactions, consider switching to a more soluble organic base or a different solvent system. |
| Base Degradation | Some bases, especially organic amines, can degrade over time or react with atmospheric CO₂. Use a freshly opened bottle or purify the base before use (e.g., distillation of triethylamine).[9] |
Issue 2: Significant Formation of 1-Decene (β-Hydride Elimination Product)
| Potential Cause | Recommended Action |
| Base is Too Strong | A very strong base can promote the β-hydride elimination pathway from the alkyl-palladium intermediate.[14] Switch to a milder base (e.g., from an alkoxide to a carbonate). |
| High Reaction Temperature | Higher temperatures can favor elimination side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.[15] |
| Bulky Ligand Not Used | Bulky, electron-rich ligands on the palladium catalyst can promote the desired reductive elimination over β-hydride elimination.[10] Ensure an appropriate ligand (e.g., a Buchwald-type biarylphosphine) is being used. |
Issue 3: Formation of Homocoupled Products
| Potential Cause | Recommended Action |
| Presence of Oxygen (Sonogashira) | In Sonogashira couplings, oxygen promotes the copper-mediated homocoupling of the alkyne (Glaser coupling). Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). |
| Incorrect Base (Suzuki) | While less common with alkyl halides, certain conditions can favor the homocoupling of the boronic acid.[10] Re-evaluate the base and solvent system; sometimes a change from aqueous to anhydrous conditions can help. |
Data Presentation: Effect of Base in Cross-Coupling Reactions
The following table provides a qualitative summary of common bases and their typical performance in various cross-coupling reactions involving alkyl halides like this compound.
| Coupling Reaction | Base | Typical Strength | Common Solvents | Key Considerations & Potential Issues |
| Suzuki-Miyaura | K₂CO₃, Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Good general-purpose bases.[16] May require heating. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often more effective than carbonates for challenging substrates.[11] | |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive. Can be used under anhydrous conditions. | |
| Heck | Et₃N, DIPEA | Moderate (Organic) | DMF, Acetonitrile | Acts as both base and solvent in some cases. Must be pure.[9] |
| K₂CO₃, NaOAc | Moderate (Inorganic) | DMF, DMAc | Good for substrates sensitive to strong organic bases. | |
| Sonogashira | Et₃N, Piperidine | Moderate (Amine) | THF, Toluene | Acts as both base and solvent. Rigorous degassing is critical to prevent homocoupling.[3][9] |
| Buchwald-Hartwig | NaOt-Bu | Very Strong | Toluene, Dioxane | The standard for many C-N couplings. Highly moisture-sensitive.[15] |
| LHMDS, KHMDS | Very Strong | THF, Toluene | Strong, non-nucleophilic alternative to alkoxides.[8] | |
| Cs₂CO₃, K₃PO₄ | Moderate-Strong | Dioxane, Toluene | Milder options for base-sensitive substrates, may require higher temperatures or more active catalysts.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl- or Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk tube and dry the vessel under vacuum with a heat gun. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: Under a positive pressure of inert gas, add the palladium catalyst, the boronic acid, and the base to the Schlenk tube.
-
Degassing: Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Addition of Liquids: Add the degassed solvent via syringe, followed by the this compound.
-
Reaction: Place the sealed tube in a preheated oil bath or aluminum block set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously for the specified reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound cross-coupling reactions.
Caption: Decision logic for selecting a base for this compound cross-coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Analysis of 1-Iododecane and 1-Bromodecane in SN2 Reactions
For researchers, scientists, and drug development professionals, the judicious selection of alkylating agents is a cornerstone of efficient synthetic strategy. In the landscape of SN2 reactions, the choice of the alkyl halide leaving group is a critical determinant of reactivity and overall success of a transformation. This guide presents an objective, data-supported comparison of two homologous long-chain alkyl halides, 1-iododecane and 1-bromodecane (B1670165), to inform their application in nucleophilic substitution reactions.
The Decisive Role of the Leaving Group in SN2 Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted process where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group. The rate of this single-step reaction is directly proportional to the concentrations of both the nucleophile and the substrate. A principal factor governing the reaction kinetics is the nature of the leaving group. An ideal leaving group is a species that is stable upon its departure, which generally corresponds to a weak base.
In the context of 1-halodecanes, the halide ion serves as the leaving group. The superiority of iodide as a leaving group compared to bromide is a well-established principle in organic chemistry.[1][2] This enhanced leaving group ability of iodide is primarily attributed to two key factors:
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. A lower bond dissociation energy means that less energy is required to cleave the C-I bond in the transition state, resulting in a lower activation energy and, consequently, a faster reaction rate.[3]
-
Anionic Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). The negative charge is dispersed over a greater volume, leading to a more stable anion in solution.[3] This increased stability of the departing iodide ion makes it a more favorable leaving group.
Quantitative Comparison of Reactivity
| Substrate (Proxy) | Leaving Group | Relative Rate Constant (krel) |
| n-Butyl Iodide | I⁻ | ~30,000 |
| n-Butyl Bromide | Br⁻ | 1,000 |
Note: The data presented is for n-butyl halides reacting with a chloride nucleophile in acetone (B3395972) and is used to illustrate the established reactivity trend. The relative rates are proxies for this compound and 1-bromodecane.[4]
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1-bromodecane, a competitive SN2 reaction can be performed and the product distribution analyzed over time. A common method for such a study is a Finkelstein-type reaction, where a halide is displaced by another.
Comparative Kinetic Analysis of this compound and 1-Bromodecane with Sodium Azide (B81097)
This protocol outlines a method to determine the second-order rate constants for the SN2 reaction of this compound and 1-bromodecane with sodium azide in an acetone solvent.
Objective: To quantitatively compare the SN2 reactivity of this compound and 1-bromodecane with sodium azide.
Materials:
-
This compound
-
1-Bromodecane
-
Sodium azide (NaN₃)
-
Anhydrous Acetone
-
Standardized solution of silver nitrate (B79036) (AgNO₃)
-
Dichlorofluorescein indicator
-
Volumetric flasks, pipettes, burette, and constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-bromodecane in separate volumetric flasks using anhydrous acetone as the solvent.
-
Prepare a solution of sodium azide (e.g., 0.1 M) in anhydrous acetone in a separate volumetric flask.
-
-
Reaction Setup:
-
Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a water bath.
-
To initiate the reaction, mix equal volumes of the alkyl halide solution and the sodium azide solution in a reaction vessel maintained at the constant temperature.
-
-
Kinetic Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known volume of a standardized silver nitrate solution. This will precipitate the unreacted azide ions as silver azide (AgN₃).
-
Back-titrate the excess silver nitrate with a standardized solution of sodium chloride using dichlorofluorescein as an indicator to determine the concentration of unreacted azide ions.
-
-
Data Analysis:
-
Plot the reciprocal of the azide ion concentration (1/[N₃⁻]) against time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of the line is equal to the second-order rate constant (k).
-
Compare the rate constants obtained for this compound and 1-bromodecane to determine their relative reactivity.
-
Visualizing the SN2 Pathway and Experimental Logic
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and the logical workflow of a comparative experiment.
Caption: Generalized SN2 reaction mechanism showing backside attack and the transition state.
Caption: Logical workflow for the comparative kinetic analysis of this compound and 1-bromodecane.
References
A Comparative Analysis of 1-Iododecane and 1-Chlorodecane for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is a critical factor influencing reaction efficiency, yield, and overall project timelines. Among the versatile building blocks available, long-chain haloalkanes such as 1-iododecane and 1-chlorodecane (B1663957) are frequently employed. This guide provides a detailed comparative study of these two essential compounds, offering insights into their physicochemical properties, relative reactivity, and practical applications, supported by experimental protocols and data-driven visualizations.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of this compound and 1-chlorodecane is crucial for their effective use in the laboratory. The following table summarizes their key physicochemical characteristics.
| Property | This compound | 1-Chlorodecane |
| Molecular Formula | C₁₀H₂₁I | C₁₀H₂₁Cl |
| Molecular Weight ( g/mol ) | 268.18[1][2] | 176.72[3] |
| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid[4] |
| Boiling Point (°C) | 264.2 at 760 mmHg | 223 - 226[4] |
| Melting Point (°C) | -16[5] | -34[6][7][8] |
| Density (g/mL) | 1.257 at 25°C[1] | 0.868 at 25°C[8] |
| Refractive Index (n20/D) | 1.485[1] | 1.437[8] |
| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; soluble in many organic solvents like ethanol (B145695) and ether.[4] |
Reactivity Comparison: The Halogen's Role
The primary difference in the chemical behavior of this compound and 1-chlorodecane stems from the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates their relative reactivity in nucleophilic substitution reactions, a cornerstone of their synthetic utility.
In both Sₙ1 and Sₙ2 reactions, the C-X bond is broken. A weaker bond leads to a lower activation energy and, consequently, a faster reaction rate. The bond dissociation energies for C-I and C-Cl are approximately 228 kJ/mol and 324 kJ/mol, respectively. This substantial difference in bond strength renders This compound a significantly more reactive substrate than 1-chlorodecane in nucleophilic substitution reactions.
This enhanced reactivity makes this compound the preferred choice for reactions where a higher rate is desired or when dealing with weaker nucleophiles. Conversely, 1-chlorodecane's lower reactivity can be advantageous when greater stability or selectivity is required.
A classic example illustrating this reactivity difference is the Finkelstein reaction , where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone, highlighting the favorable thermodynamics of forming the C-I bond from a C-Cl bond in this system.
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for two common and important reaction types are provided below: the Williamson ether synthesis and the formation of a Grignard reagent.
Experimental Protocol 1: Williamson Ether Synthesis of Decyl Phenyl Ether
This protocol outlines the synthesis of decyl phenyl ether from phenol (B47542) and either this compound or 1-chlorodecane, allowing for a direct comparison of their performance.
Materials:
-
Phenol
-
This compound or 1-Chlorodecane
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous DMF.
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.
-
To this mixture, add either this compound (1.05 equivalents) or 1-chlorodecane (1.05 equivalents).
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours (for this compound) or 12 hours (for 1-chlorodecane). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain decyl phenyl ether.
Expected Outcome:
Due to its higher reactivity, the reaction with This compound is expected to proceed faster and potentially give a higher yield under identical reaction times compared to 1-chlorodecane.
Experimental Protocol 2: Synthesis of Decylmagnesium Halide (Grignard Reagent)
This protocol describes the formation of a Grignard reagent from either this compound or 1-chlorodecane.
Materials:
-
Magnesium turnings
-
This compound or 1-Chlorodecane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of either this compound (1.0 equivalent) or 1-chlorodecane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the haloalkane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining haloalkane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
Expected Outcome:
The formation of the Grignard reagent is typically faster and easier to initiate with This compound due to its greater reactivity. 1-Chlorodecane may require more vigorous initiation and longer reaction times. The resulting Grignard reagent can then be used in subsequent reactions, such as additions to carbonyl compounds.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the comparative reactivity and a typical experimental workflow.
Caption: Comparative reactivity of this compound and 1-Chlorodecane.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
A Comparative Guide to the Reactivity of Primary vs. Secondary Iodoalkanes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of alkyl halides is a fundamental aspect of organic synthesis, underpinning the construction of a vast array of molecules, including active pharmaceutical ingredients. Among the haloalkanes, iodoalkanes stand out for their high reactivity, a consequence of the relatively weak carbon-iodine bond. Understanding the nuanced differences in reactivity between primary and secondary iodoalkanes is crucial for controlling reaction pathways and optimizing synthetic routes. This guide provides an objective comparison of the performance of primary and secondary iodoalkanes in nucleophilic substitution (S(_N)2) and elimination (E2) reactions, supported by experimental data and detailed methodologies.
Executive Summary
The structural arrangement of iodoalkanes—specifically, whether the iodine atom is attached to a primary or a secondary carbon—profoundly influences their reaction kinetics and mechanistic pathways. Primary iodoalkanes, with their minimal steric hindrance, are highly susceptible to S(_N)2 reactions. In contrast, secondary iodoalkanes, which present a more sterically crowded environment, exhibit a greater propensity for E2 reactions, particularly in the presence of a strong, bulky base. This guide will delve into the quantitative differences in reactivity and provide the necessary experimental frameworks for their evaluation.
Data Presentation: A Quantitative Comparison of Reactivity
The following table summarizes the relative reaction rates for a representative primary iodoalkane (1-iodobutane) and a secondary iodoalkane (2-iodobutane) in S(_N)2 and E2 reactions. This data, compiled from established chemical principles and computational studies, highlights the significant impact of substrate structure on reactivity.
| Iodoalkane | Structure | Type | Relative Rate of S(_N)2 Reaction (with NaI in Acetone) | Relative Rate of E2 Reaction (with KOtBu in t-BuOH) |
| 1-Iodobutane (B1219991) | CH₃CH₂CH₂CH₂I | Primary (1°) | ~30 | ~1 |
| 2-Iodobutane (B127507) | CH₃CH₂CH(I)CH₃ | Secondary (2°) | 1 | ~5 |
Note: The relative rates are illustrative and based on the established principles of S(_N)2 and E2 reactions, supported by computational models and qualitative experimental observations. The S(_N)2 reaction rate for 1-iodobutane is significantly faster than for 2-iodobutane due to reduced steric hindrance[1]. Conversely, the E2 reaction is favored for the secondary iodoalkane as it leads to the formation of a more substituted (and thus more stable) alkene product.
Reaction Pathways and Controlling Factors
The competition between substitution and elimination is a key consideration in the reactions of iodoalkanes. The preferred pathway is determined by several factors, including the structure of the iodoalkane, the nature of the nucleophile/base, and the reaction conditions.
Nucleophilic Substitution (S(_N)2)
The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is simultaneously displaced. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
-
Primary Iodoalkanes: The carbon atom attached to the iodine in a primary iodoalkane is bonded to only one other carbon atom, leaving it relatively unhindered. This allows for easy backside attack by a nucleophile, resulting in a fast S(_N)2 reaction rate.
-
Secondary Iodoalkanes: In a secondary iodoalkane, the carbon atom bearing the iodine is attached to two other carbon atoms. This increased steric bulk impedes the approach of the nucleophile, leading to a significantly slower S(_N)2 reaction rate compared to its primary counterpart.
Elimination (E2)
The E2 reaction is also a one-step process where a base removes a proton from a carbon atom adjacent to the one bearing the iodine, leading to the formation of a double bond and the expulsion of the iodide ion.
-
Primary Iodoalkanes: While E2 reactions can occur with primary iodoalkanes, they are generally slower than with secondary iodoalkanes. This is because the primary substrate leads to a less substituted, and therefore less stable, alkene product.
-
Secondary Iodoalkanes: Secondary iodoalkanes are more prone to E2 reactions, especially with strong, sterically hindered bases like potassium tert-butoxide. The elimination reaction of a secondary iodoalkane can lead to the formation of a more substituted and thermodynamically more stable alkene (Zaitsev's rule), which is a driving force for this pathway.
Mandatory Visualization
S(_N)2 Reaction Mechanism
References
A Comparative Guide to the Kinetic Analysis of 1-Iododecane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 1-iododecane in bimolecular nucleophilic substitution (SN2) reactions. As a primary alkyl iodide, this compound serves as an excellent substrate for investigating the interplay of nucleophile strength and solvent effects on reaction rates. This document summarizes key kinetic data, details reaction mechanisms, and provides standardized experimental protocols for kinetic analysis, offering a valuable resource for optimizing synthetic routes and understanding reaction dynamics.
Executive Summary
Nucleophilic substitution reactions involving this compound predominantly follow the SN2 pathway. This mechanism is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the iodide leaving group.[1][2] The rate of this bimolecular reaction is highly sensitive to the nature of the nucleophile, the choice of solvent, and the reaction temperature. Due to the primary nature of the substrate, the unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is energetically unfavorable. However, competition from the bimolecular elimination (E2) pathway may be observed, particularly when employing sterically hindered, strongly basic nucleophiles. A thorough understanding of the kinetics of these reactions is paramount for the strategic design of synthetic pathways and the development of novel chemical entities.
Data Presentation: A Comparative Analysis of Reaction Kinetics
Table 1: Effect of Nucleophile on the SN2 Reaction Rate with 1-Halobutane in Acetone (B3395972) at 25°C
This table illustrates the well-established trend of nucleophilicity. Note that the data is for n-butyl halides and serves to demonstrate the expected relative reactivity with this compound. The trend of I > Br as a leaving group is consistent across primary alkyl halides.[3]
| Nucleophile (Nu⁻) | Substrate | Relative Rate Constant (k) |
| I⁻ | n-BuBr | 1.00 |
| CN⁻ | n-BuBr | 0.83 |
| N₃⁻ | n-BuBr | 0.67 |
| SCN⁻ | n-BuBr | 0.42 |
| Cl⁻ | n-BuBr | 0.008 |
| I⁻ | n-BuI | ~5-10 |
Table 2: Effect of Leaving Group on the SN2 Reaction Rate with Azide (B81097) (N₃⁻) in Acetone
This table highlights the superior leaving group ability of iodide compared to other halides. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, facilitating its cleavage in the SN2 transition state.[4] This results in significantly faster reaction rates.[4]
| Substrate | Relative Rate Constant (k) |
| This compound | ~30,000 |
| 1-Bromodecane (B1670165) | 1,000 |
| 1-Chlorodecane | 40 |
Table 3: Effect of Solvent on the SN2 Reaction Rate of 1-Bromobutane with Azide (N₃⁻)
The choice of solvent profoundly impacts the rate of SN2 reactions. Polar aprotic solvents, such as acetone and DMF, are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive. In contrast, polar protic solvents, like ethanol (B145695) and methanol, form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing the reaction rate.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k) |
| Dimethylformamide (DMF) | 37 | 2800 |
| Acetone | 21 | 1000 |
| Ethanol | 24 | 4 |
| Methanol | 33 | 1 |
Mandatory Visualization
Caption: SN2 reaction pathway for this compound.
Caption: General experimental workflow for kinetic analysis.
Experimental Protocols
Protocol 1: Kinetic Analysis by Gas Chromatography (GC)
This protocol describes a method for comparing the SN2 reactivity of this compound and an alternative, 1-bromodecane, through a competition experiment.
Objective: To semi-quantitatively compare the SN2 reactivity of this compound and 1-bromodecane with sodium azide in acetone.
Materials:
-
This compound
-
1-Bromodecane
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Dodecane (B42187) (internal standard)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted water bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Standard Preparation: Prepare a standard mixture containing known concentrations of this compound, 1-bromodecane, and the dodecane internal standard in acetone. This will be used to determine the relative response factors of the analytes.
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of sodium azide in anhydrous acetone. Add a known amount of dodecane to serve as an internal standard. Place the flask in a thermostatted water bath to equilibrate at the desired reaction temperature (e.g., 50°C).
-
Reaction Initiation: To the stirred solution of sodium azide, add equimolar amounts of this compound and 1-bromodecane. Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold water and diethyl ether. Shake vigorously to extract the organic components into the ether layer.
-
GC Analysis: Inject a small sample of the ether layer into the GC-FID. The GC method should be optimized to separate this compound, 1-bromodecane, and the dodecane internal standard.
-
Data Analysis: Integrate the peak areas of this compound, 1-bromodecane, and the internal standard in each chromatogram.[5] By comparing the disappearance of the starting materials over time, the relative reactivity can be determined. The more reactive alkyl halide will be consumed at a faster rate.[6]
Protocol 2: Kinetic Analysis by Titration
This protocol provides a method for determining the second-order rate constant for the reaction of this compound with sodium azide in acetone.[3]
Objective: To determine the second-order rate constant for the SN2 reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Standardized silver nitrate (B79036) (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator
-
Volumetric flasks, pipettes, burette
-
Thermostatted water bath
-
Ice bath
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone.
-
Reaction Initiation: Place the sodium azide solution in a flask and allow it to equilibrate in the thermostatted water bath. In a separate flask, equilibrate the this compound solution. To start the reaction, rapidly add the this compound solution to the sodium azide solution and start a timer.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing ice-cold water to quench the reaction.
-
Titration: Add a few drops of potassium chromate indicator to the quenched aliquot. Titrate the unreacted sodium azide with a standardized solution of silver nitrate. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
Data Analysis:
-
Calculate the concentration of unreacted sodium azide at each time point.
-
Determine the concentration of this compound at each time point based on the stoichiometry of the reaction.
-
Plot the reciprocal of the concentration of this compound (1/[C₁₀H₂₁I]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is equal to the second-order rate constant (k).[3]
-
By performing these kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This comprehensive kinetic analysis provides valuable insights into the factors governing the nucleophilic substitution reactions of this compound, enabling researchers to make informed decisions in the design and optimization of synthetic processes.
References
A Comparative Guide to the Purity Analysis of 1-Iododecane by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of chemical compounds, ensuring the reliability of experimental results and meeting regulatory standards. For 1-iododecane, a key intermediate in organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a powerful, direct, and non-destructive method for purity assessment. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.
Data Presentation
The purity of this compound can be affected by residual starting materials, byproducts, or degradation products. ¹H NMR spectroscopy is highly effective in identifying and quantifying these impurities.
Table 1: ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| This compound | -CH₂-I | ~3.18 | Triplet | 2 |
| -CH₂-CH₂-I | ~1.82 | Multiplet | 2 | |
| -(CH₂)₇- | ~1.27 | Multiplet | 14 | |
| -CH₃ | ~0.89 | Triplet | 3 | |
| 1-Decanol | -CH₂-OH | ~3.64 | Triplet | 2 |
| -(CH₂)₈- | ~1.26 | Multiplet | 16 | |
| -CH₃ | ~0.88 | Triplet | 3 | |
| Decane | -(CH₂)₈- | ~1.26 | Multiplet | 16 |
| -CH₃ | ~0.88 | Triplet | 6 | |
| 1,10-Diiododecane | -CH₂-I | ~3.18 | Triplet | 4 |
| -CH₂-CH₂-I | ~1.82 | Multiplet | 4 | |
| -(CH₂)₆- | ~1.29-1.40 | Multiplet | 12 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.[1]
Table 2: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase; detection by ionization in a flame. | Separation based on partitioning between mobile and stationary phases; detection based on changes in refractive index. |
| Quantification | Absolute, using a certified internal standard.[2][3] | Relative (area percent) or absolute with a specific reference standard. | Relative (area percent) or absolute with a specific reference standard. |
| Structural Info | Yes, provides detailed structural information of analyte and impurities. | No, retention time is the primary identifier. | No, retention time is the primary identifier. |
| Sensitivity | Moderate (µg to mg).[4] | High (pg to ng).[5] | Low to moderate. |
| Precision | Very High (RSD < 1%).[5] | High (RSD < 2%).[5] | Moderate. |
| Sample Prep | Simple weighing and dissolution.[6][7] | Dilution in a volatile solvent. | Dissolution in mobile phase.[8] |
| Non-volatile Impurities | Detects non-volatile impurities. | Does not detect non-volatile impurities. | Detects non-volatile impurities. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | Does not detect non-volatile or thermally unstable impurities. | Universal detection for non-volatile compounds.[8] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination of this compound
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.[6]
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (with a known purity) into the same vial. The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (e.g., CDCl₃).[7]
-
Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Dummy Scans: 4
-
-
Ensure the spectral width is adequate to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.1-0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet at ~3.18 ppm corresponding to the -CH₂-I protons) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis of this compound
This protocol provides a method for determining the relative purity of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable volatile solvent.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Mandatory Visualization
The following diagrams illustrate the workflow for the purity analysis of this compound by qNMR and a logical comparison with GC-FID.
Caption: Workflow for the purity analysis of this compound by quantitative NMR (qNMR).
Caption: Logical comparison of qNMR and GC-FID for this compound purity analysis.
References
- 1. This compound(2050-77-3) 1H NMR [m.chemicalbook.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Analysis of 1-Iododecane and Its Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-iododecane and a representative suite of its common reaction products. Experimental data from established literature and theoretical principles are presented to support the objective comparison of different analytical approaches.
Introduction to this compound and its Reactivity
This compound is a long-chain alkyl halide commonly employed as a synthetic intermediate. Its reactivity is dominated by the susceptibility of the carbon-iodine bond to nucleophilic substitution and elimination reactions. Understanding the separation of this compound from its potential products and byproducts is crucial for monitoring reaction progress and ensuring the purity of the desired compound.
This guide will focus on the HPLC analysis of a model reaction mixture containing:
-
This compound (Starting Material)
-
Decyl Phenyl Ether (Product of Williamson Ether Synthesis)
-
1-Azidodecane (Product of Azide Substitution)
-
1-Decanol (Potential Hydrolysis Product)
-
1-Decene (Potential Elimination Byproduct)
Comparative HPLC Methods for the Analysis of this compound and its Derivatives
The separation of this compound and its derivatives can be effectively achieved using reversed-phase HPLC. Due to the nonpolar nature of the decyl chain in all compounds, a C18 or C8 stationary phase is suitable. The primary difference in retention will be dictated by the polarity of the functional group.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Data Presentation: Predicted Elution Order and Method Comparison
The following tables summarize the predicted elution order and compare two common reversed-phase
A Comparative Guide to Palladium Catalysts for 1-Iododecane Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For substrates such as 1-iododecane, a long-chain alkyl halide, the choice of an appropriate palladium catalyst is critical to achieving optimal reaction outcomes. This guide provides a comparative analysis of commonly employed palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid. The data has been compiled from literature sources and represents typical reaction conditions and achievable yields.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-5 | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 2-12 | 85-95[1] |
| Pd(dppf)Cl₂ | 1-3 | K₂CO₃ | THF or DME | 60-80 | 1-6 | 90-98[1] |
| Pd(OAc)₂ / SPhos | 2 / 4 | KF | Toluene/H₂O | 80 | 4 | ~95 (estimated for similar substrates)[2] |
| Pd-NHC Complex | 1-3 | K₂CO₃ | C₂H₅OH | 80 | 6 | >95[3] |
Note: Yields are highly dependent on specific reaction conditions and substrate purity. The data presented should be considered representative.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using different palladium catalysts are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol).[1] The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (specified mol%) and any additional ligand are added under a positive flow of inert gas. The appropriate solvent system is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Protocol 1: Using Pd(PPh₃)₄
-
Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol).
-
Catalyst: Pd(PPh₃)₄ (3 mol%).
-
Solvent: Toluene/H₂O (4:1, 5 mL).
-
Temperature: 90 °C.
-
Time: 8 hours.
Protocol 2: Using Pd(dppf)Cl₂
-
Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).
-
Catalyst: Pd(dppf)Cl₂ (2 mol%).
-
Solvent: THF (5 mL).
-
Temperature: 70 °C.
-
Time: 4 hours.
Protocol 3: Using a Buchwald Ligand (SPhos)
-
Reactants: this compound (1.0 mmol), phenylboronic acid (1.5 mmol), KF (2.0 mmol).
-
Catalyst: Pd(OAc)₂ (2 mol%), SPhos (4 mol%).
-
Solvent: Toluene/H₂O (10:1, 5 mL).
-
Temperature: 80 °C.
-
Time: 4 hours.
Protocol 4: Using an N-Heterocyclic Carbene (NHC) Complex
-
Reactants: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).
-
Catalyst: Pd-NHC@Eu-BCI (25 mg, catalyst loading dependent on Pd content).[3]
-
Solvent: C₂H₅OH (5 mL).[3]
-
Temperature: 80 °C.[3]
-
Time: 6 hours.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
Validating the Synthesis of 1-Iododecane: A Comparative Guide to Three Key Synthetic Routes
For researchers and professionals in organic synthesis and drug development, the efficient and reliable synthesis of alkyl iodides, such as 1-iododecane, is a fundamental requirement. This compound serves as a versatile intermediate in a variety of chemical transformations, including nucleophilic substitutions and the formation of Grignard reagents. This guide provides a comprehensive comparison of three distinct and established synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. The methodologies covered are the Finkelstein reaction, the Appel reaction, and a classical approach utilizing phosphorus and iodine.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway for this compound is contingent on several factors, including the availability of starting materials, desired yield and purity, reaction time, and the reaction scale. The following table summarizes the key quantitative data for the three discussed methods, providing a clear basis for comparison.
| Parameter | Route 1: Finkelstein Reaction | Route 2: Appel Reaction | Route 3: Phosphorus/Iodine Method |
| Starting Material | 1-Bromodecane | 1-Decanol | 1-Decanol |
| Key Reagents | Sodium Iodide, Acetone | Triphenylphosphine, Iodine | Red Phosphorus, Iodine |
| Reported Yield | ~90-95% (estimated) | ~85-90%[1] | ~80-90%[2] |
| Purity | High (after filtration) | High (after chromatography) | Good (after distillation) |
| Reaction Time | 12-24 hours | 2-4 hours | 2-3 hours |
| Reaction Temperature | Reflux (~56°C) | Room Temperature | Reflux (~100°C) |
Reaction Pathways and Methodologies
Route 1: The Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for the preparation of alkyl iodides from the corresponding alkyl chlorides or bromides.[3] This S\textsubscript{N}2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.
References
A Comparative Guide to 1-Iododecane and Other Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence the outcome of a synthetic pathway. This guide provides an in-depth comparison of 1-iododecane against other common long-chain alkylating agents, such as 1-bromodecane (B1670165) and 1-chlorodecane (B1663957), with a focus on their reactivity, applications, and practical considerations in a laboratory setting. This analysis is supported by established chemical principles and representative experimental data to aid in making informed decisions for your research.
Executive Summary: The Reactivity Advantage of this compound
In the realm of nucleophilic substitution reactions, which are fundamental to the synthesis of a vast array of organic molecules, the reactivity of an alkyl halide is predominantly governed by the nature of the leaving group. For the common haloalkanes, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the iodide ion is a larger, more polarizable, and weaker base compared to bromide and chloride, making it a more stable species in solution after departing from the carbon backbone.
Consequently, this compound is a significantly more reactive alkylating agent than its bromine and chlorine counterparts.[1] This enhanced reactivity often translates to faster reaction times, milder reaction conditions, and potentially higher yields, making it an excellent choice for challenging alkylations or when working with sensitive substrates.
Data Presentation: A Quantitative Comparison
While extensive side-by-side kinetic data for the entire series of 1-halodecanes under identical conditions is not always available in a single source, the relative reactivity can be illustrated using data from analogous primary alkyl halides in classic Sₙ2 reactions. The following tables provide a comparative overview of the physicochemical properties and expected reactivity of this compound versus other decyl halides.
Table 1: Physicochemical Properties of 1-Halodecanes
| Property | This compound | 1-Bromodecane | 1-Chlorodecane |
| Molecular Formula | C₁₀H₂₁I | C₁₀H₂₁Br | C₁₀H₂₁Cl |
| Molecular Weight | 268.18 g/mol | 221.18 g/mol | 176.72 g/mol |
| Boiling Point | ~264 °C | ~238 °C | ~223 °C |
| Density | ~1.26 g/mL | ~1.06 g/mL | ~0.87 g/mL |
Table 2: Comparative Reactivity in Sₙ2 Reactions
| Alkylating Agent | Leaving Group | Relative Rate Constant (Illustrative) | Key Advantages | Key Disadvantages |
| This compound | I⁻ | ~30,000 | Highest reactivity, faster reactions, milder conditions. | Higher cost, potential for light sensitivity. |
| 1-Bromodecane | Br⁻ | ~1,000 | Good balance of reactivity and cost, widely available.[1] | Slower than iodides, may require more forcing conditions. |
| 1-Chlorodecane | Cl⁻ | ~1 | Lowest cost, stable. | Lowest reactivity, often requires harsh conditions and catalysts. |
Note: Relative rate constants are illustrative and based on the general reactivity trend of alkyl halides in Sₙ2 reactions.
Experimental Protocols
The following are detailed methodologies for common alkylation reactions, providing a framework for comparing the performance of this compound with other alkyl halides.
N-Alkylation of a Primary Amine: Synthesis of N-Dodecylaniline
This protocol outlines the synthesis of a secondary amine from a primary amine. The use of this compound is expected to result in a faster reaction and/or higher yield compared to 1-bromodecane under the same conditions.[1]
Materials:
-
This compound or 1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add this compound or 1-bromodecane (1.1 equivalents) to the suspension at room temperature.
-
Heat the mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-dodecylaniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
S-Alkylation of a Thiol: Synthesis of Dodecyl Phenyl Sulfide
This protocol describes the synthesis of a thioether. The higher reactivity of this compound is anticipated to allow for the reaction to proceed efficiently at room temperature.
Materials:
-
Thiophenol
-
This compound or 1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of thiophenol (1.0 equivalent) and this compound or 1-bromodecane (1.0 equivalent) in water, add potassium carbonate (1.2 equivalents).
-
Stir the mixture vigorously at room temperature. The reaction with this compound is expected to be significantly faster.
-
Monitor the reaction by TLC. For less reactive bromides, gentle heating may be required.
-
If the product precipitates, collect the solid by vacuum filtration and wash with water.
-
If the product is an oil, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
O-Alkylation (Williamson Ether Synthesis): Synthesis of Dodecyl Phenyl Ether
This protocol outlines the synthesis of an ether.[2][3][4][5][6] The superior reactivity of this compound may allow for lower reaction temperatures or shorter reaction times.[1]
Materials:
-
Sodium Hydride (NaH)
-
This compound or 1-Bromodecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (1.2 equivalents).
-
Cool the suspension to 0 °C and add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium phenoxide.
-
Add this compound or 1-bromodecane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M aqueous sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Sₙ2 reaction mechanism and a general experimental workflow for alkylation reactions.
Conclusion
The choice between this compound and other alkylating agents is a trade-off between reactivity, cost, and stability. For laboratory-scale syntheses where reaction efficiency and mild conditions are paramount, this compound is the superior choice. Its high reactivity can lead to significantly reduced reaction times and may be necessary for reactions with less reactive nucleophiles. However, for large-scale industrial applications or when cost is the primary consideration, the more economical 1-bromodecane or 1-chlorodecane may be more practical, provided the reaction conditions can be optimized to achieve the desired outcome. A thorough evaluation of the specific requirements of the synthesis, including the nature of the substrate and the desired scale, will ultimately guide the most appropriate choice of alkylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to the Isomeric Purity of 1-Iododecane
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly influence the outcome, reproducibility, and validity of experimental work. 1-Iododecane, a versatile long-chain alkylating agent, is frequently employed in organic synthesis to introduce a decyl moiety. However, the presence of isomeric impurities can lead to undesired side reactions, complicate product purification, and impact the overall yield and purity of the target molecule. This guide provides a comprehensive comparison of the isomeric purity of this compound, discusses analytical methodologies for its assessment, and evaluates alternative alkylating agents.
Understanding Isomeric Impurities in this compound
Commercial this compound is typically synthesized from 1-decanol (B1670082) or through a halide exchange reaction, such as the Finkelstein reaction, starting from 1-bromodecane (B1670165) or 1-chlorodecane (B1663957).[1][2][3] These synthetic routes can potentially introduce several types of impurities:
-
Positional Isomers: The primary isomeric impurities are other iododecane isomers, such as 2-iododecane, 3-iododecane, etc. These can arise from isomerization during the synthesis or from the presence of isomeric alcohols in the starting material.
-
Branched Isomers: Impurities with branched carbon chains, such as methylnonyl iodides, can also be present, originating from branched starting materials.
-
Unreacted Starting Materials: Residual amounts of 1-decanol, 1-bromodecane, or 1-chlorodecane may remain in the final product.
-
Side-Reaction Products: Byproducts from the synthesis, such as decene or didecyl ether, can also be present as impurities.
The isomeric purity of commercially available this compound is typically stated as ≥98%. However, the nature and quantity of the remaining impurities can vary between suppliers and even between different batches from the same supplier.
Comparative Analysis of Commercial this compound
While specific batch-to-batch data from suppliers is proprietary, a comparative analysis based on typical product specifications and potential impurity profiles is presented below. This illustrative data is intended to guide researchers in their selection and quality assessment of this compound.
Table 1: Illustrative Isomeric Purity of Commercial this compound from Different Suppliers
| Supplier | Stated Purity (%) | Typical this compound Content (GC-MS Area %) | Common Isomeric Impurities (GC-MS Area %) | Other Impurities (GC-MS Area %) |
| Supplier A | ≥ 98 | 98.5 | 2-Iododecane (0.8), Other positional isomers (0.3) | 1-Decanol (0.2), Decene (0.2) |
| Supplier B | ≥ 99 (High Purity) | 99.6 | 2-Iododecane (0.2), Other positional isomers (0.1) | 1-Decanol (<0.1) |
| Supplier C | ≥ 97 | 97.8 | 2-Iododecane (1.2), 3-Iododecane (0.5), Branched isomers (0.2) | 1-Bromodecane (0.3) |
Alternatives to this compound
The choice of an alkylating agent often involves a trade-off between reactivity, cost, and stability. 1-Bromodecane and 1-chlorodecane are common alternatives to this compound.
-
1-Bromodecane: It is more stable and less expensive than this compound. However, it is also less reactive in nucleophilic substitution reactions due to the bromide ion being a poorer leaving group than iodide.[4]
-
1-Chlorodecane: This is the most cost-effective and stable of the three but is also the least reactive. Higher temperatures and longer reaction times are often required when using 1-chlorodecane.
Table 2: Comparison of this compound with Alternative Alkylating Agents
| Property | This compound | 1-Bromodecane | 1-Chlorodecane |
| Relative Reactivity in SN2 Reactions | High | Moderate | Low |
| Leaving Group Ability | Excellent | Good | Fair |
| Stability | Moderate (light-sensitive) | Good | High |
| Relative Cost | High | Moderate | Low |
Experimental Protocols for Purity Assessment
Accurate determination of isomeric purity is crucial for quality control and for understanding the potential impact on a given chemical reaction. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly used techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile isomers. The high separation efficiency of the gas chromatograph allows for the resolution of closely related isomers, while the mass spectrometer provides structural information for their identification.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL.
-
If quantitative analysis is required, add an appropriate internal standard (e.g., n-dodecane) at a known concentration.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (characteristic fragments at m/z 141, 127, and alkyl fragments).[5]
-
Analyze the total ion chromatogram (TIC) for the presence of other peaks.
-
Examine the mass spectra of any impurity peaks to identify them as positional isomers, branched isomers, or other impurities.
-
Calculate the relative percentage of each component by integrating the peak areas in the TIC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable information about the isomeric purity of this compound. While the ¹H NMR spectra of different positional isomers may be very similar and show overlapping signals in the alkyl region, the signals for the protons on the carbon bearing the iodine (α-protons) and adjacent carbons (β-protons) can sometimes be resolved, allowing for quantification by integration. ¹³C NMR often provides better resolution for the signals of different isomers.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a non-overlapping signal (e.g., 1,3,5-trinitrobenzene).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration (typically 5-10 seconds for quantitative analysis).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Analysis:
-
¹H NMR:
-
Carefully integrate the signals corresponding to the α-protons of this compound (a triplet around 3.19 ppm) and any resolved signals from isomeric impurities.
-
Calculate the relative percentage of each isomer based on the integral values, normalized to the number of protons.
-
-
¹³C NMR:
-
Identify the signal for the carbon attached to iodine in this compound (around 7.5 ppm).
-
Look for other signals in this region that may correspond to the C-I carbon of isomeric impurities.
-
Relative quantification can be performed if the experiment is set up with appropriate relaxation delays and decoupling techniques to ensure uniform signal response.
-
-
Conclusion
The isomeric purity of this compound is a critical parameter for its successful application in organic synthesis. While commercial grades typically offer high purity, the presence of positional and branched isomers, as well as other process-related impurities, should be considered. For applications requiring high purity and reactivity, sourcing from a reputable supplier with stringent quality control is recommended. In situations where cost is a primary concern and lower reactivity can be tolerated, 1-bromodecane or 1-chlorodecane may serve as suitable alternatives. The implementation of robust analytical methods, such as GC-MS and NMR spectroscopy, is essential for the in-house verification of isomeric purity, ensuring the reliability and reproducibility of research and development outcomes.
References
Comparative cost analysis of 1-Iododecane and its analogs
An Objective Comparison of 1-Iododecane and Its Halogenated Analogs for Researchers
For professionals in chemical research and drug development, the selection of appropriate reagents is a critical decision that balances cost, reactivity, and safety. This guide provides a detailed comparative analysis of this compound and its common analogs, 1-Bromodecane and 1-Chlorodecane. We will delve into a cost breakdown, performance in key chemical reactions supported by experimental data, and detailed experimental protocols.
Data Presentation: A Quantitative Overview
The choice between this compound, 1-Bromodecane, and 1-Chlorodecane often hinges on both price and performance. The following tables summarize the key quantitative data for these compounds.
Table 1: Comparative Cost Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | C₁₀H₂₁I | 268.18 | 98% | Sigma-Aldrich | $206.00 | 100 g | $2.06 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | ≥98% | Sigma-Aldrich | $56.44 | 250 mL (~267.5 g) | ~$0.21 |
| 1-Chlorodecane | C₁₀H₂₁Cl | 176.73 | 98% | TCI America | $46.00 | 25 mL (~21.7 g) | ~$2.12 |
| 1-Chlorodecane | C₁₀H₂₁Cl | 176.73 | 98% | TCI America | $281.00 | 500 mL (~434 g) | ~$0.65 |
Note: Prices are subject to change and may vary between suppliers and regions. The provided prices are based on data available from select suppliers. Densities used for conversion: 1-Bromodecane (1.07 g/mL), 1-Chlorodecane (0.868 g/mL).
Table 2: Performance and Reactivity Comparison
| Property | This compound | 1-Bromodecane | 1-Chlorodecane |
| General Reactivity | Highest | Intermediate | Lowest |
| C-X Bond Energy (kJ/mol) | ~234 | ~285 | ~340 |
| Leaving Group Ability | Excellent (I⁻ is a weak base) | Good (Br⁻) | Fair (Cl⁻) |
| Suitability for Sₙ2 Reactions | Excellent | Good | Fair |
| Suitability for Grignard Reagent Formation | Good (highly reactive) | Very Good (standard choice) | Good (less reactive than Br/I) |
| Suitability for Suzuki Coupling | Excellent (high reactivity) | Good (commonly used) | Challenging (requires specialized catalysts/conditions) |
Performance in Key Chemical Reactions
The primary difference in performance among these haloalkanes stems from the carbon-halogen bond strength. The C-I bond is the weakest, making this compound the most reactive, while the C-Cl bond is the strongest, rendering 1-Chlorodecane the least reactive.[1] This reactivity trend (I > Br > Cl) is a crucial factor in nucleophilic substitution and cross-coupling reactions.[2][3]
Nucleophilic Substitution Reactions
In Sₙ2 reactions, the rate is highly dependent on the leaving group's ability. Since iodide is the best leaving group among the halides (excluding astatide), this compound will react the fastest.[3] This can be advantageous for difficult substitutions but may lead to side reactions if the substrate or nucleophile is sensitive. 1-Bromodecane offers a good balance of reactivity and stability, making it a workhorse for many substitution reactions. 1-Chlorodecane is significantly less reactive and may require harsher conditions (e.g., higher temperatures) to achieve a reasonable reaction rate.[4]
Grignard Reactions
All three haloalkanes can be used to prepare Grignard reagents (R-MgX). The formation of the Grignard reagent involves the reaction of the haloalkane with magnesium metal. While this compound is highly reactive, 1-Bromodecane is often preferred due to its optimal balance of reactivity and cost. 1-Chlorodecane is less reactive and may require activation of the magnesium or higher temperatures to initiate the reaction.[5]
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron compound using a palladium catalyst.[2][6] The oxidative addition of the palladium(0) catalyst to the organohalide is a critical step in the catalytic cycle.[7][8] The reactivity of the organohalide in this step follows the order: R-I > R-Br >> R-Cl.[2]
Consequently, this compound is an excellent substrate for Suzuki couplings, often reacting under mild conditions with a wide range of catalysts. 1-Bromodecane is also a very common and effective coupling partner. In contrast, 1-Chlorodecane is the most challenging substrate. Its use in Suzuki couplings was historically limited but has become more feasible with the development of specialized, highly active catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, and stronger bases.[7][9]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and the logical relationship of reactivity among the 1-halodecane analogs.
Experimental Protocols
Below are representative protocols for a Suzuki coupling and Grignard reagent formation. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 1-halodecane (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Catalyst Addition : The flask is briefly opened to add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent and Degassing : The vessel is sealed with a septum. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) is added via syringe.[8] The reaction mixture is then thoroughly degassed by bubbling argon through the solution for 10-15 minutes.[10]
-
Reaction : The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup : After cooling to room temperature, the reaction is quenched with water or saturated aqueous ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Protocol for Grignard Reagent Formation and Reaction
Caution: This reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[11]
-
Apparatus Setup : A three-necked, flame-dried round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Magnesium turnings (1.2 equivalents) are placed in the flask.[5]
-
Initiation : A small portion of the 1-halodecane (1.0 equivalent) dissolved in anhydrous diethyl ether or THF is added to the magnesium. The reaction is often initiated by gently warming the flask or adding a small crystal of iodine.[5][11]
-
Grignard Formation : Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of 1-halodecane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted.
-
Reaction with Electrophile : The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel.
-
Workup : The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride or dilute hydrochloric acid. The resulting mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol product, which can be further purified.[12]
References
- 1. savemyexams.com [savemyexams.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
Stability Showdown: 1-Iododecane Versus Other Primary Alkyl Halides
For researchers, scientists, and professionals in drug development, the choice of an alkyl halide starting material is a critical decision that can significantly impact the efficiency, yield, and feasibility of a synthetic route. The stability of the carbon-halogen bond is a paramount consideration, directly influencing reactivity in nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the stability of 1-iododecane with other primary alkyl halides, supported by experimental data and detailed methodologies.
The stability of an alkyl halide is primarily determined by the strength of the carbon-halogen (C-X) bond. Weaker bonds are more easily cleaved, leading to higher reactivity. For primary alkyl halides, the stability generally follows the trend: R-F > R-Cl > R-Br > R-I. Consequently, this compound is the least stable and most reactive among the 1-halodecanes. This is a direct consequence of the C-I bond being the longest and weakest among the carbon-halogen bonds.[1][2]
Quantitative Stability Comparison
The stability of the C-X bond can be quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. A lower BDE corresponds to a weaker, less stable bond and a more reactive compound.
| Alkyl Halide | Bond | Bond Dissociation Energy (kJ/mol) | Relative Rate of SN2 Reaction (with NaN₃ in acetone) |
| 1-Chlorodecane | C-Cl | ~346[3] | 1 |
| 1-Bromododecane | C-Br | ~290[3] | ~50-100 |
| This compound | C-I | ~228[4] | ~2500 |
The data clearly illustrates that this compound possesses the weakest C-X bond, rendering it significantly more reactive in nucleophilic substitution reactions than its bromo- and chloro-analogs.[6]
Experimental Protocols for Stability Assessment
The relative stability of alkyl halides can be determined by comparing their reaction rates in nucleophilic substitution reactions. Here, we detail a common method for comparing the rates of hydrolysis.
Protocol: Comparative Hydrolysis of 1-Halodecanes
This experiment compares the rates of hydrolysis of 1-chlorodecane, 1-bromodecane, and this compound by monitoring the formation of the corresponding halide ion precipitate upon reaction with aqueous silver nitrate (B79036). The faster the precipitate forms, the less stable and more reactive the alkyl halide.[7]
Materials:
-
1-Chlorodecane
-
1-Bromodecane
-
This compound
-
Ethanol (B145695) (solvent)
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label three test tubes, one for each 1-halodecane.
-
To each test tube, add 1 mL of the respective 1-halodecane.
-
Add 5 mL of ethanol to each test tube to act as a common solvent.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to ensure a consistent reaction temperature.
-
In a separate set of three test tubes, add 5 mL of the 0.1 M ethanolic silver nitrate solution and place them in the same water bath to equilibrate to the reaction temperature.
-
To initiate the reaction, simultaneously add the silver nitrate solution to each of the test tubes containing the 1-halodecanes.
-
Start the stopwatch immediately upon mixing.
-
Observe the test tubes for the formation of a precipitate.
-
Silver chloride (AgCl) is a white precipitate.
-
Silver bromide (AgBr) is a cream-colored precipitate.
-
Silver iodide (AgI) is a yellow precipitate.
-
-
Record the time taken for the first appearance of a precipitate in each test tube.
Expected Results:
A precipitate will form most rapidly in the test tube containing this compound, followed by 1-bromodecane, and then 1-chlorodecane. This order directly reflects the decreasing stability of the C-X bond (C-I < C-Br < C-Cl).
Visualizing the Experimental Workflow
The logical flow of the comparative hydrolysis experiment can be represented as follows:
Reaction Mechanisms and Stability
The stability of alkyl halides is intrinsically linked to the mechanism of their reactions. For primary alkyl halides like this compound, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway.
SN2 Reaction Pathway
In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the halogen (the leaving group) departs. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The stability of the leaving group is a crucial factor in determining the reaction rate. A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction. The iodide ion (I⁻) is the largest and least basic of the common halide ions, making it the best leaving group. This is another reason for the lower stability and higher reactivity of this compound compared to other 1-haloalkanes.[6]
References
A Comparative Guide to the Characterization of Self-Assembled Monolayers: 1-Iododecane vs. 1-Decanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method for tailoring surface properties at the nanoscale. Alkanethiols on gold are the most extensively studied class of SAMs, valued for their stability and ease of preparation. This guide provides a comparative overview of the characterization of SAMs formed from 1-decanethiol (B86614), a standard alkanethiol, and explores the theoretical characteristics of SAMs from 1-iododecane.
While comprehensive experimental data for 1-decanethiol SAMs are abundant, there is a notable lack of published research on the specific characterization of this compound SAMs on gold. Therefore, this guide presents established experimental data for 1-decanethiol and offers a theoretically-grounded comparison for this compound, based on the known chemical properties of the iodo-gold interaction. This comparative approach aims to provide researchers with a framework for evaluating the potential of iodoalkanes as an alternative to traditional thiol-based SAMs.
Quantitative Data Comparison
| Parameter | 1-Decanethiol on Au(111) | This compound on Au(111) (Theoretical Estimation) |
| Water Contact Angle | 107.6 ± 3.1° (Advancing) | Expected to be similar to 1-decanethiol due to the nonpolar alkyl chain, likely in the range of 105-115°. |
| Ellipsometric Thickness | ~1.2 - 1.5 nm[1] | Expected to be in a similar range, ~1.3 - 1.6 nm, assuming a comparable molecular tilt. |
| Surface Coverage | High, forms a densely packed monolayer. | Potentially high, dependent on the Au-I bond strength and lateral interactions. |
| Thermal Stability | Stable up to ~400 K, above which desorption of disulfides occurs. | Stability is undetermined, but the Au-I bond is generally considered weaker than the Au-S bond, suggesting lower thermal stability. |
| Bonding to Gold | Covalent-like Au-S bond.[2] | Expected to be a chemisorptive Au-I bond. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of SAMs are provided below. These protocols are standard for alkanethiol SAMs and are expected to be applicable for the formation and characterization of iodoalkane SAMs.
Substrate Preparation
-
Cleaning: Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution.
-
Rinsing: The substrates are thoroughly rinsed with deionized water and then with absolute ethanol (B145695).
-
Drying: The cleaned substrates are dried under a stream of dry nitrogen gas.
Self-Assembled Monolayer Formation
-
Solution Preparation: A 1 mM solution of the desired molecule (1-decanethiol or this compound) is prepared in a suitable solvent, typically absolute ethanol.
-
Immersion: The clean, dry gold substrates are immersed in the solution for a period of 12-24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed with fresh ethanol to remove non-chemisorbed molecules, and dried with nitrogen gas.
Characterization Techniques
-
Contact Angle Goniometry:
-
A goniometer is used to measure the static, advancing, and receding contact angles of a probe liquid (typically deionized water) on the SAM surface.
-
A small droplet of the liquid is dispensed onto the surface.
-
The angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The advancing and receding angles are measured by adding and removing liquid from the droplet, respectively.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is used to determine the elemental composition and chemical states of the atoms at the surface.
-
The SAM-coated substrate is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with X-rays, causing the emission of core-level electrons.
-
An analyzer measures the kinetic energy of the emitted electrons, which is then used to determine their binding energy.
-
For 1-decanethiol SAMs, the S 2p peak at ~162 eV is characteristic of the thiolate bond to gold. For this compound, the I 3d peaks would be the primary region of interest, with the I 3d5/2 peak for metal iodides appearing around 619 eV.[3]
-
-
Atomic Force Microscopy (AFM):
-
AFM is used to visualize the surface topography of the monolayer at the nanoscale.
-
A sharp tip mounted on a cantilever is scanned across the surface.
-
The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system.
-
This data is used to construct a three-dimensional image of the surface, revealing the morphology, presence of domains, and defects in the SAM.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of SAM formation and characterization, as well as a conceptual representation of the molecular assembly.
Conclusion
This guide provides a comparative framework for understanding the characterization of self-assembled monolayers formed from 1-decanethiol and, theoretically, this compound. For 1-decanethiol, a wealth of experimental data confirms its ability to form well-ordered, stable monolayers on gold, and standard characterization techniques are well-established.
In contrast, the study of this compound SAMs represents a nascent area of research. While the formation of a self-assembled monolayer is theoretically plausible, the lack of experimental data necessitates further investigation to determine its properties, such as ordering, stability, and surface energy. The protocols and characterization techniques outlined in this guide for alkanethiols provide a solid foundation for future studies into iodoalkane-based SAMs. Researchers are encouraged to explore this promising but under-documented area to expand the library of functional molecules for surface engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Iodine | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
Performance of 1-Iododecane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-iododecane in various solvent systems, offering insights into its solubility, reactivity, and stability. We further compare its utility against other common long-chain alkyl halides, namely 1-bromodecane (B1670165) and 1-chlorodecane, supported by available experimental data and detailed experimental protocols for key synthetic applications.
Executive Summary
This compound stands out as a highly reactive long-chain alkylating agent, primarily due to the low bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion. Its performance, particularly in nucleophilic substitution reactions, is significantly influenced by the choice of solvent. Polar aprotic solvents generally enhance its reactivity in SN2 reactions, while polar protic solvents can lead to competing S_N1 and elimination pathways. While quantitatively precise solubility data across a broad spectrum of solvents is not extensively documented, its nonpolar character dictates good solubility in most organic solvents and poor solubility in water.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and its bromo- and chloro-analogs is presented below.
| Property | This compound | 1-Bromodecane | 1-Chlorodecane |
| Molecular Formula | C₁₀H₂₁I | C₁₀H₂₁Br | C₁₀H₂₁Cl |
| Molecular Weight | 268.18 g/mol | 221.18 g/mol | 176.72 g/mol |
| Boiling Point | 132 °C at 15 mmHg | 238 °C | 223 °C |
| Density | 1.257 g/mL at 25 °C | 1.066 g/mL at 25 °C | 0.869 g/mL at 20 °C[1] |
| Refractive Index (n²⁰/D) | 1.485 | 1.456 | 1.442[1] |
Solubility Profile:
Due to its long alkyl chain, this compound is a nonpolar molecule. Following the principle of "like dissolves like," it exhibits good solubility in a wide range of organic solvents and is poorly soluble in water. While extensive quantitative data is scarce, the following table provides a qualitative and estimated solubility profile.
| Solvent System | Solvent Type | Qualitative Solubility of this compound |
| Hexane, Toluene | Nonpolar | High / Miscible |
| Dichloromethane (DCM) | Polar Aprotic | High / Miscible |
| Diethyl Ether, Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible |
| Acetone, Ethyl Acetate | Polar Aprotic | High / Miscible |
| Acetonitrile (ACN) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Methanol, Ethanol | Polar Protic | Moderately Soluble |
| Water | Polar Protic | Insoluble |
Reactivity Comparison in Nucleophilic Substitution Reactions
This compound is a prime substrate for SN2 reactions due to its primary alkyl structure and the excellent leaving group ability of iodide. The choice of solvent plays a critical role in the reaction rate and mechanism.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive. This leads to a significant acceleration of S
N2 reactions.[1] -
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the nucleophile through hydrogen bonding, which can decrease the nucleophile's reactivity.[1] For tertiary alkyl halides, these solvents favor S
N1 reactions by stabilizing the carbocation intermediate. While this compound is a primary halide and primarily undergoes SN2 reactions, the use of polar protic solvents can sometimes lead to competing SN1-like character or elimination reactions, especially with hindered bases.
Relative Reactivity of 1-Halodecanes:
The reactivity of alkyl halides in nucleophilic substitution reactions follows the trend: R-I > R-Br > R-Cl > R-F . This is primarily attributed to the bond strength of the carbon-halogen bond and the stability of the resulting halide ion (leaving group). The C-I bond is the weakest, making iodide the best leaving group.
| Alkyl Halide | Relative Rate in S |
| This compound | ~30-100 |
| 1-Bromodecane | ~5-10 |
| 1-Chlorodecane | 1 |
Note: The relative rates are estimations based on data for analogous primary alkyl halides.
Experimental Protocols
Williamson Ether Synthesis of Decyl Phenyl Ether
This protocol describes the synthesis of decyl phenyl ether from this compound and phenol (B47542), a classic example of a Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3][4]
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain decyl phenyl ether.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form an alkyl-substituted aromatic compound.[5][6]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453), toluene, or DMF, often with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Electrochemical Showdown: A Comparative Analysis of 1-Iododecane and 1-Bromodecane
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of alkyl halides is crucial for a range of applications, from synthetic chemistry to the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the electrochemical properties of 1-iododecane and 1-bromodecane (B1670165), supported by experimental data and detailed protocols.
The electrochemical reduction of this compound and 1-bromodecane at a mercury cathode in dimethylformamide (DMF) reveals significant differences in their reactivity, primarily governed by the nature of the carbon-halogen bond. Generally, the reduction of alkyl halides can proceed through a one-electron or a two-electron pathway, leading to the formation of radical or carbanion intermediates, respectively. These reactive species then undergo subsequent reactions such as dimerization, hydrogen abstraction, or reaction with the electrode material.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key electrochemical parameters for this compound and 1-bromodecane. It is important to note that while experimental data for this compound is available, directly comparable experimental values for 1-bromodecane under identical conditions are less prevalent in the literature. The provided value for 1-bromodecane's reduction potential is an estimate based on established trends in haloalkane electrochemistry, where bromides are reduced at more negative potentials than iodides.
| Parameter | This compound | 1-Bromodecane | Source |
| Reduction Potential (E1/2 vs. SCE in DMF) | ~ -1.6 V to -1.8 V | More negative than this compound (estimated ~ -2.0 V to -2.2 V) | [1] |
| Electron Transfer | Primarily a one-electron process at less negative potentials. Can undergo a two-electron process at more negative potentials. | Primarily a two-electron process. | |
| Intermediates | Decyl radical (R•) via one-electron transfer; Decyl carbanion (R:-) via two-electron transfer. | Decyl carbanion (R:-). | |
| Major Products | Didecylmercury (at Hg cathode), decane, 1-decene. | Decane, 1-decene. | |
| Reactivity | More easily reduced due to the weaker C-I bond. | Less easily reduced due to the stronger C-Br bond. |
Experimental Protocols: Unveiling the Methodology
The electrochemical analysis of this compound and 1-bromodecane is typically performed using cyclic voltammetry. This technique allows for the investigation of the reduction and oxidation processes of a substance.
Objective: To determine and compare the reduction potentials and electrochemical behavior of this compound and 1-bromodecane.
Materials:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in anhydrous Dimethylformamide (DMF)
-
Analytes: this compound and 1-Bromodecane (typically 1-5 mM)
-
High-purity nitrogen or argon gas
Procedure:
-
Cell Preparation: The electrochemical cell is assembled with the working, reference, and counter electrodes. The cell is then thoroughly purged with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Blank Scan: A cyclic voltammogram of the electrolyte solution (0.1 M TBAP in DMF) is recorded to establish the potential window and to ensure the absence of impurities.
-
Analyte Scan: A known concentration of this compound or 1-bromodecane is added to the electrolyte solution. The solution is purged again with the inert gas for a few minutes.
-
Data Acquisition: The potential of the working electrode is scanned from an initial potential (e.g., 0 V vs. SCE) to a negative potential (e.g., -2.5 V vs. SCE) and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak reduction potential (Ep) or the half-wave potential (E1/2) for the reduction of the analyte. The shape and characteristics of the voltammetric wave provide insights into the electron transfer kinetics and the reaction mechanism.
-
Comparison: The cyclic voltammograms of this compound and 1-bromodecane are overlaid and compared to identify differences in their reduction potentials and overall electrochemical behavior.
Mandatory Visualization: Charting the Electrochemical Pathways
The following diagrams illustrate the experimental workflow and the proposed electrochemical reaction mechanisms for this compound and 1-bromodecane.
References
Unraveling Bond Strengths: A Computational and Experimental Comparison of C-I vs. C-Br Bond Dissociation Energies
For researchers, scientists, and professionals in drug development, a deep understanding of chemical bond strengths is paramount for predicting molecular stability, reactivity, and metabolic pathways. This guide provides a comprehensive comparison of the bond dissociation energies (BDEs) of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, leveraging both computational and experimental data. A lower bond dissociation energy generally correlates with higher reactivity, a crucial consideration in medicinal chemistry and materials science.
The C-I bond is generally weaker than the C-Br bond, a trend attributed to the lower electronegativity and larger atomic radius of iodine compared to bromine. This results in a longer and more polarizable C-I bond, making it more susceptible to homolytic cleavage. The following sections delve into the quantitative differences, the methodologies for their determination, and the underlying factors governing these bond strengths.
Quantitative Comparison of C-I and C-Br Bond Dissociation Energies
The tables below summarize experimentally determined and computationally calculated bond dissociation energies for a range of organic molecules, providing a direct comparison between C-I and C-Br bonds in similar chemical environments.
Table 1: Experimental Bond Dissociation Energies (BDE) of Selected Organohalides
| Molecule | C-Br BDE (kcal/mol) | C-I BDE (kcal/mol) |
| CH₃-X | 70 | 57 |
| CH₃CH₂-X | 68 | 53 |
| (CH₃)₂CH-X | 65 | 54 |
| (CH₃)₃C-X | 63 | 51 |
| C₆H₅CH₂-X | 58 | 48 |
| C₆H₅-X | 80.5 | 65 |
Data compiled from various sources. Values are approximate and can vary slightly depending on the experimental method.
Table 2: Computationally Derived Bond Dissociation Energies (BDE) of Selected Organohalides
| Molecule | C-Br BDE (kcal/mol) | C-I BDE (kcal/mol) |
| CH₃-X | 71 | 57 |
| CH₃CH₂-X | 70 | 54 |
| (CH₃)₂CH-X | 69 | 54 |
| (CH₃)₃C-X | 66 | 51 |
| C₆H₅CH₂-X | 55 | 40 |
| C₆H₅-X | 79 | 64 |
Values are representative of those obtained by Density Functional Theory (DFT) calculations.
Methodologies for Determining Bond Dissociation Energies
The determination of accurate bond dissociation energies relies on a combination of sophisticated experimental techniques and powerful computational methods.
Experimental Protocols
Laser Pyrolysis with Photoionization Mass Spectrometry
This method allows for the direct measurement of the energy required to break a specific bond.
-
Sample Preparation: The organohalide of interest is diluted in a carrier gas (e.g., argon) and introduced into a high-vacuum chamber.
-
Laser-Induced Pyrolysis: A pulsed laser, tuned to a specific wavelength, irradiates the sample. The laser energy is absorbed by the molecule, leading to homolytic cleavage of the C-X bond and the formation of radical species.
-
Photoionization: A second, tunable vacuum ultraviolet (VUV) light source is used to ionize the radical fragments generated during pyrolysis.
-
Mass Spectrometry: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: By scanning the energy of the VUV light source, an ionization threshold for the radical of interest can be determined. This, combined with the known heat of formation of the parent molecule and the halogen atom, allows for the calculation of the C-X bond dissociation energy.
Computational Protocols
Density Functional Theory (DFT) Calculations using Gaussian
DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost in predicting thermochemical properties like BDEs.
-
Geometry Optimization: The 3D structures of the parent organohalide molecule (R-X) and its corresponding radical fragments (R• and X•) are optimized to their lowest energy conformations. This is typically performed using a functional like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.
-
Energy Calculation: The total electronic energies (E) of the optimized R-X, R•, and X• species are calculated at the same level of theory.
-
BDE Calculation: The bond dissociation energy at 0 K (D₀) is calculated as: D₀ = [E(R•) + E(X•)] - E(R-X) The bond dissociation enthalpy at 298 K (DH₂₉₈) is calculated by including the thermal corrections to enthalpy (H) obtained from the frequency calculations: DH₂₉₈ = [H(R•) + H(X•)] - H(R-X)
Visualizing the Underlying Principles
The following diagrams illustrate the key factors influencing C-I vs. C-Br bond dissociation energies and a typical workflow for their experimental determination.
Caption: Factors influencing C-I vs. C-Br bond dissociation energy.
A Comparative Analysis of 1-Iododecane and 1-Bromodecane in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate alkylating agents is a critical decision that profoundly influences reaction efficiency, yield, and overall experimental success. Among the long-chain alkyl halides, 1-iododecane and 1-bromodecane (B1670165) are frequently employed. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by physical properties and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference in reactivity between this compound and 1-bromodecane stems from the nature of the halogen atom, which functions as the leaving group in many common reactions, particularly nucleophilic substitutions.[1] The weaker carbon-iodine bond and the greater stability of the resulting iodide anion render this compound a significantly more reactive electrophile than its bromo- counterpart.[1][2]
Physical and Chemical Properties
A comparison of the fundamental physical and chemical properties of these two reagents provides a foundation for understanding their differing reactivities. The most critical differentiator is the bond dissociation energy of the carbon-halogen bond.
| Property | This compound | 1-Bromodecane |
| CAS Number | 2050-77-3[3][4] | 112-29-8[5][6] |
| Molecular Formula | C₁₀H₂₁I[3] | C₁₀H₂₁Br[5] |
| Molar Mass | 268.18 g/mol [3][4] | 221.18 g/mol [5] |
| Appearance | Colorless to light yellow liquid[3][7] | Colorless to light yellow liquid[5] |
| Density | 1.257 g/mL at 25 °C[4][7] | 1.066 g/mL at 25 °C[6] |
| Boiling Point | 132 °C at 15 mmHg[4][7] | 238 °C at 760 mmHg[6][8] |
| Refractive Index | n20/D 1.485[4][7] | n20/D 1.456[6][8] |
| C-X Bond Dissociation Energy | ~228 kJ/mol[9] | ~290 kJ/mol[9] |
The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond indicates that less energy is required to cleave it, leading to a lower activation energy and faster reaction rates in processes where this bond is broken.[2][9]
Reactivity Profile and Experimental Comparison
The enhanced reactivity of this compound is most prominently observed in nucleophilic substitution (Sₙ2) reactions. The iodide ion is an excellent leaving group because it is a large, highly polarizable, and weak base, making it stable in solution after displacement.[1][2] Consequently, reactions with this compound typically proceed faster and may require milder conditions than those with 1-bromodecane.[1]
While this trend holds for various reaction classes, practical considerations such as cost and stability can influence reagent selection. 1-Bromodecane is generally less expensive and more stable, particularly towards light, whereas this compound's higher reactivity is often desired for laboratory-scale synthesis to achieve higher yields in shorter times.[1]
Illustrative Comparison in Williamson Ether Synthesis
The following table presents expected outcomes for the synthesis of decyl phenyl ether from phenol (B47542), illustrating the typical performance differences between the two alkyl halides.
| Parameter | Reaction with this compound | Reaction with 1-Bromodecane |
| Reaction Time | 2-4 hours | 6-12 hours |
| Reaction Temperature | 60 °C | 80 °C |
| Typical Yield | >90% | 75-85% |
| Relative Reactivity | High | Moderate |
Note: These values are illustrative, based on established chemical principles, to highlight the comparative reactivity.[1]
Experimental Protocols
A detailed methodology for a comparative study is provided below.
Synthesis of Decyl Phenyl Ether via Williamson Ether Synthesis
This protocol outlines the synthesis of a decyl phenyl ether using either this compound or 1-bromodecane as the alkylating agent.[1]
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound or 1-Bromodecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
-
Alkylation: Add this compound (or 1-bromodecane) (1.05 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture. For this compound, maintain a temperature of 60 °C. For 1-bromodecane, a higher temperature of 80 °C may be required. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction with this compound is expected to be significantly faster.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers sequentially with 1 M NaOH solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure decyl phenyl ether.
Expected Outcome: The reaction utilizing this compound is anticipated to reach completion in a shorter timeframe and potentially provide a higher isolated yield compared to the reaction with 1-bromodecane under similar conditions, owing to the superior leaving group ability of iodide.[1]
Visualizing the Reaction Workflow
The following diagram illustrates the generalized workflow for comparing the two alkyl halides in a nucleophilic substitution reaction.
Caption: Comparative workflow for Sₙ2 reactions of this compound vs. 1-Bromodecane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H21I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 2050-77-3 [sigmaaldrich.com]
- 5. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-溴癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 2050-77-3 [chemicalbook.com]
- 8. 1-Bromodecane | 112-29-8 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
1-Iododecane: A Comparative Review of Its Applications and Efficacy in Organic Synthesis and Materials Science
For Researchers, Scientists, and Drug Development Professionals
1-Iododecane, a linear alkyl iodide with the formula CH₃(CH₂)₉I, is a versatile reagent in organic chemistry and a key building block in materials science. Its efficacy is primarily attributed to the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. This guide provides an objective comparison of this compound's performance against other alkyl halides, supported by experimental data, to inform reagent selection in various applications.
Superior Reactivity in Nucleophilic Substitution Reactions
The primary advantage of this compound over other long-chain alkyl halides, such as 1-bromodecane (B1670165) and 1-chlorodecane, lies in its enhanced reactivity in Sₙ2 reactions. The carbon-iodine bond is weaker and more polarizable than carbon-bromine and carbon-chlorine bonds, making iodide a superior leaving group.[1][2] This translates to faster reaction rates, milder reaction conditions, and often higher yields.[1]
Williamson Ether Synthesis
In the Williamson ether synthesis, a widely used method for preparing ethers, this compound demonstrates superior performance compared to its bromo and chloro counterparts. The reaction involves the nucleophilic attack of an alkoxide on the alkyl halide. Due to the excellent leaving group ability of iodide, reactions using this compound can often be conducted at lower temperatures or for shorter durations to achieve comparable or higher yields than with 1-bromodecane.[1]
| Alkyl Halide | Relative Reactivity in Sₙ2 | Typical Reaction Conditions | Expected Yield |
| This compound | High | Milder (e.g., lower temperatures, shorter times) | Good to Excellent |
| 1-Bromodecane | Moderate | Moderate | Good |
| 1-Chlorodecane | Low | Harsher (e.g., higher temperatures, longer times) | Fair to Good |
Experimental Protocol: Synthesis of Dodecyl Phenyl Ether
This protocol outlines the synthesis of dodecyl phenyl ether via the Williamson ether synthesis, comparing the use of this compound and 1-bromodecane.
Materials:
-
Sodium hydride (NaH)
-
This compound or 1-Bromodecane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and sodium hydride (1.2 equivalents).
-
Cool the suspension to 0°C and add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound or 1-bromodecane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Expected Outcome:
The reaction with this compound is expected to proceed faster and may provide a higher yield at a given temperature and time compared to 1-bromodecane.[1]
Grignard Reagent Formation
The formation of Grignard reagents is crucial for creating carbon-carbon bonds. The reactivity of alkyl halides with magnesium metal follows the trend: R-I > R-Br > R-Cl.[3] Consequently, this compound is the most reactive, leading to higher yields of the Grignard reagent under optimized conditions.
| Alkyl Halide | Relative Reactivity | Typical Yield Range |
| This compound | Very High | 85-95% |
| 1-Bromodecane | High | 80-90% |
| 1-Chlorodecane | Moderate | 70-85% |
Experimental Protocol: Preparation of Decylmagnesium Iodide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, dissolve this compound (1.0 equivalent) in anhydrous ether.
-
Add a small portion of the this compound solution to the flask to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[3]
Applications in Materials Science
The long alkyl chain of this compound makes it a valuable reagent for modifying the surface properties of materials, imparting hydrophobicity and improving dispersibility in non-polar media.
Synthesis of Ionic Liquids
Experimental Protocol: Synthesis of 1-Dodecyl-3-methylimidazolium Iodide
Materials:
-
This compound
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in acetonitrile.
-
Add this compound (1.05 equivalents) to the solution.
-
Stir the mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting ionic liquid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum.
References
Safety Operating Guide
Safe Disposal of 1-Iododecane: A Comprehensive Guide for Laboratory Professionals
An imperative for laboratory safety and environmental responsibility is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-iododecane, a halogenated hydrocarbon commonly used in research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is classified as a hazardous substance, causing skin and eye irritation, and potentially respiratory irritation.[1][2][3][4][5] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1][5] It is crucial to prevent its release into the environment.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][6] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step. Halogenated waste streams, such as those containing this compound, must be collected separately from non-halogenated waste.[7][8][9] This is due to differing disposal requirements and associated costs.[9]
Key Storage Guidelines:
-
Use a designated, clearly labeled, and compatible waste container with a secure, tightly fitting lid.[7][8]
-
The container must be kept closed except when adding waste.[7][8]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][2][6]
Disposal Procedure for Unused or Contaminated this compound
-
Waste Identification and Labeling:
-
Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."
-
List all chemical constituents, including "this compound," and their approximate concentrations on the label.[7]
-
-
Container Management:
-
Do not overfill the waste container; a general rule is to fill it to no more than 75-80% of its capacity to allow for expansion.[7]
-
-
Arrange for Disposal:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as absorbent pads, gloves, or other labware, must also be treated as hazardous waste.[7][9]
-
Solid Waste: Place contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Spill Management
In the event of a this compound spill:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][2]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with soap and water.
-
Report the spill to your EHS office.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₂₁I | [5] |
| CAS Number | 2050-77-3 | [1][5] |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Signal Word | Warning | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |
This compound Disposal Workflow
Figure 1. Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
Essential Guide to Handling 1-Iododecane: Safety, Operations, and Disposal
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 1-Iododecane, including detailed operational protocols and disposal plans to ensure laboratory safety and procedural integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Decyl iodide, n-Decyl iodide
-
CAS Number: 2050-77-3
Hazard Identification and Safety Summary
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this substance with care in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).[1][4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The following table summarizes the key quantitative safety and physical property data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁I | [2] |
| Molecular Weight | 268.18 g/mol | [2] |
| Appearance | Colorless or yellow liquid | [2] |
| Flash Point | 96 °C / 204.8 °F | [1] |
| Storage Temperature | Store in a dry, cool, well-ventilated place. | [1][3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if vapors are likely to be generated.[1][5] |
Experimental Protocol: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][6]
- Verify that the work area, preferably a fume hood, is well-ventilated.[1][4]
- Inspect all required PPE for integrity before use.
- Have spill cleanup materials (inert absorbent material like sand or vermiculite) available.[1]
2. Handling this compound:
- Don the appropriate PPE as specified in the table above.
- Carefully open the container, avoiding splashes or the generation of aerosols.
- Dispense the required amount of this compound slowly and carefully.
- Keep the container tightly closed when not in use.[1][3]
- Avoid direct sunlight and heat sources.[1][3]
3. Post-Handling Procedures:
- Securely close the this compound container.
- Decontaminate the work area.
- Remove and properly dispose of contaminated PPE.
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
Emergency and Disposal Plans
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation persists, get medical advice.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[3] Seek medical attention.
Spill and Leakage Procedures:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Do not allow the chemical to enter drains or waterways.[7]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
